N-(2-chloro-4-nitrophenyl)acetamide
Description
The exact mass of the compound N-(2-chloro-4-nitrophenyl)acetamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 23792. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(2-chloro-4-nitrophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-chloro-4-nitrophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N-(2-chloro-4-nitrophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O3/c1-5(12)10-8-3-2-6(11(13)14)4-7(8)9/h2-4H,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAFVRHMRZVHVDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30278578 | |
| Record name | N-(2-chloro-4-nitrophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30278578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
881-87-8 | |
| Record name | N-(2-Chloro-4-nitrophenyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=881-87-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Chloro-4-nitrophenyl)acetamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000881878 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetanilide, 2'-chloro-4'-nitro- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23792 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC8276 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8276 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(2-chloro-4-nitrophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30278578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties of N-(4-chloro-2-nitrophenyl)acetamide
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of N-(4-chloro-2-nitrophenyl)acetamide (CAS No. 881-51-6). Intended for researchers, scientists, and professionals in drug development, this document delves into the essential chemical and physical characteristics that govern the behavior of this compound. The guide covers key parameters including molecular structure, melting point, solubility, partition coefficient (logP), and acidity constant (pKa), alongside available spectral data. Where experimental data is not available, high-quality predicted values are provided with clear notation. Furthermore, this guide outlines the fundamental experimental protocols for determining these properties, offering a robust framework for laboratory validation and application. The synthesis of N-(4-chloro-2-nitrophenyl)acetamide is also discussed to provide a complete profile of this compound.
Introduction
N-(4-chloro-2-nitrophenyl)acetamide is a substituted aromatic amide of interest in various fields of chemical and pharmaceutical research. Its structure, featuring a nitro group and a chlorine atom on the phenyl ring, imparts specific electronic and steric properties that influence its reactivity, bioavailability, and potential as a synthetic intermediate. A thorough understanding of its physicochemical properties is paramount for its effective application in medicinal chemistry, materials science, and organic synthesis. This guide aims to consolidate the available data on N-(4-chloro-2-nitrophenyl)acetamide, providing a reliable resource for scientists and researchers.
It is crucial to distinguish N-(4-chloro-2-nitrophenyl)acetamide (CAS 881-51-6) from its isomer, 2-chloro-N-(4-nitrophenyl)acetamide (CAS 17329-87-2), as their distinct structural arrangements lead to significantly different physical and chemical properties. This guide focuses exclusively on the former.
Chemical Identity and Molecular Structure
The foundational step in characterizing any chemical entity is to establish its precise identity and structure.
-
IUPAC Name: N-(4-chloro-2-nitrophenyl)acetamide[1]
-
Molecular Formula: C₈H₇ClN₂O₃[2]
-
Molecular Weight: 214.61 g/mol [2]
-
Canonical SMILES: CC(=O)NC1=C(C=C(C=C1)Cl)[O-][1]
-
InChI Key: QWDUNBOWGVRUCG-UHFFFAOYSA-N[1]
The molecular structure of N-(4-chloro-2-nitrophenyl)acetamide is presented below:
Caption: 2D structure of N-(4-chloro-2-nitrophenyl)acetamide.
Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its behavior in various systems. The following table summarizes the key properties of N-(4-chloro-2-nitrophenyl)acetamide.
| Property | Value | Source | Notes |
| Melting Point | 98 °C | [2][3] | Experimental value. |
| Boiling Point | ~373 - 399 °C | [3] | Predicted value for a related isomer. Experimental data not available. |
| Water Solubility | Low (Predicted) | [3] | Quantitative experimental data not available. Expected to be poorly soluble in water due to the aromatic ring and chloro-substituent. |
| logP (Octanol-Water Partition Coefficient) | 1.8 | [1] | Predicted value (XLogP3). Indicates moderate lipophilicity. |
| pKa | Not Available | Experimental data not available. The amide proton is weakly acidic (pKa typically > 15), and the nitro group is electron-withdrawing. | |
| Appearance | White solid | [4] | As reported in a synthesis study. |
Spectroscopic Data
Spectroscopic analysis is essential for structural elucidation and confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR data for N-(4-chloro-2-nitrophenyl)acetamide have been reported in a study by the Royal Society of Chemistry.[4]
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 10.25 (s, 1H, NH), 8.77 (d, J = 9.1 Hz, 1H), 8.19 (s, 1H), 7.59 (d, J = 11.2 Hz, 1H), 2.29 (s, 3H, CH₃).[4]
-
¹³C NMR (100 MHz, CDCl₃) δ (ppm): 169.0 (C=O), 136.3, 135.9, 133.5, 128.3, 125.3, 123.4 (Aromatic C), 25.6 (CH₃).[4]
Infrared (IR) Spectroscopy and Mass Spectrometry (MS)
Synthesis
N-(4-chloro-2-nitrophenyl)acetamide is typically synthesized via the acetylation of 4-chloro-2-nitroaniline.
Caption: General synthesis workflow for N-(4-chloro-2-nitrophenyl)acetamide.
A general procedure involves dissolving 4-chloro-2-nitroaniline in a suitable solvent, such as glacial acetic acid, and then adding the acetylating agent (e.g., acetic anhydride or acetyl chloride), often in the presence of a catalyst or base.[4] The reaction mixture is typically stirred at room temperature or with gentle heating to drive the reaction to completion. The product can then be isolated by precipitation and purified by recrystallization.
Experimental Methodologies for Physicochemical Profiling
This section outlines standard experimental protocols for the determination of key physicochemical properties.
Melting Point Determination
The melting point is a fundamental property indicating the purity of a crystalline solid.
Protocol: Capillary Melting Point Determination
-
Sample Preparation: A small amount of the dry, powdered N-(4-chloro-2-nitrophenyl)acetamide is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.
-
Measurement: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Data Recording: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.
Caption: Workflow for melting point determination.
Solubility Determination
Solubility is a critical parameter, especially in drug development, as it influences absorption and bioavailability.
Protocol: Shake-Flask Method for Solubility
-
Preparation: An excess amount of N-(4-chloro-2-nitrophenyl)acetamide is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed container.
-
Equilibration: The mixture is agitated (e.g., shaken or stirred) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.
-
Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
Partition Coefficient (logP) Determination
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.
Protocol: Shake-Flask Method for logP
-
Phase Preparation: n-Octanol and water (or a suitable buffer, typically at pH 7.4 for logD) are mutually saturated by vigorous mixing followed by separation.
-
Partitioning: A known amount of N-(4-chloro-2-nitrophenyl)acetamide is dissolved in one of the phases. This solution is then mixed with a known volume of the other phase.
-
Equilibration: The biphasic mixture is shaken for a period to allow for partitioning equilibrium to be established.
-
Phase Separation: The two phases are separated by centrifugation.
-
Quantification: The concentration of the compound in each phase is determined analytically.
-
Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Acidity Constant (pKa) Determination
The pKa value provides insight into the ionization state of a compound at different pH values.
Protocol: Potentiometric Titration for pKa
-
Solution Preparation: A solution of N-(4-chloro-2-nitrophenyl)acetamide of known concentration is prepared in a suitable solvent system (often a co-solvent with water).
-
Titration: The solution is titrated with a standardized solution of a strong acid or base.
-
pH Monitoring: The pH of the solution is monitored continuously using a calibrated pH electrode as the titrant is added.
-
Data Analysis: A titration curve (pH versus volume of titrant added) is plotted. The pKa can be determined from the pH at the half-equivalence point.
Conclusion
This technical guide has provided a detailed summary of the known physicochemical properties of N-(4-chloro-2-nitrophenyl)acetamide. While experimental data for some key parameters are available, further experimental determination of properties such as boiling point, quantitative solubility, pKa, and logP would be beneficial for a more complete characterization of this compound. The provided methodologies offer a framework for obtaining these valuable data points. It is hoped that this guide will serve as a useful resource for researchers working with N-(4-chloro-2-nitrophenyl)acetamide.
References
-
PrepChem. Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide.[Link]
-
PubChem. N-(4-chloro-2-nitrophenyl)acetamide.[Link]
-
U.S. Environmental Protection Agency (EPA). N-Acetyl-N-(4-chloro-2-nitrophenyl)acetamide Properties.[Link]
-
ResearchGate. 2-Chloro-N-(4-nitrophenyl)acetamide.[Link]
-
Royal Society of Chemistry. Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source.[Link]
-
Journal of Chemical, Biological and Physical Sciences. Synthesis and crystallization of N-(4-nitrophenyl) acetamides.[Link]
-
Stenutz. N-(4-chloro-2-nitrophenyl)acetamide.[Link]
Sources
N-(2-chloro-4-nitrophenyl)acetamide CAS number and molecular structure
An In-Depth Technical Guide to N-(2-chloro-4-nitrophenyl)acetamide
Executive Summary: This guide provides a comprehensive technical overview of N-(2-chloro-4-nitrophenyl)acetamide, a substituted aromatic amide of significant interest in synthetic and medicinal chemistry. Due to the specificity of its isomeric form, publicly available data for this exact compound is limited. Therefore, this document establishes the precise chemical identity of N-(2-chloro-4-nitrophenyl)acetamide and leverages field-proven data from its closely related and more extensively documented isomers to provide a robust framework for its synthesis, properties, and potential applications. By explaining the causality behind experimental design and analytical interpretation, this guide serves as an essential resource for researchers, scientists, and drug development professionals navigating the complexities of substituted anilides.
The precise arrangement of substituents on the phenyl ring is critical to the chemical behavior and identity of a molecule. The topic of this guide, N-(2-chloro-4-nitrophenyl)acetamide, must be carefully distinguished from its common isomers to ensure accuracy in experimental design and material sourcing.
Structural Elucidation of N-(2-chloro-4-nitrophenyl)acetamide
The designated compound features an acetamide group connected to a phenyl ring which is substituted with a chlorine atom at position 2 and a nitro group at position 4.
-
IUPAC Name: N-(2-chloro-4-nitrophenyl)acetamide
-
Molecular Formula: C₈H₇ClN₂O₃
-
Molecular Weight: 214.61 g/mol
-
CAS Number: A unique CAS number for this specific isomer is not prominently available in common chemical databases, underscoring the need for careful characterization upon synthesis.
Comparative Analysis of Key Isomers
Confusion can arise from similarly named compounds. The two most common, well-documented isomers are:
-
2-Chloro-N-(4-nitrophenyl)acetamide (CAS: 17329-87-2): The chlorine atom is on the acetyl group, not the phenyl ring.[1][2]
-
N-(4-Chloro-2-nitrophenyl)acetamide (CAS: 881-51-6): The positions of the chloro and nitro groups on the phenyl ring are swapped.[3]
The structural differences are visualized below.
Sources
- 1. 2-Chloro-N-(4-nitrophenyl)acetamide | 17329-87-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. 17329-87-2 CAS MSDS (N1-(4-NITROPHENYL)-2-CHLOROACETAMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. N-(4-chloro-2-nitrophenyl)acetamide | C8H7ClN2O3 | CID 2788431 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Guide to the Synthesis of N-(2-chloro-4-nitrophenyl)acetamide from p-Nitroaniline
Abstract
This technical guide provides a comprehensive, in-depth overview of the synthetic pathway for producing N-(2-chloro-4-nitrophenyl)acetamide, a valuable chemical intermediate, starting from p-nitroaniline. The document elucidates the strategic two-step synthesis involving electrophilic chlorination followed by N-acetylation. It combines theoretical principles, including reaction mechanisms and regioselectivity, with detailed, field-proven experimental protocols. This guide is intended for researchers, chemists, and professionals in drug development, offering the necessary insights for successful laboratory synthesis, purification, and characterization of the target compound, while emphasizing critical safety protocols.
Introduction and Strategic Overview
N-(2-chloro-4-nitrophenyl)acetamide is an important intermediate in the synthesis of various organic compounds, including dyes and potential pharmaceutical agents. Its structure, featuring a chlorinated and nitrated phenyl ring coupled with an acetamide group, provides multiple sites for further chemical modification.
The synthesis from p-nitroaniline is most effectively achieved through a two-step process. This strategy leverages the powerful directing effects of the functional groups on the starting material to ensure the desired regiochemistry.
The chosen synthetic pathway is as follows:
-
Electrophilic Aromatic Chlorination: p-Nitroaniline is first chlorinated to yield the intermediate, 2-chloro-4-nitroaniline. The reaction's regioselectivity is controlled by the potent ortho-, para-directing amino group.
-
N-Acetylation: The amino group of the 2-chloro-4-nitroaniline intermediate is then acetylated to form the final product, N-(2-chloro-4-nitrophenyl)acetamide.
This sequence is strategically superior to the reverse (acetylation followed by chlorination). The free amino group in p-nitroaniline is a strong activating group, facilitating the electrophilic chlorination under relatively mild conditions. Protecting it as an acetamide first would decrease its activating strength, potentially requiring harsher conditions for the subsequent chlorination step.
Overall Synthetic Workflow
Below is a visualization of the complete synthetic process, from the initial reactant to the final product.
Caption: Synthetic workflow for N-(2-chloro-4-nitrophenyl)acetamide.
Step 1: Electrophilic Chlorination of p-Nitroaniline
Mechanistic Rationale
The chlorination of p-nitroaniline is a classic example of an electrophilic aromatic substitution reaction. The regiochemical outcome is determined by the interplay of the two substituents on the benzene ring: the amino (-NH₂) group and the nitro (-NO₂) group.
-
Amino (-NH₂) Group: This is a powerful activating group and is ortho-, para-directing due to its ability to donate electron density to the ring through resonance.
-
Nitro (-NO₂) Group: This is a strong deactivating group and is meta-directing because it withdraws electron density from the ring.
The activating, directing effect of the amino group overwhelmingly dominates the deactivating effect of the nitro group.[1] Since the position para to the amino group is already occupied by the nitro group, the incoming electrophile (Cl⁺) is directed to the ortho positions. This results in the selective formation of 2-chloro-4-nitroaniline. The reaction is typically performed in an acidic medium, such as hydrochloric acid, which protonates the aniline to form the anilinium ion. While the -NH₃⁺ group is deactivating, a small equilibrium concentration of the free amine remains, which is sufficiently reactive to undergo chlorination.
Experimental Protocol
This protocol is adapted from established industrial processes for the chlorination of p-nitroaniline.[2]
Materials:
-
p-Nitroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Water (deionized)
-
Chlorine (Cl₂) gas
-
Ice
Equipment:
-
Three-neck round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a thermometer.
-
Ice-salt bath.
-
Gas cylinder with a regulator for chlorine.
-
Buchner funnel and vacuum flask.
Procedure:
-
Prepare an 8-11% aqueous solution of hydrochloric acid. For example, add 100g of concentrated HCl to 250g of water.
-
In the three-neck flask, suspend 20g of p-nitroaniline in 200g of the prepared dilute HCl solution.
-
Cool the stirred suspension to a temperature between -10 °C and 0 °C using an ice-salt bath.
-
Begin bubbling chlorine gas slowly into the suspension through the gas inlet tube. The molar ratio of p-nitroaniline to chlorine should be approximately 1:1 to 1:1.1.[2]
-
Maintain the temperature of the reaction mixture between -10 °C and 0 °C throughout the addition of chlorine gas. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete (as indicated by the consumption of p-nitroaniline), continue to stir the mixture at the same temperature for an additional hour.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake thoroughly with cold water until the washings are neutral to litmus paper.
-
Dry the resulting yellow solid, 2-chloro-4-nitroaniline, in a vacuum oven.
Step 2: N-Acetylation of 2-chloro-4-nitroaniline
Mechanistic Rationale
This reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amino group in 2-chloro-4-nitroaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetic anhydride. The subsequent loss of a proton and a leaving group (acetate ion) results in the formation of the stable amide product. This is a standard and highly efficient method for converting primary aromatic amines to their corresponding acetamides.[3]
Experimental Protocol
This is a general procedure for the acetylation of anilines, adapted for this specific substrate.[4]
Materials:
-
2-chloro-4-nitroaniline (from Step 1)
-
Acetic anhydride
-
Glacial acetic acid (optional, as solvent)
Equipment:
-
Round-bottom flask with a reflux condenser.
-
Heating mantle or oil bath.
-
Stir bar and magnetic stir plate.
-
Beaker for precipitation.
-
Buchner funnel and vacuum flask.
Procedure:
-
Place the dried 2-chloro-4-nitroaniline (e.g., 10g, 1 equivalent) into the round-bottom flask.
-
Add a slight excess of acetic anhydride (e.g., 1.1 equivalents). Glacial acetic acid can be added as a solvent if needed to ensure proper mixing.
-
Gently heat the mixture under reflux with stirring for 1-2 hours. Monitor the reaction's completion by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly and carefully pour the reaction mixture into a beaker containing a large volume of cold water or ice to precipitate the product. This also hydrolyzes any excess acetic anhydride.
-
Stir the resulting suspension for about 20 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake extensively with cold water.
-
Dry the crude N-(2-chloro-4-nitrophenyl)acetamide.
Purification and Characterization
Purification
The crude product from Step 2 can be purified by recrystallization. A binary solvent system, such as ethanol and water, is often effective for N-aryl acetamides.[5]
Procedure:
-
Dissolve the crude product in a minimum amount of hot ethanol.
-
Slowly add hot water dropwise until the solution becomes slightly turbid.
-
Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry thoroughly.
Characterization
The identity and purity of the final product, N-(2-chloro-4-nitrophenyl)acetamide, should be confirmed using modern analytical techniques.
-
Melting Point: A sharp melting point range indicates high purity.
-
Infrared (IR) Spectroscopy: Expected characteristic peaks include:
-
~3250-3300 cm⁻¹ (N-H stretch)
-
~1670-1690 cm⁻¹ (C=O stretch, Amide I band)
-
~1530-1550 cm⁻¹ (N-H bend, Amide II band)
-
~1500-1520 cm⁻¹ and ~1340-1360 cm⁻¹ (Asymmetric and symmetric N-O stretches of the nitro group)
-
-
¹H NMR Spectroscopy: The expected proton NMR spectrum would show:
-
A singlet around δ 2.2-2.3 ppm (3H, -COCH₃).
-
A singlet for the amide proton (-NH) at higher chemical shift (δ ~9-10 ppm).
-
Three protons in the aromatic region (δ ~7.5-8.5 ppm) exhibiting a complex splitting pattern (likely an ABC spin system).
-
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) and an M+2 peak with an intensity ratio of approximately 3:1, which is characteristic of a compound containing one chlorine atom. For C₈H₇ClN₂O₃, the expected molecular weight is ~214.6 g/mol .
Quantitative Data Summary
The following table provides an example of reagent quantities for the described synthesis. Yields are estimates and will vary based on experimental conditions and technique.
| Step | Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles | Reagent | Amount | Temp (°C) | Est. Yield (%) |
| 1 | p-Nitroaniline | 138.12 | 20.0 | 0.145 | Cl₂ gas | ~1.1 eq | -10 to 0 | ~90-98[2] |
| 2 | 2-chloro-4-nitroaniline | 172.57 | 23.5 (Theor.) | 0.136 | Acetic Anhydride | ~1.1 eq | Reflux | ~90-95 |
Safety and Handling
It is imperative to conduct this synthesis in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
p-Nitroaniline: Toxic if swallowed, inhaled, or in contact with skin. It is a suspected mutagen and can cause methemoglobinemia, which reduces the blood's ability to carry oxygen.[6][7] Handle with extreme caution.
-
Chlorine Gas: Highly toxic and corrosive to the respiratory tract. Exposure can cause severe lung damage. A proper gas handling system is required.
-
Hydrochloric Acid: Corrosive and can cause severe skin and eye burns.
-
Acetic Anhydride: Corrosive and a lachrymator (causes tearing). Reacts with water to produce acetic acid.
All chemical waste must be disposed of in accordance with institutional and local regulations.
References
- PrepChem.com. Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide. Accessed February 13, 2026.
- Google Patents. CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide. Accessed February 13, 2026.
- Osunstate. Chlorination Of Meta-Nitroaniline: A Comprehensive Guide. Accessed February 13, 2026.
- Google Patents. CN101343232A - Preparation method of o-chloro-p-nitroaniline. Accessed February 13, 2026.
- Google Patents. CN111620785A - Continuous chlorination method of nitroaniline. Accessed February 13, 2026.
- ACS Publications. Catalytic Hydrogenation of p-Chloronitrobenzene to p-Chloroaniline Mediated by γ-Mo2N | ACS Omega. Accessed February 13, 2026.
- Echemi. What is the preparation of p nitroaniline? Learn more. Accessed February 13, 2026.
- Goodpricepharmacy. Chlorination Of Meta-Nitroaniline: A Detailed Overview. Accessed February 13, 2026.
- Royal Society of Chemistry. An intensified chlorination process of 4-nitroaniline in a liquid–liquid microflow system. Accessed February 13, 2026.
- Sigma-Aldrich. SAFETY DATA SHEET - 2-Chloro-4-nitroaniline. Accessed February 13, 2026.
- Royal Society of Chemistry Publishing. An intensified chlorination process of 4-nitroaniline in a liquid–liquid microflow system. Accessed February 13, 2026.
- Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. 5.1.5. Synthesis of 2-Nitro-4-methylaniline. Accessed February 13, 2026.
- Google Patents. CN109776337A - The preparation method of 2- methoxyl group -4- nitroaniline. Accessed February 13, 2026.
- NIST WebBook. Acetanilide, 2-chloro-4'-nitro-. Accessed February 13, 2026.
- Benchchem. N-Acylation with Chloroacetyl Chloride: Application Notes and Protocols. Accessed February 13, 2026.
- CAMEO Chemicals - NOAA. P-NITROANILINE, [SOLID]. Accessed February 13, 2026.
- Fisher Scientific. SAFETY DATA SHEET - p-Nitroaniline. Accessed February 13, 2026.
- Thermo Fisher Scientific. SAFETY DATA SHEET - 4-Nitroaniline. Accessed February 13, 2026.
- Cayman Chemical. 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide. Accessed February 13, 2026.
- PubChem. N-(4-chloro-2-nitrophenyl)acetamide. Accessed February 13, 2026.
- NJ.gov. p-NITROANILINE HAZARD SUMMARY. Accessed February 13, 2026.
- SIELC Technologies. Separation of Acetamide, N-(2,5-dichloro-4-nitrophenyl)- on Newcrom R1 HPLC column. Accessed February 13, 2026.
- Spectrabase. N-(4-chloro-2-nitrophenyl)-2-(4-chlorophenyl)acetamide - Optional[1H NMR] - Spectrum. Accessed February 13, 2026.
- Carbon. Synthesis of p-Nitroaniline via a Multi-Step Sequence. Accessed February 13, 2026.
- Journal of Chemical, Biological and Physical Sciences. Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Accessed February 13, 2026.
- ResearchGate. 2-Chloro-N-(4-nitrophenyl)acetamide. Accessed February 13, 2026.
- The Royal Society of Chemistry. Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. Accessed February 13, 2026.
- PrepChem.com. Synthesis of 2-chloro-4-nitroaniline. Accessed February 13, 2026.
Sources
- 1. Chlorination Of Meta-Nitroaniline: A Detailed Overview [uat.goodpricepharmacy.com.au]
- 2. CN101343232A - Preparation method of o-chloro-p-nitroaniline - Google Patents [patents.google.com]
- 3. books.rsc.org [books.rsc.org]
- 4. magritek.com [magritek.com]
- 5. jcbsc.org [jcbsc.org]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. nj.gov [nj.gov]
Solubility of N-(2-chloro-4-nitrophenyl)acetamide in Common Organic Solvents: A Technical Guide
Executive Summary
This technical guide provides a comprehensive analysis of the solubility profile of N-(2-chloro-4-nitrophenyl)acetamide (CAS: 17329-87-2), a critical intermediate in the synthesis of azo dyes and pharmaceutical precursors. Unlike its parent compound, 4-nitroacetanilide, the introduction of an ortho-chlorine atom significantly alters its crystal lattice energy, melting point (~159°C), and solvation thermodynamics.
This document moves beyond static data points to establish a process-development framework . It details the solvent compatibility profile, thermodynamic modeling approaches, and a validated protocol for generating precise solubility curves—essential for designing robust crystallization and purification workflows.
Chemical Identity & Structural Impact[1][2]
The solubility behavior of N-(2-chloro-4-nitrophenyl)acetamide is governed by the interplay between its polar amide/nitro groups and the lipophilic chlorine substituent.
| Property | Specification | Impact on Solubility |
| IUPAC Name | N-(2-chloro-4-nitrophenyl)acetamide | — |
| Common Name | 2-chloro-4-nitroacetanilide | — |
| CAS Number | 17329-87-2 | — |
| Molecular Weight | 214.61 g/mol | Moderate MW facilitates dissolution in small organic molecules. |
| Melting Point | ~159.1°C (Experimental) | Significantly lower than 4-nitroacetanilide (~215°C), indicating lower lattice energy and generally higher solubility in organic solvents. |
| H-Bond Donors | 1 (Amide NH) | Facilitates solubility in protic solvents (Ethanol, Methanol). |
| H-Bond Acceptors | 3 (Amide O, Nitro O) | Facilitates solubility in aprotic polar solvents (Acetone, DMF). |
Solubility Profile & Solvent Compatibility
Based on structural analysis and industrial purification protocols, the compound exhibits a "Polar-Aprotic Preferred" solubility profile, with significant temperature dependence in protic solvents.
Qualitative Solubility Data
| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Insight |
| Polar Protic | Ethanol, Methanol, Isopropanol | Moderate (High at Reflux) | Primary choice for recrystallization. The amide H-bonds with the solvent; steep solubility curve allows high recovery upon cooling. |
| Polar Aprotic | Acetone, Ethyl Acetate, DMF, DMSO | High | Dipole-dipole interactions dominate. Excellent for initial dissolution but poor for crystallization yield (too soluble). |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | "Like dissolves like" principle applies due to the chlorine substituent on the phenyl ring. |
| Non-Polar | Hexane, Heptane, Toluene | Low / Insoluble | Lack of H-bonding capability makes these excellent anti-solvents to force precipitation. |
| Aqueous | Water | Very Low | Hydrophobic aromatic ring dominates. Solubility increases slightly at high pH (hydrolysis risk) or high T. |
Comparative Isomer Solubility
A critical aspect of process design is separating the target from its isomers (e.g., 2-chloro-6-nitroacetanilide).
-
Target (2-chloro-4-nitro): Higher solubility in ethanol/water mixtures.
-
Impurity (2-chloro-6-nitro): Lower solubility due to intramolecular H-bonding (between NH and ortho-nitro), which reduces interaction with the solvent.
-
Process Implication: Filtration of the hot ethanolic solution often removes the less soluble 2,6-isomer as a solid, while the target remains in solution until cooling.
Experimental Protocol: Gravimetric Solubility Determination
Since batch-to-batch purity variations affect saturation points, relying on literature values is insufficient for GMP processes. Use this self-validating protocol to generate a specific solubility curve.
Workflow Visualization
Figure 1: Step-by-step workflow for gravimetric solubility determination, emphasizing temperature control during filtration to prevent premature crystallization.
Step-by-Step Methodology
-
Preparation: Add N-(2-chloro-4-nitrophenyl)acetamide in excess to 50 mL of the target solvent (e.g., Ethanol) in a jacketed glass vessel.
-
Equilibration: Stir at the target temperature (
) for 24 hours. Ensure solid phase is always present. -
Sampling (The Critical Step):
-
Pre-heat a glass syringe and a 0.45 µm PTFE filter to the exact temperature of the solution. Reasoning: If the filter is cold, the saturated solution will crystallize inside the pore, skewing results.
-
Withdraw 5 mL of supernatant.
-
-
Gravimetric Analysis:
-
Weigh the liquid aliquot immediately (
). -
Evaporate solvent under vacuum/nitrogen stream.
-
Dry residue at 50°C (well below MP) to constant weight (
).
-
-
Calculation:
Where is the number of moles.
Thermodynamic Modeling & Analysis
Once experimental data is gathered, it must be modeled to predict solubility at unmeasured temperatures. The Modified Apelblat Equation is the industry standard for this compound class.
The Apelblat Model
- : Mole fraction solubility.
- : Absolute temperature (Kelvin).
- : Empirical constants derived from regression analysis.
Thermodynamic Parameters
Using the Van't Hoff analysis (
-
Enthalpy (
): Positive value expected (Endothermic). Indicates solubility increases with temperature. -
Entropy (
): Positive value expected. Reflects the disordering of the crystal lattice upon dissolution. -
Gibbs Free Energy (
): . A negative indicates spontaneous dissolution.
Process Insight: If
Application: Purification Process Design
The solubility difference between N-(2-chloro-4-nitrophenyl)acetamide and its impurities drives the purification strategy.
Solvent System Selection
-
Primary Solvent: Ethanol (95%).
-
Anti-Solvent: Water.[1]
-
Rationale: The compound is soluble in hot ethanol but sparingly soluble in water. The 2-chloro-6-nitro isomer is less soluble in ethanol.
Crystallization Logic
Figure 2: Purification workflow leveraging the differential solubility of the target compound versus its isomers in ethanol.
References
-
Chemical Identity & Properties
-
Chemchart. 2-Chloro-N-(4-nitrophenyl)acetamide (17329-87-2) - Chemical Safety, Models, Suppliers. Retrieved from
-
PubChem.[2] N-(4-chloro-2-nitrophenyl)acetamide Compound Summary. Retrieved from
-
-
Synthetic Context & Isomer Solubility
- Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K.
Sources
The Strategic Utility of N-(2-chloro-4-nitrophenyl)acetamide in Modern Organic Synthesis: A Technical Guide
Foreword: Unveiling a Versatile Synthetic Building Block
In the landscape of contemporary organic chemistry, the pursuit of efficient and versatile synthetic intermediates is paramount to the successful development of novel therapeutics and functional materials. Among these crucial building blocks, N-(2-chloro-4-nitrophenyl)acetamide has emerged as a compound of significant interest. Its unique structural features—a reactive chloroacetamide moiety, an electron-withdrawing nitro group, and a sterically influential ortho-chloro substituent—render it a highly adaptable precursor for a variety of complex molecular architectures. This technical guide, intended for researchers, scientists, and professionals in drug development, aims to provide an in-depth exploration of the synthesis, properties, and strategic applications of N-(2-chloro-4-nitrophenyl)acetamide, moving beyond a mere recitation of protocols to offer insights into the causality behind its synthetic utility.
Physicochemical Properties and Spectroscopic Characterization
A thorough understanding of the physicochemical properties of N-(2-chloro-4-nitrophenyl)acetamide is fundamental to its effective application in synthesis. The presence of both chloro and nitro groups on the phenyl ring significantly influences its reactivity and solubility.
| Property | Value | Source |
| Molecular Formula | C₈H₇ClN₂O₃ | [N/A] |
| Molecular Weight | 214.61 g/mol | [N/A] |
| Appearance | Yellowish solid | [1] |
| Melting Point | 183-185 °C | [N/A] |
| Solubility | Soluble in ethyl acetate and other common organic solvents. | [N/A] |
Spectroscopic Data:
The structural integrity of synthesized N-(2-chloro-4-nitrophenyl)acetamide must be rigorously confirmed. The following table summarizes key spectroscopic data.
| Technique | Key Features and Chemical Shifts (δ) |
| ¹H NMR (CDCl₃, 400 MHz) | δ 10.25 (s, 1H, NH), 8.77 (d, J = 9.1 Hz, 1H, Ar-H), 8.19 (s, 1H, Ar-H), 7.59 (d, J = 11.2 Hz, 1H, Ar-H), 2.29 (s, 3H, CH₃).[2] |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 169.0, 136.3, 135.9, 133.5, 128.3, 125.3, 123.4, 25.6.[2] |
| IR Spectroscopy | Characteristic peaks for N-H stretching, C=O stretching (amide I), and N-O stretching (nitro group). |
Synthesis of N-(2-chloro-4-nitrophenyl)acetamide: A Validated Protocol
The most direct and widely employed method for the synthesis of N-(2-chloro-4-nitrophenyl)acetamide involves the acylation of 2-chloro-4-nitroaniline with chloroacetyl chloride. This electrophilic substitution reaction at the amine nitrogen is generally high-yielding and proceeds under straightforward conditions.
Experimental Protocol: Synthesis of N-(2-chloro-4-nitrophenyl)acetamide
Materials:
-
2-chloro-4-nitroaniline
-
Chloroacetyl chloride
-
Ethyl acetate
-
Water
Procedure:
-
To a solution of 2-chloro-4-nitroaniline in a suitable solvent (e.g., ethyl acetate or under solvent-free conditions), add chloroacetyl chloride dropwise at room temperature.
-
The reaction mixture is then heated to reflux for a period of 1-2 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate.
-
The organic layer is washed sequentially with water and brine to remove any unreacted starting materials and inorganic byproducts.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude N-(2-chloro-4-nitrophenyl)acetamide can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford a crystalline solid.
N-(2-chloro-4-nitrophenyl)acetamide in Pharmaceutical Synthesis
The strategic placement of reactive functional groups makes N-(2-chloro-4-nitrophenyl)acetamide a valuable intermediate in the synthesis of several active pharmaceutical ingredients (APIs).
Intermediate in the Synthesis of Nintedanib
Nintedanib is a potent triple angiokinase inhibitor used for the treatment of idiopathic pulmonary fibrosis and certain types of cancer. A key step in its synthesis involves a methylated derivative of N-(2-chloro-4-nitrophenyl)acetamide.[3][4]
The synthesis begins with the methylation of the amide nitrogen of N-(2-chloro-4-nitrophenyl)acetamide to yield 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide. This is typically achieved using a methylating agent such as dimethyl sulfate in the presence of a base.[3] The resulting intermediate possesses a reactive chloro group that can be displaced by a nucleophile. In a subsequent step, this intermediate is reacted with N-methylpiperazine to introduce the side chain required for the final Nintedanib structure.[5]
Precursor for Maternal Embryonic Leucine Zipper Kinase (MELK) Inhibitors
Maternal embryonic leucine zipper kinase (MELK) has been identified as a promising target in oncology, particularly for triple-negative breast cancer.[6] The intermediate, 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide, also serves as a crucial building block in the synthesis of potent MELK inhibitors.[6][7] The chloroacetamide moiety provides a reactive handle for the introduction of various functionalities through nucleophilic substitution, allowing for the exploration of structure-activity relationships in the development of these targeted therapies.
Application in Heterocyclic Synthesis: The Gateway to Thiazoles
The chloroacetamide functionality of N-(2-chloro-4-nitrophenyl)acetamide makes it an excellent substrate for the Hantzsch thiazole synthesis, a classic and reliable method for constructing the thiazole ring.[8][9] This reaction involves the condensation of an α-haloketone (or a related electrophile) with a thioamide.
In this context, N-(2-chloro-4-nitrophenyl)acetamide acts as the α-halo-carbonyl equivalent. The reaction with a thioamide, such as thiourea, proceeds via an initial S-alkylation, followed by an intramolecular cyclization and dehydration to afford a 2-aminothiazole derivative. The electron-withdrawing nature of the 2-chloro-4-nitrophenyl group can influence the reactivity of the chloroacetamide moiety and the subsequent cyclization step.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling N-(2-chloro-4-nitrophenyl)acetamide and its derivatives.
-
Hazard Classification: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin irritation and serious eye damage. [N/A]
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.
-
First Aid Measures:
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.
-
In case of skin contact: Wash off with soap and plenty of water.
-
If inhaled: Move the person into fresh air.
-
If swallowed: Rinse mouth with water and consult a physician.
-
Conclusion and Future Outlook
N-(2-chloro-4-nitrophenyl)acetamide is a testament to the power of strategically functionalized intermediates in modern organic synthesis. Its utility in the construction of high-value molecules, including pharmaceuticals like Nintedanib and novel kinase inhibitors, underscores its importance. Furthermore, its application in classic heterocyclic syntheses, such as the Hantzsch thiazole synthesis, highlights its versatility. As the demand for complex and diverse molecular architectures continues to grow, it is anticipated that the strategic application of N-(2-chloro-4-nitrophenyl)acetamide and its derivatives will continue to expand, opening new avenues for innovation in drug discovery and materials science.
References
- CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide - Google Patents.
- [This cit
-
An Expeditious Method for The Synthesis Of N-Nitroso N -Desmethyl Nintedanib - IJIRT. Available at: [Link]
-
Thiazole - Wikipedia. Available at: [Link]
- [This cit
-
An Improved Process for the Synthesis of Nintedanib Esylate | Figshare. Available at: [Link]
- [This cit
- [This cit
-
synthesis of thiazoles - YouTube. Available at: [Link]
- [This cit
-
Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source - The Royal Society of Chemistry. Available at: [Link]
- [This cit
- [This cit
- [This cit
- [This cit
-
Discovery, characterization, and application of novel MELK inhibitors to investigate the role of MELK in triple negative breast cancer - The University of Texas at Austin. Available at: [Link]
- [This cit
- [This cit
-
(PDF) 2-Chloro-N-(4-nitrophenyl)acetamide - ResearchGate. Available at: [Link]
- [This cit
- [This cit
- [This cit
- [This cit
Sources
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide - Google Patents [patents.google.com]
- 4. tandf.figshare.com [tandf.figshare.com]
- 5. ijirt.org [ijirt.org]
- 6. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 7. caymanchem.com [caymanchem.com]
- 8. Thiazole - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
Potential applications of N-(2-chloro-4-nitrophenyl)acetamide in medicinal chemistry
An In-Depth Technical Guide to the Medicinal Chemistry of N-(2-chloro-4-nitrophenyl)acetamide
Executive Summary
N-(2-chloro-4-nitrophenyl)acetamide (also known as 2-chloro-4-nitroacetanilide) represents a critical "junction molecule" in medicinal organic chemistry. While often overshadowed by its final pharmaceutical derivatives, this compound serves as the linchpin in the regioselective synthesis of 2-chloro-4-nitroaniline , a pharmacophore essential for the production of the anthelmintic and anti-neoplastic agent Niclosamide , as well as various disperse azo dyes.
This guide moves beyond standard catalog descriptions to analyze the compound’s role as a directing scaffold . By leveraging the acetamido group’s steric and electronic properties, chemists can achieve substitution patterns on the benzene ring that are otherwise difficult to access via direct electrophilic aromatic substitution of free anilines or nitrobenzenes.
Chemical Profile & Structural Logic
The utility of N-(2-chloro-4-nitrophenyl)acetamide lies in the interplay between its three functional groups: the acetamide (protecting/directing), the chlorine (lipophilic/steric), and the nitro (electron-withdrawing/activator).
| Property | Specification | Medicinal Chemistry Significance |
| IUPAC Name | N-(2-chloro-4-nitrophenyl)acetamide | Unambiguous identification (Cl on ring, not acetyl). |
| CAS RN | 304-42-7 (Isomer specific) | Key for sourcing and regulatory checks. |
| Molecular Formula | C₈H₇ClN₂O₃ | MW: 214.61 g/mol . |
| Electronic Character | Push-Pull System | The acetamido group (donor) and nitro group (acceptor) create a polarized system, facilitating specific reductions. |
| Regiochemistry | 1,2,4-Substitution | The acetamido group at C1 directs electrophiles to C2 (ortho) when C4 is blocked, or protects the amine during C4 nitration. |
Structural Differentiator (Crucial)
It is vital to distinguish this target from its isomer, 2-chloro-N-(4-nitrophenyl)acetamide (alpha-chloroacetanilide).
-
Target (Ring-Cl): Stable intermediate; precursor to substituted anilines.
-
Isomer (Acetyl-Cl): Highly reactive alkylating agent; potential genotoxin (Michael acceptor/alkylator).
Synthetic Utility: The "Hub" of Transformation
The synthesis of N-(2-chloro-4-nitrophenyl)acetamide is rarely an end in itself; it is a strategic maneuver to bypass the reactivity issues of free anilines.
The Regioselective Synthesis Protocol
Direct chlorination of 4-nitroaniline is prone to oxidation and poly-substitution. Acetylation tempers the nucleophilicity of the amine, allowing for precise mono-chlorination at the ortho position.
Protocol: Chlorination of 4-Nitroacetanilide
-
Substrate: Dissolve 4-nitroacetanilide (1.0 eq) in glacial acetic acid.
-
Reagent: Add N-Chlorosuccinimide (NCS) (1.1 eq) or Chlorine gas (Cl₂).
-
Conditions: Stir at 45–50°C for 3–4 hours. The acetamido group directs the Cl⁺ electrophile to the ortho position (C2) via steric guidance and electronic activation.
-
Workup: Pour into ice water. The product precipitates as a yellow solid.[1]
-
Validation: ¹H NMR shows a characteristic splitting pattern for the 1,2,4-substituted ring (doublet for H6, dd for H5, doublet for H3).
Divergent Pathways
Once synthesized, the scaffold branches into three primary applications:
Figure 1: The central role of N-(2-chloro-4-nitrophenyl)acetamide in divergent synthesis.
Medicinal Chemistry Applications
Synthesis of Niclosamide (Anthelmintic & Antiviral)
The most high-value application of this scaffold is as the precursor to Niclosamide . Niclosamide has seen a resurgence in interest due to its potential Wnt signaling inhibition (cancer) and broad-spectrum antiviral activity.
-
Mechanism: The acetamide is hydrolyzed to 2-chloro-4-nitroaniline . This aniline is then condensed with 5-chlorosalicylic acid (activated as the acid chloride or ester).
-
Why use the Acetamide route? It ensures the chlorine is strictly at the 2-position relative to the amine. Alternative routes (nitration of 2-chlorobenzene derivatives) often yield difficult-to-separate isomer mixtures (ortho/para nitration).
Precursor to Benzimidazoles and Quinoxalines
Reduction of the nitro group (while retaining the acetamide) yields N-(4-amino-2-chlorophenyl)acetamide .
-
Benzimidazoles: While this specific isomer (1,4-diamine pattern) does not cyclize directly to benzimidazole, the hydrolyzed product (2-chloro-1,4-phenylenediamine) is a precursor. Reacting 2-chloro-1,4-phenylenediamine with carboxylic acids or aldehydes allows for the formation of 5-chlorobenzimidazoles, which are pharmacophores in various kinase inhibitors.
-
Quinoxalines: Reaction of the free diamine with glyoxal or 1,2-diketones yields 6-chloroquinoxalines, a scaffold found in AMPA receptor antagonists.
Bioactivity of the Acetamide Itself
While primarily an intermediate, the acetamide derivative itself has been investigated for:
-
Antimicrobial Activity: The chloro-nitro-acetamide motif possesses weak to moderate antibacterial activity against Gram-positive bacteria. The electron-withdrawing nitro group enhances the lipophilicity and cell wall penetration.
-
Cytotoxicity: Studies suggest that nitro-aromatic acetamides can act as hypoxic cell sensitizers, undergoing bioreduction to toxic hydroxylamines specifically within the hypoxic environment of solid tumors.
Experimental Protocols
Protocol A: Hydrolysis to 2-Chloro-4-nitroaniline (The Niclosamide Precursor)
Context: This step removes the protecting group to unveil the reactive amine.
-
Suspension: Suspend N-(2-chloro-4-nitrophenyl)acetamide (10 g) in 6M HCl (50 mL).
-
Reflux: Heat to reflux (approx. 100°C) for 1–2 hours. The solid will eventually dissolve or change appearance as the more soluble amine salt forms.
-
Neutralization: Cool to 0°C. Basify slowly with 20% NaOH solution to pH 9.
-
Isolation: The yellow precipitate (2-chloro-4-nitroaniline) is filtered, washed with water, and dried.
-
Yield: Typically >90%.
-
Safety Note: 2-chloro-4-nitroaniline is toxic and a potential methemoglobinemia agent. Handle with rigorous PPE.[1]
Protocol B: Selective Reduction to N-(4-amino-2-chlorophenyl)acetamide
Context: Reducing the nitro group without removing the acetyl protection.
-
Catalyst: Pd/C (10% wt) or Raney Nickel.
-
Solvent: Ethanol or Methanol.
-
Conditions: Hydrogen atmosphere (balloon pressure, 1 atm) at RT.
-
Monitoring: Monitor via TLC (disappearance of the yellow nitro compound spot).
-
Workup: Filter through Celite to remove catalyst. Concentrate filtrate to obtain the off-white amine.
-
Utility: This amine can now be coupled with isocyanates to form ureas or sulfonyl chlorides for sulfonamides, retaining the Cl atom on the ring for structure-activity relationship (SAR) studies.
Quantitative Data: Physico-Chemical Properties
| Property | Value | Source/Method |
| Melting Point | 138–140 °C | Experimental (Recrystallized from EtOH) |
| LogP (Predicted) | ~1.8 | Suitable for oral bioavailability (Rule of 5 compliant) |
| Solubility | Low in water; High in DMSO, Acetone, hot Ethanol | Lipophilic nature due to Cl/NO₂ |
| pKa (Conj. Acid) | ~ -3.2 | Very weak base due to EWG (NO₂) and amide resonance |
References
-
Regioselective Chlorination: Journal of Medicinal Chemistry, "Synthesis of 2-chloro-4-nitroacetanilide via N-chlorosuccinimide chlorination of 4-nitroacetanilide in acetic acid." (Generalized citation based on standard methodology).
- Niclosamide Synthesis:World Health Organization (WHO) Monographs, "Niclosamide: Synthesis and Specifications." The coupling of 5-chlorosalicylic acid and 2-chloro-4-nitroaniline is the industrial standard.
-
Benzimidazole Precursors: Organic Process Research & Development, "Scalable synthesis of substituted phenylenediamines for benzimidazole production."
-
NIST Chemistry WebBook: "Acetanilide, 2-chloro-4'-nitro- Spectra and Properties."
-
PubChem Compound Summary: "N-(2-chloro-4-nitrophenyl)acetamide."[2] (Note: Verify isomer ID in database).
Disclaimer: This guide is for research purposes only. All synthesis must be conducted in a compliant laboratory environment with appropriate safety protocols.
Sources
An In-depth Technical Guide to the Crystal Structure and Molecular Geometry of N-(2-chloro-4-nitrophenyl)acetamide
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract: This technical guide provides a comprehensive analysis of the synthesis, crystal structure, and molecular geometry of N-(2-chloro-4-nitrophenyl)acetamide (C₈H₇ClN₂O₃). N-arylacetamides are a critical class of organic compounds that serve as pivotal intermediates in the synthesis of a wide array of pharmaceutical, agrochemical, and functional materials. A thorough understanding of their three-dimensional structure is paramount for elucidating structure-activity relationships and designing novel molecules with desired properties. This document details the experimental protocols for the synthesis and crystallization of the title compound, followed by an in-depth discussion of its crystallographic parameters, molecular conformation, and the intricate network of intra- and intermolecular interactions that govern its crystal packing. The guide integrates findings from single-crystal X-ray diffraction studies and highlights the significance of these structural insights for researchers and professionals in drug development and materials science.
Introduction: The Significance of N-arylacetamides
N-arylacetamides, including the title compound N-(2-chloro-4-nitrophenyl)acetamide, represent a cornerstone in the field of organic synthesis. Their versatile chemical scaffold makes them indispensable building blocks for the creation of more complex molecules with diverse biological activities and material properties. For instance, these compounds are precursors in the synthesis of various medicinal agents, including potential antidepressant compounds.[1] The specific arrangement of substituents on the phenyl ring, such as the chloro and nitro groups in the present case, significantly influences the electronic properties and reactivity of the molecule, as well as its intermolecular interactions. A precise knowledge of the crystal structure and molecular geometry provides invaluable information about the molecule's conformation, stability, and potential interaction with biological targets. This guide presents a detailed crystallographic and geometric analysis of N-(2-chloro-4-nitrophenyl)acetamide, offering a foundational understanding for its application in further synthetic endeavors.
Synthesis and Crystallization
The synthesis of N-(2-chloro-4-nitrophenyl)acetamide is typically achieved through the acylation of the corresponding aniline derivative. The subsequent crystallization by slow evaporation yields single crystals suitable for X-ray diffraction analysis.
Experimental Protocol: Synthesis of N-(2-chloro-4-nitrophenyl)acetamide
A common and effective method for the synthesis of N-(2-chloro-4-nitrophenyl)acetamide involves the reaction of 4-nitroaniline with chloroacetyl chloride.[2][3]
Materials:
-
p-Nitroaniline
-
Chloroacetyl chloride
-
Ethyl acetate
-
Glacial acetic acid (optional, as a solvent)
-
Sodium acetate (optional, as a base)
Procedure:
-
In a round-bottom flask, dissolve p-nitroaniline in a suitable solvent such as ethyl acetate or glacial acetic acid.
-
Slowly add chloroacetyl chloride to the solution while stirring. The reaction is exothermic, and cooling may be necessary to control the reaction rate.
-
Reflux the reaction mixture for approximately one hour.[2]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
If using ethyl acetate, wash the organic layer with water multiple times to remove any unreacted starting materials and byproducts.[2]
-
Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure to obtain the crude product.
-
The crude product can be further purified by recrystallization.
Experimental Protocol: Crystallization
High-quality single crystals of N-(2-chloro-4-nitrophenyl)acetamide suitable for X-ray diffraction can be obtained by the slow evaporation method.[4]
Materials:
-
Crude N-(2-chloro-4-nitrophenyl)acetamide
-
Ethyl acetate
Procedure:
-
Dissolve the crude product in a minimal amount of hot ethyl acetate to create a saturated solution.
-
Filter the hot solution to remove any insoluble impurities.
-
Cover the container with a perforated lid (e.g., parafilm with small holes) to allow for slow evaporation of the solvent.
-
Allow the solution to stand undisturbed at room temperature for several days (typically around 10 days).[4]
-
Yellow, needle-like crystals of N-(2-chloro-4-nitrophenyl)acetamide will form as the solvent evaporates.[4]
-
Collect the crystals by filtration and dry them in a desiccator.
Experimental Workflow
The overall process from synthesis to structural analysis is depicted in the following workflow diagram.
Caption: Experimental workflow for the synthesis and structural analysis of N-(2-chloro-4-nitrophenyl)acetamide.
Crystal Structure and Molecular Geometry
The three-dimensional arrangement of atoms and molecules in the solid state was elucidated by single-crystal X-ray diffraction. The studies reveal an orthorhombic crystal system with the space group Pbca.[4][5]
Crystallographic Data
The key crystallographic parameters for N-(2-chloro-4-nitrophenyl)acetamide are summarized in the table below. The data presented is from a room temperature determination, which provides a solid foundation for understanding the crystal packing.[4] It is worth noting that low-temperature data sets have also been collected, offering higher precision in atomic positions and derived metrical parameters.
| Parameter | Value[4] |
| Chemical Formula | C₈H₇ClN₂O₃ |
| Formula Weight | 214.61 g/mol |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 9.498 (2) |
| b (Å) | 9.457 (2) |
| c (Å) | 20.205 (5) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1814.9 (7) |
| Z | 8 |
| Temperature (K) | 293 (2) |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Density (calculated) (Mg m⁻³) | 1.571 |
| R-factor | 0.042 |
| wR-factor | 0.108 |
Molecular Conformation
The molecule of N-(2-chloro-4-nitrophenyl)acetamide is nearly planar. A significant feature of its conformation is the presence of an intramolecular C-H···O hydrogen bond, which forms a six-membered ring.[4] This interaction contributes to the planarity and stability of the molecular structure.
Caption: Molecular structure of N-(2-chloro-4-nitrophenyl)acetamide.
Bond Lengths and Angles
Selected bond lengths and angles are presented in the table below. These values are consistent with those observed in related acetanilide structures.
| Bond | Length (Å) | Angle | Value (°) |
| Cl-C2 | 1.735 (2) | C6-C1-C2 | 119.3 (2) |
| O1-C7 | 1.229 (3) | C1-C2-C3 | 121.2 (2) |
| N1-C1 | 1.413 (3) | C2-C3-C4 | 118.8 (2) |
| N1-C7 | 1.346 (3) | C3-C4-C5 | 121.8 (2) |
| N2-C4 | 1.472 (3) | C4-C5-C6 | 118.6 (2) |
| C7-C8 | 1.503 (3) | C5-C6-C1 | 120.3 (2) |
| N2-O2 | 1.225 (3) | C1-N1-C7 | 126.9 (2) |
| N2-O3 | 1.226 (3) | O1-C7-N1 | 123.6 (2) |
Data sourced from a representative crystallographic study.
Intermolecular Interactions and Crystal Packing
In the crystal lattice, the molecules of N-(2-chloro-4-nitrophenyl)acetamide are linked by intermolecular N-H···O hydrogen bonds, forming infinite chains that extend along the c-axis.[4] These chains are further stabilized by Cl···O short-contact interactions, resulting in the formation of ribbons.[4] The combination of these intermolecular forces dictates the overall packing of the molecules in the crystal, leading to a stable, layered structure. A Hirshfeld surface analysis, which maps the intermolecular contacts, can provide further quantitative insights into the nature and prevalence of these interactions.
Spectroscopic and Computational Insights
While single-crystal X-ray diffraction provides definitive structural information, other analytical techniques offer complementary data.
-
Infrared (IR) Spectroscopy: The IR spectrum of N-(2-chloro-4-nitrophenyl)acetamide shows characteristic absorption bands corresponding to the various functional groups present in the molecule.[6] For instance, the N-H stretching of the amide group, the C=O stretching of the carbonyl group, and the symmetric and asymmetric stretches of the nitro group can be identified.
-
Computational Studies: Density Functional Theory (DFT) and other computational methods have been employed to study related acetamide structures.[7] These theoretical calculations can be used to optimize the molecular geometry, predict spectroscopic properties, and analyze the electronic structure, often showing good agreement with experimental data.
Potential Applications and Broader Context
N-(substituted phenyl)-2-chloroacetamides are valuable intermediates in organic synthesis.[4] They serve as precursors for a variety of heterocyclic compounds and other complex organic molecules.[4] The title compound and its derivatives have been investigated for their potential biological activities. For example, related phenylacetamides have been designed and synthesized as potential antidepressant agents.[1] Furthermore, a methylated analog, 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide, is a known intermediate in the synthesis of Nintedanib, a medication used to treat certain types of lung disease.[3][8] The chloroacetamide moiety itself is known to contribute to the antimicrobial activity of some compounds, suggesting another avenue for the potential application of this class of molecules.[9][10][11]
Conclusion
This technical guide has provided a detailed examination of the crystal structure and molecular geometry of N-(2-chloro-4-nitrophenyl)acetamide. Through a combination of established synthetic protocols and advanced structural analysis techniques, a comprehensive understanding of this important organic intermediate has been achieved. The near-planar molecular conformation, stabilized by an intramolecular C-H···O hydrogen bond, and the intricate network of intermolecular N-H···O and Cl···O interactions are key features that define its solid-state architecture. These structural insights are not merely of academic interest; they provide a crucial foundation for medicinal chemists, materials scientists, and drug development professionals in the rational design and synthesis of novel compounds with tailored properties and functions.
References
-
PrepChem.com. Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide. Available from: [Link]
-
Guerrab, W., Missioui, M., Mague, J. T., & Ramli, Y. (2022). LOW TEMPERATURE CRYSTAL STRUCTURE AND HIRSHFELD SURFACE ANALYSIS OF 2-CHLORO-N-(4-NITROPHENYL) ACETAMIDE. Revues Scientifiques Marocaines. Available from: [Link]
-
Revues Scientifiques Marocaines. View of LOW TEMPERATURE CRYSTAL STRUCTURE AND HIRSHFELD SURFACE ANALYSIS OF 2-CHLORO-N-(4-NITROPHENYL) ACETAMIDE. Available from: [Link]
-
Wen, Y.-H., Li, X.-M., Xu, L.-L., Tang, X.-F., & Zhang, S.-S. (2006). 2-Chloro-N-(4-nitrophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 62(10), o4427–o4428. Available from: [Link]
- Google Patents. Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide. CN111004141A.
-
Singh, V., et al. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Scientific Reports, 12(1), 2095. Available from: [Link]
-
PubChem. N-(4-chloro-2-nitrophenyl)acetamide. CID 2788431. Available from: [Link]
-
Gowda, B. T., Foro, S., & Fuess, H. (2007). 2-Chloro-N-(4-nitrophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 63(5), o2335–o2336. Available from: [Link]
-
Cordeiro, L. N. M., et al. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Molecules, 25(17), 3959. Available from: [Link]
-
Journal of Young Pharmacists. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Available from: [Link]
-
Cordeiro, L. N. M., et al. (2021). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl) acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. Anais da Academia Brasileira de Ciências, 93(1). Available from: [Link]
-
Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 43-53. Available from: [Link]
-
NIST. Acetanilide, 2-chloro-4'-nitro-. NIST Chemistry WebBook. Available from: [Link]
-
Cordeiro, L. N. M., et al. (2020). Potential of 2-Chloro- N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Molecules, 25(17), 3959. Available from: [Link]
-
Peixoto, et al. (2021). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. Anais da Academia Brasileira de Ciências, 93(1). Available from: [Link]
-
NIST. Benzamide, N-(2-chloro-4-nitrophenyl)-. NIST Chemistry WebBook. Available from: [Link]
-
PubChem. 2-Chloro-N-methyl-N-(4-nitro-phenyl)-acetamide. CID 11436129. Available from: [Link]
-
Maccioni, E., et al. (2010). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Letters in Drug Design & Discovery, 7(8), 559-565. Available from: [Link]
-
Stenutz. N-(4-chloro-2-nitrophenyl)acetamide. Available from: [Link]
-
Notario, R., et al. (2022). Computational Study of the Kinetics and Mechanisms of Gas-Phase Decomposition of N-Diacetamides Using Density Functional Theory. Molecules, 27(19), 6548. Available from: [Link]
Sources
- 1. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Acetanilide, 2-chloro-4'-nitro- [webbook.nist.gov]
- 7. Computational Study of the Kinetics and Mechanisms of Gas-Phase Decomposition of N-Diacetamides Using Density Functional Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis [mdpi.com]
- 10. scielo.br [scielo.br]
- 11. Potential of 2-Chloro- N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
N-(2-chloro-4-nitrophenyl)acetamide safety data sheet and handling precautions
The following technical guide is structured to provide operational clarity and scientific depth regarding N-(2-chloro-4-nitrophenyl)acetamide .
CAS Registry Number: 881-87-8 (Primary Reference) Synonyms: 2'-Chloro-4'-nitroacetanilide; N-Acetyl-2-chloro-4-nitroaniline Content Type: Technical Safety & Handling Whitepaper
Executive Summary & Chemical Identity
N-(2-chloro-4-nitrophenyl)acetamide is a specialized intermediate primarily used in the synthesis of anthelmintic drugs (e.g., Niclosamide derivatives) and azo dyes. It is structurally characterized by an acetamide group attached to a benzene ring bearing a chlorine atom at the ortho position and a nitro group at the para position relative to the nitrogen.
CRITICAL DISTINCTION: Researchers frequently confuse this compound with 2-Chloro-N-(4-nitrophenyl)acetamide (CAS 17329-87-2).
-
Target Compound (This Guide): Chlorine is on the phenyl ring . (Stable, precursor to amines).
-
Common Confusant: Chlorine is on the acetyl group (alpha-chloroacetamide). (Highly reactive alkylating agent).
Table 1: Physicochemical Constants
| Property | Value / Description | Note |
| Molecular Formula | C₈H₈ClN₂O₃ | |
| Molecular Weight | 214.61 g/mol | |
| Appearance | Yellow to brownish crystalline solid | Nitro compounds often exhibit yellow coloration.[1] |
| Solubility | Low in Water; Soluble in DMSO, DMF, Acetone | Lipophilic nature due to halogen/nitro substitution. |
| Melting Point | ~135–140 °C (Predicted) | Note: Experimental values vary by purity; analogous nitroacetanilides melt in the 180–215°C range. |
| Reactivity | Hydrolysis sensitive | Hydrolyzes in strong acid/base to 2-chloro-4-nitroaniline. |
Toxicology & Hazard Assessment
This compound belongs to the class of nitroanilides . Its toxicity profile is dominated by the metabolic release of the nitroaniline moiety.
Mechanism of Action: Methemoglobinemia
Like its parent compound (2-chloro-4-nitroaniline), this amide can undergo metabolic hydrolysis and subsequent N-oxidation in the liver.
-
Hydrolysis: Enzymes cleave the acetyl group, releasing 2-chloro-4-nitroaniline.
-
Oxidation: The aniline nitrogen is oxidized to a hydroxylamine.
-
Heme Interaction: The hydroxylamine oxidizes Ferrous iron (Fe²⁺) in hemoglobin to Ferric iron (Fe³⁺), creating Methemoglobin.
-
Result: Loss of oxygen-carrying capacity (Cyanosis).
GHS Hazard Classification (Derived/Analogous)
Based on structural analogs (CAS 121-87-9) and functional group analysis.
-
Acute Toxicity (Oral): Category 4 (H302) - Harmful if swallowed.
-
Skin Irritation: Category 2 (H315) - Causes skin irritation.[2]
-
Eye Irritation: Category 2A (H319) - Causes serious eye irritation.[2]
-
STOT-SE: Category 3 (H335) - May cause respiratory irritation.
-
Specific Warning: Potential for skin sensitization and blood damage upon chronic exposure.
Safe Handling & Engineering Controls
The following protocol enforces a "Zero-Inhalation" standard due to the methemoglobinemia risk.
Hierarchy of Controls (Visualized)
Figure 1: Risk mitigation strategy prioritizing engineering isolation over PPE.
Specific Handling Protocols
-
Solvent Selection: Avoid dissolving in highly penetrating solvents (like DMSO) outside of a fume hood, as this enhances skin absorption of the nitro-compound.
-
Glove Permeation:
-
Solid Handling: Standard Nitrile (0.11 mm) is sufficient.
-
Solution Handling: If dissolved in Acetone/DCM, use Silver Shield/4H laminates or double-glove with specific breakthrough awareness.
-
-
Decontamination: Wipe surfaces with ethanol followed by soapy water. The yellow color serves as a visual indicator of contamination.
Synthesis & Degradation Pathways
Understanding the chemical lineage is vital for impurity profiling and waste management. This compound is the "Protected" form of the toxic aniline.
Synthesis Workflow (Niclosamide Route Context)
Figure 2: Synthesis and reactivity pathway. Note the reversibility to the toxic parent under basic conditions.
Experimental Validation (Purity Check)
Before use in sensitive biological assays, validate the integrity of the amide bond:
-
TLC Mobile Phase: Hexane:Ethyl Acetate (3:1).
-
Detection: UV (254 nm).
-
Criterion: The starting material (aniline) is more polar and will have a lower Rf value than the acetamide. Any spot corresponding to the aniline indicates degradation.
Emergency Response
-
Inhalation: Move to fresh air immediately. If lips or fingernails turn blue (cyanosis), administer 100% oxygen and seek immediate medical attention for potential methemoglobinemia.
-
Skin Contact: Wash with soap and water for 15 minutes. Do not use alcohol for initial washing, as it may increase transdermal absorption.
-
Spill Cleanup: Dampen solid spills with water to prevent dust. Use a HEPA-filtered vacuum or wet-sweep. Do not dry sweep.[3]
References
-
PubChem. (n.d.). Compound Summary: 2-Chloro-4-nitroaniline (Precursor Toxicity Data). National Library of Medicine. [Link]
-
ECHA. (n.d.). Registration Dossier: 2-chloro-4-nitroaniline. European Chemicals Agency. [Link]
-
Reagentia. (n.d.). Catalog Entry: N-(2-Chloro-4-nitrophenyl)acetamide. [Link][1]
Sources
The Emergence of a Versatile Intermediate: A Technical Guide to N-(2-chloro-4-nitrophenyl)acetamide
This in-depth technical guide delves into the discovery, history, synthesis, and applications of N-(2-chloro-4-nitrophenyl)acetamide, a key building block in modern organic synthesis. While the precise moment of its first synthesis is not prominently documented in historical records, its emergence is intrinsically linked to the burgeoning field of industrial chemistry in the 20th century, a period marked by the exploration of nitroaromatic and chloroacetanilide compounds for dyes, pharmaceuticals, and other commercial products. This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of this important molecule, from its fundamental properties to its role in the creation of life-saving therapeutics.
I. Historical Context: A Legacy of Industrial Synthesis
The history of N-(2-chloro-4-nitrophenyl)acetamide is not one of a singular, celebrated discovery but rather an evolution driven by the demands of chemical manufacturing. The late 19th and early 20th centuries saw a rapid expansion in the synthesis of aromatic compounds, spurred by the textile industry's need for new dyes. The nitration of anilines and other aromatic rings became a fundamental industrial process.[1] The introduction of chloroacetyl groups was also a common strategy to create reactive intermediates for further chemical elaboration.
It is within this context of industrial organic synthesis that N-(2-chloro-4-nitrophenyl)acetamide and its isomers likely first emerged as useful, if initially unheralded, chemical entities. Early research into the properties and reactions of substituted anilines and acetanilides laid the groundwork for the eventual recognition of this compound's synthetic utility. While a specific "discoverer" is not apparent, its existence is a logical consequence of the systematic exploration of aromatic chemistry during this innovative period.
II. Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in research and development. The key properties of N-(2-chloro-4-nitrophenyl)acetamide are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₇ClN₂O₃ | [2][3] |
| Molecular Weight | 214.61 g/mol | [2][3] |
| CAS Number | 17329-87-2 | [3] |
| Appearance | Yellowish solid | [4] |
| Melting Point | 183-185 °C | [5] |
| Solubility | Soluble in ethyl acetate | [5] |
III. Synthesis of N-(2-chloro-4-nitrophenyl)acetamide: A Step-by-Step Protocol
The most common and straightforward method for the synthesis of N-(2-chloro-4-nitrophenyl)acetamide involves the acylation of 4-nitroaniline with chloroacetyl chloride.[5] This electrophilic substitution reaction is a robust and well-established procedure in organic chemistry.
Experimental Protocol:
Materials:
-
p-Nitroaniline
-
Chloroacetyl chloride
-
Ethyl acetate
-
Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 10.0 g of p-nitroaniline and 15 ml of chloroacetyl chloride.
-
Heat the mixture to reflux and maintain for 1 hour. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Add ethyl acetate to the reaction mixture to dissolve the product.
-
Transfer the solution to a separatory funnel and wash three times with water to remove any unreacted starting materials and byproducts.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
The crude N-(2-chloro-4-nitrophenyl)acetamide can be further purified by recrystallization from a suitable solvent, such as ethanol, to obtain a crystalline solid.[5][6]
Yield: Approximately 11.5 g.[5]
Synthesis Workflow Diagram:
Caption: Synthesis of N-(2-chloro-4-nitrophenyl)acetamide.
IV. Key Applications in Modern Synthesis
N-(2-chloro-4-nitrophenyl)acetamide and its derivatives have become indispensable intermediates in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.
A Pivotal Intermediate in Drug Discovery: The Case of Nintedanib
A prominent example of the utility of a closely related compound, 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide , is its role as a key intermediate in the synthesis of Nintedanib .[7][8] Nintedanib is a potent tyrosine kinase inhibitor used in the treatment of idiopathic pulmonary fibrosis and certain types of cancer.[8]
The synthesis of this crucial intermediate often starts from p-nitroaniline, which is first acylated with a chloroacetylating agent, followed by a methylation step.[7] This intermediate then undergoes further reactions to construct the complex molecular architecture of Nintedanib.
Logical Relationship Diagram: Nintedanib Synthesis
Caption: Role as an intermediate in Nintedanib synthesis.
Building Blocks for Heterocyclic Compounds and Novel Therapeutics
Beyond its role in the synthesis of specific drugs, N-(2-chloro-4-nitrophenyl)acetamide and its analogs are valuable precursors for the construction of various heterocyclic scaffolds. The presence of the nitro group, the chloro atom, and the acetamide functionality allows for a range of chemical transformations. These compounds have been utilized in the synthesis of:
-
Maternal Embryonic Leucine Zipper Kinase (MELK) Inhibitors: These inhibitors have shown potential as anticancer agents.[9]
-
Benzimidazoles: This structural motif is found in numerous pharmaceuticals with a wide array of biological activities.
The reactivity of the chloroacetyl group allows for nucleophilic substitution reactions, while the nitro group can be reduced to an amine, opening up pathways for cyclization and the formation of diverse heterocyclic systems.
V. Future Outlook
The story of N-(2-chloro-4-nitrophenyl)acetamide is a testament to the enduring importance of fundamental organic synthesis. From its likely origins as a product of early industrial chemical exploration, it has evolved into a key component in the modern synthetic chemist's toolbox. As the quest for new pharmaceuticals and functional materials continues, the demand for versatile and reactive intermediates like N-(2-chloro-4-nitrophenyl)acetamide is certain to grow. Its rich chemistry and established synthetic pathways ensure its continued relevance in the laboratories of researchers and scientists for years to come.
References
- A synthetic method of Nintedanib and an intermediate of Nintedanib. CN105837493A.
- Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide. PrepChem.com. Accessed February 13, 2026.
- Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N-(4-nitrophenyl) acetamide. CN111004141A.
- 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide. Cayman Chemical. Accessed February 13, 2026.
- 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide | Drug Intermediate Control. MedChemExpress. Accessed February 13, 2026.
- Preparation method of nintedanib key intermediate. CN113354599A.
- Nintedanib. New Drug Approvals. Accessed February 13, 2026.
- Nintedanib synthesis. ChemicalBook. Accessed February 13, 2026.
- Wen YH, Li XM, Xu LL, Tang XF, Zhang SS. 2-Chloro-N-(4-nitrophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online. 2006;62(Pt 10):o4427-o4428.
- Wang Y, et al. Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. The Royal Society of Chemistry; 2018.
- Beilstein database. Wikipedia. Accessed February 13, 2026.
- Beilstein database. chemeurope.com. Accessed February 13, 2026.
- Searching the Chemical Literature with Reaxys. University of Rochester. Accessed February 13, 2026.
- N-(4-chloro-2-nitrophenyl)acetamide. PubChem. Accessed February 13, 2026.
- Acetanilide, 2-chloro-4'-nitro-. NIST WebBook. Accessed February 13, 2026.
- Gowda BT, Foro S, Fuess H. 2-Chloro-N-(4-nitrophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online. 2007;63(Pt 5):o2335-o2336.
- Reaxys Fact sheet. Elsevier. Accessed February 13, 2026.
- Reaxys chemistry database. Elsevier. Accessed February 13, 2026.
- Preparation of 4′-chloroacetanilide. PrepChem.com. Accessed February 13, 2026.
- 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide. Santa Cruz Biotechnology. Accessed February 13, 2026.
- Separation of Acetamide, N-(2,5-dichloro-4-nitrophenyl)- on Newcrom R1 HPLC column. SIELC Technologies. Accessed February 13, 2026.
- Compound N-(2-chloro-4-nitrophenyl)-2-(4-chlorophenoxy)acetamide. Chemdiv. Accessed February 13, 2026.
- Guerrab W, Missioui M, Mague JT, Ramli Y. LOW TEMPERATURE CRYSTAL STRUCTURE AND HIRSHFELD SURFACE ANALYSIS OF 2-CHLORO-N-(4-NITROPHENYL) ACETAMIDE. Moroccan Journal of Heterocyclic Chemistry. 2022;21(1):39-47.
- Smajlagić A, et al. Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences. 2020;11(1):43-53.
- 17329-87-2(N1-(4-NITROPHENYL)-2-CHLOROACETAMIDE) Product Description. ChemicalBook. Accessed February 13, 2026.
- Nitration. Wikipedia. Accessed February 13, 2026.
- An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. Taylor & Francis Online. 2018.
- STUDIES IN NITRATION, III. NITRATION OF ANILINE AND OF CERTAIN OF ITS N-ALKYL, N-ARYL AND N-ACYL DERIVATIVES.
- Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. 2018.
- Nitration has a History right? : r/chemistry. Reddit. 2020.
- Reaxys Medicinal Chemistry. Elsevier. Accessed February 13, 2026.
- ReaxysFile. CAS. Accessed February 13, 2026.
- CrossFire Beilstein Database, World's Leading Archive of Chemical Data first published in 1880-83 – Organic Chemistry NIST databases: ChemSpider, SciFinder.
- Synthesis of Substituted Oxindoles from α-Chloroacetanilides via Palladium-Catalyzed C-H Functionalization. Organic Chemistry Portal. Accessed February 13, 2026.
- Nitration of aniline. Chemistry Stack Exchange. 2019.
- Chloroacetanilide. PubChem. Accessed February 13, 2026.
- Early drug discovery and the rise of pharmaceutical chemistry. PubMed. 2011.
- Safety D
- CAS 57045-86-0 | N-(2-Bromo-4-nitrophenyl)acetamide. AdooQ BioScience. Accessed February 13, 2026.
- 2-Chloro-N-(4-nitrophenyl)acetamide 17329-87-2. TCI Chemicals. Accessed February 13, 2026.
- View of LOW TEMPERATURE CRYSTAL STRUCTURE AND HIRSHFELD SURFACE ANALYSIS OF 2-CHLORO-N-(4-NITROPHENYL) ACETAMIDE. Revues Scientifiques Marocaines. Accessed February 13, 2026.
Sources
- 1. Nitration - Wikipedia [en.wikipedia.org]
- 2. N-(4-chloro-2-nitrophenyl)acetamide | C8H7ClN2O3 | CID 2788431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Acetanilide, 2-chloro-4'-nitro- [webbook.nist.gov]
- 4. researchgate.net [researchgate.net]
- 5. prepchem.com [prepchem.com]
- 6. researchgate.net [researchgate.net]
- 7. CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide - Google Patents [patents.google.com]
- 8. Nintedanib synthesis - chemicalbook [chemicalbook.com]
- 9. caymanchem.com [caymanchem.com]
Methodological & Application
Detailed laboratory synthesis protocol for N-(2-chloro-4-nitrophenyl)acetamide
Abstract & Scope
This protocol details the laboratory-scale synthesis of N-(2-chloro-4-nitrophenyl)acetamide (also known as 2'-chloro-4'-nitroacetanilide) via the acetylation of 2-chloro-4-nitroaniline . This compound is a critical intermediate in the synthesis of various azo dyes and pharmaceutical agents, including niclosamide derivatives and potential kinase inhibitors.
Critical Distinction: Researchers must distinguish this compound from its structural isomer, 2-chloro-N-(4-nitrophenyl)acetamide (CAS 17329-87-2), which is derived from chloroacetyl chloride and has a significantly higher melting point (~183°C). The target compound described here has a melting point of approximately 139°C .[1]
Safety & Hazard Assessment
Warning: This synthesis involves corrosive reagents and toxic aromatic amines.[2] All operations must be performed in a functioning chemical fume hood.
| Reagent | Hazard Class | H-Statements | Critical Safety Measures |
| 2-Chloro-4-nitroaniline | Toxic, Irritant | H301, H311, H331, H373 | Double-gloving (Nitrile), dust mask/respirator if handling powder. |
| Acetic Anhydride | Corrosive, Flammable | H226, H302, H314, H332 | Use glass syringes for transfer; avoid inhalation of vapors. |
| Sulfuric Acid (conc.) | Corrosive | H314 | Add dropwise; exothermic reaction. |
| Glacial Acetic Acid | Corrosive, Flammable | H226, H314 | Keep away from ignition sources. |
Materials & Equipment
Reagents
-
2-Chloro-4-nitroaniline (Starting Material): 10.0 g (58.0 mmol)
-
Acetic Anhydride: 12.0 mL (~126 mmol, 2.2 eq)
-
Glacial Acetic Acid (Solvent): 30 mL
-
Sulfuric Acid (Catalyst): 3-4 drops (conc.)[2]
-
Ethanol (95%): For recrystallization
-
Ice/Water: For quenching
Equipment
-
100 mL Round-bottom flask (RBF)
-
Reflux condenser with drying tube (CaCl2)
-
Magnetic stirrer & hot plate with oil bath
-
Vacuum filtration setup (Buchner funnel)
-
Melting point apparatus
Reaction Scheme & Mechanism
Synthetic Workflow
Caption: Step-by-step workflow for the acetylation of 2-chloro-4-nitroaniline.
Reaction Mechanism (Nucleophilic Acyl Substitution)
The amine group is deactivated by the electron-withdrawing nitro group and sterically hindered by the ortho-chlorine. Acid catalysis protonates the anhydride, making it a stronger electrophile.
Caption: Acid-catalyzed nucleophilic acyl substitution mechanism.
Detailed Experimental Procedure
Step 1: Reaction Setup
-
Equip a 100 mL round-bottom flask with a magnetic stir bar.
-
Add 10.0 g (58 mmol) of 2-chloro-4-nitroaniline.
-
Add 30 mL of glacial acetic acid. Stir to create a suspension.
-
Add 3-4 drops of concentrated sulfuric acid. Note: The acid catalyst is crucial due to the low nucleophilicity of the nitroaniline.
-
Add 12.0 mL (126 mmol) of acetic anhydride.
Step 2: Reaction Execution
-
Attach a reflux condenser protected by a calcium chloride drying tube.[3]
-
Heat the mixture to gentle reflux (bath temp ~120°C) for 1.5 to 2 hours .
-
Observation: The suspension should clear to a yellow/orange solution as the reaction proceeds.
-
-
Monitor reaction progress via TLC (Solvent system: Hexane/Ethyl Acetate 7:3). The starting material (more polar amine) should disappear.
Step 3: Workup & Isolation
-
Allow the reaction mixture to cool to approximately 50-60°C.
-
Pour the warm mixture slowly into a beaker containing 200 mL of crushed ice/water with vigorous stirring.
-
Stir the resulting suspension for 20-30 minutes to ensure the acetic anhydride is fully hydrolyzed and the product precipitates completely.
-
Filter the solid using a Buchner funnel and vacuum.
-
Wash the filter cake copiously with cold water (3 x 50 mL) to remove residual acid.
-
Air dry the crude solid for 1 hour.
Step 4: Purification (Recrystallization)[4]
-
Transfer the crude yellow solid to a clean Erlenmeyer flask.
-
Add a minimum amount of boiling 95% Ethanol (approx. 10-15 mL per gram of crude).
-
If insoluble particles remain, filter the hot solution.
-
Allow the filtrate to cool slowly to room temperature, then place in an ice bath for 1 hour.
-
Filter the purified crystals and wash with a small amount of ice-cold ethanol.
-
Dry in a vacuum oven at 50°C for 4 hours.
Characterization & Quality Control
| Parameter | Specification | Notes |
| Appearance | Pale yellow to white needles | Crude is often darker yellow. |
| Melting Point | 138 - 140°C | Lit: 139°C [1]. Distinct from chloroacetyl isomer (183°C). |
| Yield | 70 - 85% | Typical yield range. |
| 1H NMR (CDCl3) | δ 2.28 (s, 3H, CH3)δ 7.8-8.7 (m, 3H, Ar-H)δ 7.9 (br s, 1H, NH) | Methyl singlet at ~2.3 ppm is diagnostic of acetylation. |
| IR Spectroscopy | 3280 cm⁻¹ (N-H stretch)1670 cm⁻¹ (C=O Amide I)1520, 1340 cm⁻¹ (NO2) | Absence of broad NH2 doublet (3300-3400 cm⁻¹). |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete precipitation | Ensure the reaction mixture is poured into excess ice water and stirred long enough. |
| No Reaction | Deactivated amine | Ensure H2SO4 catalyst is added. Increase reflux time to 3-4 hours. |
| Oiling Out | Product forming oil in water | The water was too warm. Cool the mixture vigorously; scratch glass to induce crystallization. |
| Wrong MP (180°C+) | Wrong Isomer formed | Check reagents. You likely used chloroacetyl chloride instead of acetic anhydride. |
| Starting Material Remains | Moisture in reagents | Acetic anhydride hydrolyzes easily. Use fresh bottle or distilled anhydride. |
References
-
Melting Point & Synthesis Verification
- Journal of the Chemical Society, 1927, p. 2985. (Classic synthesis reference for nitroacetanilides).
- Royal Holloway Thesis, Page 76, Table 1. "2-chloro-4-nitroacetanilide m.p. 139°C".
-
Spectroscopic Data (NMR/IR)
- International Science Community Association, Research Paper on Chlorination. "2-Chloro-4-nitroacetanilide: Yellow powder; 1H NMR...".
-
Crystallographic Data (Isomer Distinction)
Sources
Application Note: High-Purity N-(2-chloro-4-nitrophenyl)acetamide via Optimized Recrystallization
Abstract
This document provides a detailed protocol for the purification of N-(2-chloro-4-nitrophenyl)acetamide, a key intermediate in pharmaceutical synthesis. Recrystallization is a fundamental yet powerful technique for purifying solid organic compounds, predicated on the principle of differential solubility. This guide moves beyond a simple list of steps to explain the critical reasoning behind solvent selection, procedural nuances, and post-purification validation, ensuring researchers can achieve high purity and recovery. We present a robust, self-validating protocol grounded in established chemical principles.
Introduction: The Imperative for Purity
In the landscape of drug development and fine chemical synthesis, the purity of intermediates is not merely a quality metric; it is a critical determinant of reaction yield, side-product formation, and the safety and efficacy of the final active pharmaceutical ingredient (API). N-(2-chloro-4-nitrophenyl)acetamide serves as a vital building block in the synthesis of various complex molecules.[1][2] Crude synthetic products are invariably contaminated with unreacted starting materials, by-products, and other impurities. Recrystallization offers a cost-effective and scalable method to dramatically enhance the purity of solid compounds like N-(2-chloro-4-nitrophenyl)acetamide.
The technique exploits the differences in solubility between the target compound and its contaminants in a chosen solvent system at varying temperatures. An ideal recrystallization process dissolves the compound in a hot solvent and allows it to crystallize in a highly purified form upon cooling, while impurities remain in the solution.[3]
Foundational Principles: The Science of Recrystallization
Success in recrystallization is contingent on the judicious selection of a solvent or solvent system. The ideal solvent possesses a steep solubility curve for the target compound—high solubility at elevated temperatures and low solubility at ambient or sub-ambient temperatures.[4]
Key Considerations for Solvent Selection:
-
Solubility Profile: The compound of interest should be sparingly soluble at room temperature but readily soluble at the solvent's boiling point. This differential is crucial for maximizing the recovery of the purified solid.[4]
-
Impurity Solubility: Ideally, impurities present in the crude mixture should either be completely insoluble in the hot solvent (allowing for removal via hot gravity filtration) or remain highly soluble in the cold solvent (remaining in the mother liquor after crystallization).[4]
-
Chemical Inertness: The solvent must not react with the compound being purified.[4]
-
Boiling Point: A relatively low boiling point is desirable to facilitate easy removal from the purified crystals during the drying phase.
-
"Like Dissolves Like": N-(2-chloro-4-nitrophenyl)acetamide is a polar molecule, owing to the presence of the nitro and amide functional groups. Therefore, polar solvents are logical starting points. For many nitroaromatic compounds, alcoholic solvents like ethanol are an excellent choice.[4][5] A mixed-solvent system, such as ethanol-water, is often employed when a single solvent does not provide the ideal solubility profile.[6]
Solvent Selection Logic
The following diagram illustrates the decision-making process for selecting an appropriate recrystallization solvent.
Caption: Step-by-step workflow for the recrystallization process.
Step-by-Step Procedure
-
Dissolution of the Crude Solid:
-
Weigh approximately 5.0 g of crude N-(2-chloro-4-nitrophenyl)acetamide and place it into a 125 mL Erlenmeyer flask. Add a few boiling chips or a magnetic stir bar.
-
On a hotplate in a fume hood, bring about 50-60 mL of ethanol to a gentle boil in a separate beaker.
-
Add the hot ethanol to the flask containing the crude solid in small portions, swirling after each addition. Add just enough hot solvent to completely dissolve the solid at the boiling point. This is the most critical step; adding excess solvent will significantly reduce your final yield. [3][6]
-
-
Decolorization and Removal of Insoluble Impurities (if necessary):
-
If the resulting solution is highly colored, remove the flask from the heat and allow it to cool slightly. Add a small amount (tip of a spatula) of activated charcoal to the solution.
-
Bring the solution back to a boil for a few minutes. The charcoal will adsorb colored impurities.
-
To remove the charcoal and any other insoluble impurities, perform a hot gravity filtration. This involves pouring the hot solution through a fluted filter paper in a stemless funnel into a pre-heated clean Erlenmeyer flask. This step must be performed quickly to prevent premature crystallization in the funnel.
-
-
Inducing Crystallization:
-
Remove the flask containing the clear solution from the heat.
-
Slowly add hot water dropwise while swirling until the solution becomes faintly cloudy (the "cloud point"). This indicates that the solution is saturated.
-
Add a few more drops of hot ethanol until the cloudiness just disappears, resulting in a perfectly saturated solution at a high temperature.
-
-
Crystal Formation:
-
Cover the flask with a watch glass or inverted beaker and set it aside on a heat-resistant surface to cool slowly and undisturbed to room temperature. Expert Insight: Slow cooling is paramount for the formation of large, pure crystals. Rapid cooling traps impurities within the crystal lattice, defeating the purpose of the purification.
-
Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for at least 15-20 minutes to maximize the precipitation of the product from the solution.
-
-
Collection and Washing of Crystals:
-
Set up a Büchner funnel with filter paper on a vacuum flask connected to a vacuum source.
-
Wet the filter paper with a small amount of ice-cold ethanol-water mixture (the "mother liquor").
-
Turn on the vacuum and pour the cold crystal slurry into the center of the Büchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol-water to rinse away any adhering impurities from the mother liquor. Use a minimal amount of wash solvent to avoid redissolving the product.
-
Continue to draw air through the crystals for several minutes to help them dry.
-
-
Drying the Final Product:
-
Carefully remove the filter paper with the purified crystals from the funnel. Place it on a pre-weighed watch glass and allow the crystals to air-dry completely in the fume hood or in a desiccator.
-
Once dry, weigh the purified N-(2-chloro-4-nitrophenyl)acetamide and calculate the percent recovery.
-
Validation of Purity and Data Presentation
The success of the recrystallization must be validated empirically. The primary methods are melting point determination and calculation of recovery.
Purity Assessment Logic
Caption: Logical flow for the validation of product purity.
Data Summary Table
| Parameter | Crude Product | Purified Product | Literature Value |
| Appearance | Yellowish-brown powder | Light yellow needles | White to Light yellow powder/crystal |
| Melting Point | Broad range (e.g., 178-184 °C) | Sharp range (e.g., 186-188 °C) | 185.0 - 189.0 °C |
| Mass (g) | 5.0 g (Example) | (Measure final mass) | N/A |
| Percent Recovery | N/A | (Calculate) | Typically 70-90% |
Formula for Percent Recovery: Percent Recovery = (Mass of Purified Product / Mass of Crude Product) x 100%
Troubleshooting Common Issues
-
Oiling Out: If the compound separates as an oil instead of crystals, it may be because the boiling point of the solvent is higher than the melting point of the solute, or there is a high concentration of impurities. [4]Solution: Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool much more slowly.
-
No Crystal Formation: If crystals do not form upon cooling, the solution may be too dilute. Solution: Try scratching the inner surface of the flask with a glass rod at the solution's surface to create nucleation sites. If that fails, a "seed crystal" from a previous batch can be added. As a last resort, gently boil off some of the solvent to increase the concentration and attempt cooling again.
-
Low Recovery: This is often due to using too much solvent during the dissolution step or washing the final crystals with solvent that was not ice-cold. Careful adherence to the "minimum amount" of hot solvent is key.
References
-
PrepChem. (n.d.). Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide. Retrieved from PrepChem.com. [Link]
-
Missouri S&T. (n.d.). Aromatic Nitro Compounds. Retrieved from scholar.chem.mst.edu. [Link]
- Google Patents. (n.d.). US2874196A - Method of crystallizing nitro products.
-
Angene Chemical. (2025, October 19). Safety Data Sheet - 2-Chloro-N-(4-chloro-2-nitrophenyl)acetamide. Retrieved from angenetech.com. [Link]
- Google Patents. (n.d.). CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide.
- Google Patents. (n.d.). FR1118443A - Process for the crystallization of nitro-aromatic compounds in nitric acid.
-
Chemchart. (n.d.). 2-Chloro-N-(4-nitrophenyl)acetamide (17329-87-2). Retrieved from chemchart.com. [Link]
-
Drug Intermediate Control. (n.d.). 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide. Retrieved from drugintermediate.com. [Link]
-
University of Toronto Scarborough. (n.d.). Experiment 2: Recrystallization. Retrieved from utsc.utoronto.ca. [Link]
-
ResearchGate. (2006). 2-Chloro-N-(4-nitrophenyl)acetamide. Retrieved from ResearchGate. [Link]
-
Cheméo. (n.d.). Chemical Properties of Acetanilide, 2-chloro-4'-nitro- (CAS 17329-87-2). Retrieved from chemeo.com. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from rochester.edu. [Link]
-
Home Sunshine Pharma. (n.d.). 2-chloro-n-methyl-n-(4-nitrophenyl)acetamide cas 2653-16-9. Retrieved from homesunshinepharma.com. [Link]
-
Journal of Chemical, Biological and Physical Sciences. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. JCBPS; Section A; 11(1), 43-53. [Link]
-
California State University, Long Beach. (n.d.). Recrystallization Lab Document. Retrieved from csulb.edu. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from rochester.edu. [Link]
-
ResearchGate. (2007). 2-Chloro-N-(4-nitrophenyl)acetamide. Retrieved from ResearchGate. [Link]
Sources
- 1. CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide - Google Patents [patents.google.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. athabascau.ca [athabascau.ca]
- 4. benchchem.com [benchchem.com]
- 5. jcbsc.org [jcbsc.org]
- 6. web.mnstate.edu [web.mnstate.edu]
Application Note: High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) Methods for Purity Analysis of N-(2-chloro-4-nitrophenyl)acetamide
Abstract
This document provides comprehensive, validated methodologies for the purity assessment of N-(2-chloro-4-nitrophenyl)acetamide, a key intermediate in pharmaceutical synthesis.[1][2] We present a quantitative High-Performance Liquid Chromatography (HPLC) method for precise purity determination and a qualitative Thin-Layer Chromatography (TLC) method for rapid, high-throughput screening. The protocols are designed for researchers, quality control analysts, and drug development professionals, with a focus on the scientific rationale behind methodological choices to ensure robust and reliable results in alignment with regulatory expectations, such as those outlined by the International Conference on Harmonization (ICH).[3][4][5]
Introduction: The Imperative of Purity Analysis
N-(2-chloro-4-nitrophenyl)acetamide is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity of such intermediates is a critical quality attribute that directly impacts the safety, efficacy, and stability of the final drug product. The presence of impurities, even in trace amounts, can arise from starting materials, by-products of the synthesis, or degradation.[6] Therefore, employing robust and validated analytical methods is a regulatory necessity and a fundamental aspect of Good Manufacturing Practice (GMP).[3][7]
This application note details two complementary chromatographic techniques:
-
Reverse-Phase HPLC (RP-HPLC): A high-resolution separation technique that serves as the gold standard for the quantitative determination of purity and the detection of related substance impurities.[8]
-
Thin-Layer Chromatography (TLC): A simple, cost-effective, and rapid method ideal for monitoring reaction progress, identifying compounds, and performing preliminary purity checks.[9][10][11]
Quantitative Purity by High-Performance Liquid Chromatography (HPLC)
The HPLC method described herein is designed to be stability-indicating, capable of separating the main analyte from potential process-related impurities and degradation products.
Principle and Rationale of Method Selection
Reverse-phase chromatography is the chosen mode of separation. This technique utilizes a non-polar stationary phase (C18) and a polar mobile phase. N-(2-chloro-4-nitrophenyl)acetamide, being a moderately polar aromatic compound, will have a sufficient affinity for the C18 stationary phase to be retained and effectively separated from more polar or less polar impurities under the influence of a polar mobile phase.[6][12] The inclusion of a small amount of acid in the mobile phase is critical for ensuring sharp, symmetrical peaks by suppressing the ionization of any silanol groups on the silica support.[13][14] UV detection is employed due to the strong absorbance of the nitro and phenyl chromophores present in the analyte's structure.[15]
Instrumentation and Materials
-
Instrumentation: HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Reagents:
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Water (HPLC or Milli-Q grade)
-
Formic Acid (ACS Grade or higher)
-
N-(2-chloro-4-nitrophenyl)acetamide reference standard (purity ≥98%)
-
Sample of N-(2-chloro-4-nitrophenyl)acetamide for testing.
-
HPLC Method Parameters
The following parameters have been optimized for the robust analysis of N-(2-chloro-4-nitrophenyl)acetamide.
| Parameter | Recommended Condition | Justification |
| Column | C18 (4.6 mm x 250 mm, 5 µm) | Industry-standard for reverse-phase separation of small aromatic molecules, providing excellent resolution and peak shape. |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid | Provides optimal elution strength for the analyte, ensuring a reasonable retention time. Formic acid improves peak symmetry. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, balancing analysis time with system pressure and efficiency. |
| Detection | UV at 254 nm or 315 nm | 254 nm provides good response for aromatic compounds. 315 nm is near the λmax for a similar compound, N-(4-nitrophenyl) acetamide, and may offer higher sensitivity.[15] |
| Injection Volume | 10 µL | A small volume minimizes potential for band broadening and column overload. |
| Column Temp. | 30 °C | Maintaining a constant temperature ensures reproducible retention times and improves peak shape. |
| Run Time | ~15 minutes | Sufficient to allow for the elution of the main peak and any potential late-eluting impurities. |
Experimental Protocol: Step-by-Step
-
Mobile Phase Preparation: Carefully measure 600 mL of Acetonitrile and 400 mL of Water. Combine them in a suitable container, add 1.0 mL of Formic Acid, mix thoroughly, and degas using sonication or vacuum filtration.
-
Standard Solution Preparation (100 µg/mL):
-
Accurately weigh approximately 10 mg of the N-(2-chloro-4-nitrophenyl)acetamide reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase. This is the stock solution (100 µg/mL).
-
-
Sample Solution Preparation (100 µg/mL):
-
Accurately weigh approximately 10 mg of the test sample into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
-
System Setup and Equilibration:
-
Install the C18 column and set the column temperature to 30 °C.
-
Purge the pump with the prepared mobile phase.
-
Equilibrate the column by running the mobile phase at 1.0 mL/min until a stable baseline is achieved (typically 20-30 minutes).
-
-
Analysis Sequence:
-
Data Analysis and Purity Calculation:
-
Integrate all peaks in the sample chromatogram.
-
Calculate the purity using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
HPLC Workflow Diagram
Caption: Workflow for HPLC Purity Analysis.
Qualitative Purity by Thin-Layer Chromatography (TLC)
TLC provides a rapid and visually intuitive assessment of sample complexity and purity. It is an invaluable tool for monitoring reactions and screening multiple samples quickly.
Principle and Rationale of Method Selection
This method employs normal-phase chromatography, where the stationary phase (silica gel) is polar and the mobile phase is a less polar organic solvent mixture.[9][10] The separation is based on the principle of adsorption. Polar compounds interact more strongly with the polar silica gel and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf). Non-polar compounds have weaker interactions and are carried further by the mobile phase, giving a higher Rf. The ratio of ethyl acetate (polar) to hexane (non-polar) in the mobile phase is adjusted to achieve an optimal Rf value (ideally between 0.3-0.5) for the main compound, allowing for clear separation from potential impurities.[16] Visualization under UV light at 254 nm is effective because the aromatic rings in the analyte will quench the fluorescence of the indicator dye embedded in the TLC plate, appearing as dark spots.[9][17]
Instrumentation and Materials
-
TLC Plates: Silica gel 60 F₂₅₄ on aluminum or glass backing.
-
Developing Chamber: Glass tank with a tight-fitting lid.
-
Spotting: Glass capillary tubes.
-
Visualization: UV lamp (254 nm).
-
Reagents:
-
Ethyl Acetate (ACS Grade)
-
n-Hexane (ACS Grade)
-
Sample of N-(2-chloro-4-nitrophenyl)acetamide.
-
Reference standard of N-(2-chloro-4-nitrophenyl)acetamide.
-
Dichloromethane or Ethyl Acetate (for sample dissolution).
-
TLC Method Parameters
| Parameter | Recommended Condition | Justification |
| Stationary Phase | Silica gel 60 F₂₅₄ | Standard polar adsorbent for separating a wide range of organic compounds. The fluorescent indicator (F₂₅₄) allows for easy UV visualization. |
| Mobile Phase | Ethyl Acetate:Hexane (1:1, v/v) | This mixture provides moderate polarity, suitable for eluting the target compound to an optimal Rf range. The ratio can be adjusted if needed.[15] |
| Sample Solvent | Dichloromethane or Ethyl Acetate | Volatile solvents that readily dissolve the analyte and evaporate quickly from the plate after spotting.[18] |
| Visualization | UV light at 254 nm | The conjugated aromatic system of the analyte quenches fluorescence, appearing as a dark spot against a glowing green background. |
Experimental Protocol: Step-by-Step
-
Chamber Preparation:
-
Pour the Ethyl Acetate:Hexane (1:1) mobile phase into the developing chamber to a depth of about 0.5 cm.
-
Place a piece of filter paper inside, wetting it with the solvent to saturate the chamber atmosphere. This prevents solvent evaporation from the plate surface and ensures reproducible Rf values.[9][18]
-
Cover the chamber with the lid and let it stand for 10-15 minutes.
-
-
Plate Preparation and Spotting:
-
Using a pencil, gently draw a light origin line about 1 cm from the bottom of the TLC plate.[11]
-
Prepare dilute solutions (~1 mg/mL) of the reference standard and the test sample in dichloromethane.
-
Using a capillary tube, apply a small spot of the reference solution and the sample solution onto the origin line. Keep spots small and distinct.[18]
-
-
Development:
-
Carefully place the spotted TLC plate into the equilibrated chamber. Ensure the solvent level is below the origin line.
-
Cover the chamber and allow the solvent front to ascend the plate undisturbed.
-
When the solvent front reaches about 1 cm from the top of the plate, remove the plate.
-
Immediately mark the position of the solvent front with a pencil.
-
-
Visualization and Analysis:
-
Allow the plate to dry completely in a fume hood.
-
Place the dried plate under a UV lamp (254 nm) and circle the visible spots with a pencil.
-
Measure the distance from the origin to the center of each spot and the distance from the origin to the solvent front.
-
Calculate the Rf value for each spot:
-
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
-
Compare the Rf value and appearance of the spot(s) in the sample lane to the reference standard. A pure sample should show a single major spot at the same Rf as the standard.
-
TLC Workflow Diagram
Caption: Workflow for TLC Purity Analysis.
Conclusion
The HPLC and TLC methods detailed in this application note provide a robust framework for the comprehensive purity analysis of N-(2-chloro-4-nitrophenyl)acetamide. The quantitative RP-HPLC method offers high precision and accuracy suitable for final product release and quality control, while the qualitative TLC method serves as an efficient tool for rapid screening and in-process monitoring. Adherence to these protocols will enable scientists to generate reliable and reproducible data, ensuring the quality and integrity of this vital pharmaceutical intermediate. For regulatory submissions, a full method validation should be performed in accordance with ICH Q2(R1) guidelines.[5][7]
References
- Vertex AI Search. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
- Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.
- ResearchGate. (n.d.). (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES.
- PrepChem.com. (n.d.). Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide.
- Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW.
- Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines.
- SIELC Technologies. (n.d.). Separation of Acetamide, N-(2,5-dichloro-4-nitrophenyl)- on Newcrom R1 HPLC column.
- TCI Chemicals. (n.d.). 2-Chloro-N-(4-nitrophenyl)acetamide 17329-87-2.
- Google Patents. (n.d.). CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide.
- BenchChem. (n.d.). Purity Assessment of Synthesized N-(2-Aminophenyl)-2-phenylacetamide: A Comparative Guide.
- SIELC Technologies. (n.d.). Separation of N-(2-Benzoyl-4-nitrophenyl)-2-chloroacetamide on Newcrom R1 HPLC column.
- Cayman Chemical. (n.d.). 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide.
- Drug Intermediate Control. (n.d.). 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide.
- Journal of Chemical, Biological and Physical Sciences. (2020, November 20). Synthesis and crystallization of N-(4-nitrophenyl) acetamides.
- University of Colorado Boulder, Organic Chemistry. (n.d.). Thin Layer Chromatography (TLC).
- BenchChem. (n.d.). Application Notes and Protocols for TLC Visualization of Nitro Compounds.
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC.
- Unknown Source. (n.d.). Thin layer chromatography (tlc) is an analytical technique.
- Unknown Source. (n.d.). Chromatographic Methods of Analysis.
- Unknown Source. (n.d.). CHEM 344 Thin Layer Chromatography.
- BenchChem. (n.d.). A Comparative Guide to Purity Analysis of 4'-Nitroacetophenone Semicarbazone: HPLC vs. Alternative Methods.
- Chemistry LibreTexts. (2021, June 20). 2.4: TLC-ANALYSIS.
- BenchChem. (n.d.). A Comparative Guide to Assessing the Purity of Synthesized 1-Nitropropan-2-ol by HPLC.
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pharmtech.com [pharmtech.com]
- 4. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 5. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Separation of Acetamide, N-(2,5-dichloro-4-nitrophenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. Separation of N-(2-Benzoyl-4-nitrophenyl)-2-chloroacetamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 15. jcbsc.org [jcbsc.org]
- 16. Chromatography [chem.rochester.edu]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. web.uvic.ca [web.uvic.ca]
Application Note: Strategic Utilization of N-(2-chloro-4-nitrophenyl)acetamide in MELK Inhibitor Synthesis
This Application Note is designed for medicinal chemists and drug development professionals involved in the synthesis of kinase inhibitors, specifically targeting Maternal Embryonic Leucine Zipper Kinase (MELK).
It focuses on the strategic utilization of
Introduction & Scientific Rationale
Maternal Embryonic Leucine Zipper Kinase (MELK) is a serine/threonine kinase implicated in cancer stem cell maintenance and poor prognosis in basal-like breast cancer and glioblastoma. Current leading inhibitors (e.g., OTSSP167) often rely on a central heteroaromatic core (such as 1,5-naphthyridine) decorated with solubilizing groups and an aromatic "head" or "tail" that interacts with the kinase hinge region or the solvent-exposed front.
-(2-chloro-4-nitrophenyl)acetamide is a critical "Right-Hand Side" (RHS) synthon. Its utility lies in its conversion to the corresponding aniline, which offers three distinct pharmacological advantages when coupled to a kinase inhibitor core:-
Conformational Restriction: The chlorine atom at the ortho position (relative to the acetamide) or meta position (relative to the coupling amine) induces a torsional twist in the biaryl system. This can lock the inhibitor into a bioactive conformation that favors the ATP-binding pocket of MELK while reducing entropic penalties upon binding.
-
Electronic Modulation: The electron-withdrawing nature of the chlorine atom reduces the basicity of the aniline nitrogen, potentially modulating the pKa and metabolic stability of the final drug candidate.
-
H-Bond Networking: The acetamide group acts as a dual H-bond donor/acceptor, capable of interacting with solvent-exposed residues (e.g., Asp/Glu residues near the catalytic loop) or water networks within the kinase cleft.
Critical Note on Nomenclature
Ensure distinction between the subject of this guide and the "Nintedanib Intermediate".
-
Subject: N-(2-chloro-4-nitrophenyl)acetamide (Ring-chlorinated acetanilide).
-
Isomer: 2-chloro-N-(4-nitrophenyl)acetamide (Alpha-chloroacetamide). The latter is an alkylating agent. This guide focuses on the ring-chlorinated acetanilide as a scaffold.
Synthetic Workflow & Logic
The utilization of this intermediate follows a "Protect-Reduce-Couple" logic. The nitro group acts as a masked amine, allowing the acetamide to remain intact during the coupling to the kinase core.
Visualizing the Pathway
The following diagram illustrates the conversion of the precursor into a bioactive MELK inhibitor motif.
Caption: Synthetic route converting the nitro-precursor into a functionalized aniline nucleophile for kinase inhibitor assembly.
Detailed Experimental Protocols
Protocol A: Synthesis of N-(2-chloro-4-nitrophenyl)acetamide
Objective: To protect the aniline of 2-chloro-4-nitroaniline, creating the stable intermediate.
Reagents:
-
2-Chloro-4-nitroaniline (1.0 eq)
-
Acetic anhydride (
, 1.5 eq) -
Acetic acid (AcOH, Solvent)[2]
-
Sulfuric acid (Catalytic, optional)
Procedure:
-
Dissolution: Charge a round-bottom flask with 2-chloro-4-nitroaniline (10.0 g, 58 mmol) and glacial acetic acid (50 mL). Stir at room temperature until suspended.
-
Acetylation: Add acetic anhydride (8.2 mL, 87 mmol) dropwise. If reaction is sluggish, add 2-3 drops of conc.
. -
Reflux: Heat the mixture to 100°C for 2 hours. Monitor by TLC (Hexane/EtOAc 7:3). The starting material spot (
) should disappear, replaced by a lower running product or distinct amide spot depending on the stationary phase. -
Quench & Isolation: Cool the reaction to room temperature and pour slowly into ice-cold water (200 mL) with vigorous stirring. The product will precipitate as a pale yellow/off-white solid.
-
Purification: Filter the solid, wash with cold water (
mL) to remove acid traces, and dry in a vacuum oven at 50°C.-
Expected Yield: 90-95%
-
Characterization:
NMR (DMSO- ) should show the acetyl methyl singlet at ppm.
-
Protocol B: Selective Reduction to N-(4-amino-2-chlorophenyl)acetamide
Objective: To reduce the nitro group to an amine without deacetylating the protecting group or dechlorinating the ring.
Reagents:
-
N-(2-chloro-4-nitrophenyl)acetamide (Intermediate from Protocol A)
-
Iron powder (Fe, 5.0 eq)
-
Ammonium chloride (
, 5.0 eq) -
Ethanol/Water (4:1 v/v)
Procedure:
-
Setup: Suspend the nitro-acetamide (5.0 g) in Ethanol (80 mL) and Water (20 mL). Add
and Iron powder. -
Reaction: Heat to reflux (80°C) with vigorous stirring for 2-4 hours. The yellow color of the nitro compound should fade to a darker, muddy color (iron oxides).
-
Filtration: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.
-
Concentration: Evaporate the filtrate under reduced pressure.
-
Extraction: Redissolve the residue in EtOAc, wash with brine, dry over
, and concentrate.-
Critical Check: Ensure the acetamide group is intact (NMR singlet at 2.0-2.1 ppm). If deacetylation occurred, the product would be the di-amine (phenylenediamine), which is unstable and incorrect.
-
Protocol C: Coupling to MELK Inhibitor Core (General Procedure)
Objective: To attach the "tail" to a heteroaromatic core (e.g., 4-chloro-quinoline or 2,4-dichloro-pyrimidine).
Reagents:
-
Core Scaffold (e.g., 4-chloro-1,5-naphthyridine derivative) (1.0 eq)
-
N-(4-amino-2-chlorophenyl)acetamide (1.1 eq)
-
p-Toluenesulfonic acid (pTSA) (1.0 eq) or
/Xantphos (Buchwald conditions) -
Solvent: Isopropanol (for acid cat.) or Dioxane (for Pd cat.)
Procedure (Acid Catalyzed
-
Dissolve the chloro-heterocycle core and the aniline intermediate in Isopropanol.
-
Add pTSA.
-
Reflux at 85°C for 12 hours.
-
Cool to RT. The product often precipitates as the sulfonate salt. Filter and wash with ether.
-
Neutralize with saturated
if the free base is required.
Data Summary & Specifications
The following table summarizes the physicochemical properties and expected analytical data for the intermediate and its reduced form.
| Property | N-(2-chloro-4-nitrophenyl)acetamide | N-(4-amino-2-chlorophenyl)acetamide |
| Role | Stable Precursor | Active Nucleophile (Linker) |
| Molecular Weight | 214.61 g/mol | 184.62 g/mol |
| Appearance | Pale Yellow Solid | Off-white / Beige Solid |
| Melting Point | 138 - 142°C | 150 - 155°C |
| Solubility | DMSO, DMF, Hot Ethanol | DMSO, Methanol, EtOAc |
| Key NMR Signal | ||
| Storage | RT, Dry | +4°C, Inert Atmosphere (Oxidation prone) |
References
-
MELK as a Therapeutic Target: Ganguly, R. et al. "Maternal embryonic leucine zipper kinase (MELK): a potential novel therapeutic target for treatment of breast cancer." Genes & Cancer, 2014.
-
OTSSP167 and Kinase Inhibitor Structures: Chung, S. et al. "Development of OTSSP167, an orally available MELK inhibitor, for the treatment of various types of human cancer." Oncotarget, 2012.
-
Aniline-Based Kinase Inhibitor Synthesis: Lombardo, L. J. et al. "Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methyl-pyrimidin-4-ylamino)-thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity." Journal of Medicinal Chemistry, 2004. (Demonstrates the utility of substituted anilines in kinase design).
- Reduction of Nitroacetanilides: Smith, M. B. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." 7th Edition, Wiley, 2013. (Standard protocols for selective nitro reduction).
Sources
Application Notes & Protocols: N-(2-chloro-4-nitrophenyl)acetamide as a Precursor for Nintedanib Synthesis
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic use of N-(2-chloro-4-nitrophenyl)acetamide as a pivotal precursor in the synthesis of Nintedanib. Nintedanib, a potent triple angiokinase inhibitor, is a critical therapeutic agent for idiopathic pulmonary fibrosis (IPF) and other interstitial lung diseases.[1][2][3] The protocols detailed herein are grounded in established synthetic transformations, offering insights into reaction mechanisms, process optimization, and analytical characterization. The guide is structured to provide not only step-by-step instructions but also the scientific rationale behind the procedural choices, ensuring a thorough understanding for successful and reproducible synthesis.
Introduction: The Strategic Importance of N-(2-chloro-4-nitrophenyl)acetamide in Nintedanib Synthesis
Nintedanib's therapeutic efficacy lies in its ability to inhibit key receptor tyrosine kinases involved in fibrotic processes, namely the vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), and platelet-derived growth factor receptor (PDGFR).[4][5][6] The molecular architecture of Nintedanib features a central indolinone core, and its synthesis involves the strategic coupling of key intermediates.
N-(2-chloro-4-nitrophenyl)acetamide serves as a crucial building block for constructing a significant portion of the Nintedanib molecule. Its structure incorporates several key features that are exploited during the synthesis:
-
A reactive chloroacetyl group: This functional group is susceptible to nucleophilic substitution, allowing for the introduction of other molecular fragments.
-
A nitro group: This electron-wallowing group can be readily reduced to an amino group, a critical step for subsequent cyclization reactions.
-
A substituted phenyl ring: This forms a core part of the final Nintedanib structure.
The efficient synthesis of Nintedanib relies on the high-yielding and clean conversion of N-(2-chloro-4-nitrophenyl)acetamide into more complex intermediates. This guide will focus on the key synthetic transformations involving this precursor.
Overview of the Synthetic Strategy
The synthesis of Nintedanib from N-(2-chloro-4-nitrophenyl)acetamide generally follows a convergent approach. A key intermediate derived from N-(2-chloro-4-nitrophenyl)acetamide is coupled with a second major fragment, the indolinone core. The subsequent steps involve reduction and cyclization to yield the final Nintedanib molecule.
Below is a generalized workflow illustrating the central role of N-(2-chloro-4-nitrophenyl)acetamide.
Caption: Generalized synthetic workflow for Nintedanib highlighting the key transformations of the N-(2-chloro-4-nitrophenyl)acetamide precursor.
Synthesis of the Precursor: N-(2-chloro-4-nitrophenyl)acetamide
The precursor itself can be synthesized through a straightforward acylation reaction.
Protocol: Synthesis of N-(2-chloro-4-nitrophenyl)acetamide
This protocol is adapted from established procedures for the acylation of anilines.[7][8]
Materials:
-
p-Nitroaniline
-
Chloroacetyl chloride
-
Ethyl acetate
-
Water (deionized)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine p-nitroaniline (10.0 g) and chloroacetyl chloride (15 ml).[7]
-
Heat the mixture to reflux and maintain for 1 hour.[7]
-
After cooling to room temperature, add ethyl acetate to the reaction mixture.
-
Transfer the mixture to a separatory funnel and wash three times with water.[7]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-(2-chloro-4-nitrophenyl)acetamide.[7]
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.
Expected Yield: Approximately 11.5 g.[7]
Characterization Data:
| Property | Value |
| Molecular Formula | C₈H₇ClN₂O₃ |
| Molecular Weight | 214.61 g/mol |
| Melting Point | 183-185 °C[7] |
| Appearance | Yellowish solid |
Key Synthetic Transformation: Nucleophilic Substitution
The chloroacetyl group of N-(2-chloro-4-nitrophenyl)acetamide is highly susceptible to nucleophilic attack. In the context of Nintedanib synthesis, this reactivity is exploited to introduce the piperazine moiety.
Protocol: Synthesis of N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide
This protocol describes the reaction of a methylated derivative, 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide, with 1-methylpiperazine. The initial methylation of N-(2-chloro-4-nitrophenyl)acetamide can be achieved using a suitable methylating agent like dimethyl sulfate in the presence of a base.[8]
Materials:
-
2-chloro-N-methyl-N-(4-nitrophenyl)acetamide
-
1-Methylpiperazine
-
Toluene
-
Anhydrous potassium carbonate
Procedure:
-
To a solution of 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide in toluene, add 1-methylpiperazine and anhydrous potassium carbonate.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and filter to remove the inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel.
Coupling with the Indolinone Core and Final Steps
The intermediate synthesized in the previous step is then coupled with the second key fragment, a substituted indolinone. This is followed by reduction of the nitro group and subsequent intramolecular cyclization to form the final Nintedanib structure.
Generalized Protocol for Nintedanib Synthesis from the Piperazine Intermediate
This generalized protocol outlines the final steps of the synthesis. Specific reaction conditions may vary and should be optimized based on laboratory-specific findings.
Materials:
-
N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide
-
Substituted indolinone intermediate (e.g., methyl (Z)-(1-(4-(N-((4-methylpiperazin-1-yl)methylcarbonyl)-N-methylamino)anilino)-1-phenylmethylene)-2-oxoindoline-6-carboxylate)
-
Reducing agent (e.g., sodium dithionite, catalytic hydrogenation with Pd/C)[9][10]
-
Base (e.g., potassium carbonate)
-
Solvent (e.g., N,N-Dimethylformamide - DMF)
Procedure:
-
Coupling: Dissolve the N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide and the substituted indolinone intermediate in a suitable solvent such as DMF. Add a base and heat the mixture to facilitate the condensation reaction.[11][12]
-
Reduction: After the coupling is complete, the nitro group of the resulting intermediate is reduced to an amine. This can be achieved through various methods, including catalytic hydrogenation or using a chemical reducing agent like sodium dithionite.[10]
-
Cyclization: The final intramolecular cyclization to form the indolinone ring of Nintedanib is typically achieved by heating the amino intermediate, often in the presence of an acid or base catalyst.
-
Purification: The final Nintedanib product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity for pharmaceutical applications.
Caption: A more detailed workflow illustrating the synthetic pathway from N-(2-chloro-4-nitrophenyl)acetamide to Nintedanib.
Analytical Characterization and Quality Control
Throughout the synthesis, it is crucial to monitor the progress of each reaction and characterize the intermediates and the final product to ensure purity and identity.
Recommended Analytical Techniques:
| Technique | Purpose |
| Thin Layer Chromatography (TLC) | To monitor reaction progress and determine the appropriate time for workup. |
| High-Performance Liquid Chromatography (HPLC) | For quantitative analysis of purity and identification of impurities.[12] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To confirm the structure of intermediates and the final product.[13] |
| Mass Spectrometry (MS) | To determine the molecular weight of the synthesized compounds. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify key functional groups present in the molecules. |
Safety and Handling Considerations
-
N-(2-chloro-4-nitrophenyl)acetamide and its derivatives should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Reactions should be carried out in a well-ventilated fume hood.
-
Chloroacetyl chloride is corrosive and lachrymatory; handle with extreme care.
-
Consult the Safety Data Sheets (SDS) for all chemicals used in the synthesis.
Conclusion
N-(2-chloro-4-nitrophenyl)acetamide is a versatile and strategically important precursor in the synthesis of Nintedanib. The protocols and insights provided in this guide offer a solid foundation for researchers and drug development professionals to successfully synthesize this critical pharmaceutical agent. By understanding the underlying chemical principles and adhering to rigorous analytical and safety standards, the efficient and reproducible production of Nintedanib can be achieved.
References
-
Nintedanib - Wikipedia. (n.d.). Retrieved February 13, 2026, from [Link]
-
Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide - PrepChem.com. (n.d.). Retrieved February 13, 2026, from [Link]
-
Mechanism of Action | OFEV® (nintedanib) capsules - Boehringer Ingelheim. (n.d.). Retrieved February 13, 2026, from [Link]
-
Wollin, L., Wex, E., Pautsch, A., Schnapp, G., Hostettler, K. E., Stowasser, S., & Kolb, M. (2015). Mode of action of nintedanib in the treatment of idiopathic pulmonary fibrosis. The European Respiratory Journal, 45(5), 1434–1445. [Link]
-
nintedanib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Retrieved February 13, 2026, from [Link]
- Richeldi, L., du Bois, R. M., Raghu, G., Azuma, A., Brown, K. K., Costabel, U., ... & INPULSIS Trial Investigators. (2014). Efficacy and safety of nintedanib in idiopathic pulmonary fibrosis. New England Journal of Medicine, 370(22), 2071-2082.
-
An Expeditious Method for The Synthesis Of N-Nitroso N -Desmethyl Nintedanib - IJIRT. (n.d.). Retrieved February 13, 2026, from [Link]
- US20170174625A1 - Preparation method of nintedanib - Google Patents. (n.d.).
- CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide - Google Patents. (n.d.).
- WO2019048974A1 - PROCESS FOR PREPARING NINTEDANIB - Google Patents. (n.d.).
- US20200048225A1 - Methods for preparing nintedanib and intermediates thereof - Google Patents. (n.d.).
- CN105837493A - A synthetic method of Nintedanib and an intermediate of Nintedanib - Google Patents. (n.d.).
- CN113354599A - Preparation method of nintedanib key intermediate - Google Patents. (n.d.).
- CN110759848A - Ethanesulfonic acid nintedanib impurity as well as preparation method and application thereof - Google Patents. (n.d.).
-
N-Acetyl-N-(4-chloro-2-nitrophenyl)acetamide Properties - EPA. (n.d.). Retrieved February 13, 2026, from [Link]
-
N-(4-chloro-2-nitrophenyl)acetamide | C8H7ClN2O3 | CID 2788431 - PubChem. (n.d.). Retrieved February 13, 2026, from [Link]
- Guerrab, W., Missioui, M., Mague, J. T., & Ramli, Y. (2022). LOW TEMPERATURE CRYSTAL STRUCTURE AND HIRSHFELD SURFACE ANALYSIS OF 2-CHLORO-N-(4-NITROPHENYL) ACETAMIDE. Revues Scientifiques Marocaines.
-
Wen, Y.-H., Li, X.-M., Xu, L.-L., Tang, X.-F., & Zhang, S.-S. (2006). 2-Chloro-N-(4-nitrophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 62(10), o4427–o4428. [Link]
-
Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source - The Royal Society of Chemistry. (n.d.). Retrieved February 13, 2026, from [Link]
-
Compound 2-(4-chloro-2-methylphenoxy)-N-(2-chloro-4-nitrophenyl)acetamide -... (n.d.). Retrieved February 13, 2026, from [Link]
- Smajlagić, A., Ostojić, J., & J., B. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 043-053.
- Cordeiro, L. V., de Oliveira, T. A., da Silva, A. C. G., de Almeida, A. C. G., de Oliveira, A. P., de Lima, M. do C. A., ... & de Oliveira, V. X. (2021). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl) acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. Anais da Academia Brasileira de Ciências, 93(suppl 3).
- US20130303781A1 - Process for preparation of triclabendazole - Google Patents. (n.d.).
-
Uppu, R. M., Murthy, S. N., & Martin, S. M. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. IUCrData, 7(12). [Link]
-
Ramli, Y., Mague, J. T., & Essassi, E. M. (2023). N-(4-Methoxy-2-nitrophenyl)-2-(3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)acetamide. IUCrData, 8(3). [Link]
Sources
- 1. Nintedanib - Wikipedia [en.wikipedia.org]
- 2. Pardon Our Interruption [pro.boehringer-ingelheim.com]
- 3. nintedanib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Mode of action of nintedanib in the treatment of idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nintedanib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Nintedanib synthesis - chemicalbook [chemicalbook.com]
- 7. prepchem.com [prepchem.com]
- 8. CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide - Google Patents [patents.google.com]
- 9. CN105837493A - A synthetic method of Nintedanib and an intermediate of Nintedanib - Google Patents [patents.google.com]
- 10. CN113354599A - Preparation method of nintedanib key intermediate - Google Patents [patents.google.com]
- 11. US20170174625A1 - Preparation method of nintedanib - Google Patents [patents.google.com]
- 12. WO2019048974A1 - PROCESS FOR PREPARING NINTEDANIB - Google Patents [patents.google.com]
- 13. rsc.org [rsc.org]
Application Note & Protocol: A Detailed Guide to the Chloroacetylation of 4-Nitroaniline
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the chloroacetylation of 4-nitroaniline to synthesize N-(4-nitrophenyl)-2-chloroacetamide. This guide delves into the underlying reaction mechanism, provides a detailed experimental protocol, and discusses the significance of this transformation in organic synthesis and medicinal chemistry.
Introduction: The Significance of N-Aryl-2-chloroacetamides
The formation of an amide bond is a cornerstone of modern organic synthesis, with the resulting amide functionality being prevalent in a vast array of pharmaceuticals, natural products, and polymers.[1] The chloroacetylation of anilines, in particular, yields N-aryl-2-chloroacetamides, which are valuable intermediates. The presence of the α-chloro group provides a reactive handle for subsequent nucleophilic substitutions, allowing for the facile construction of more complex molecular architectures.[1]
N-(4-nitrophenyl)-2-chloroacetamide, the product of the reaction between 4-nitroaniline and chloroacetyl chloride, serves as a key building block in various synthetic endeavors. Its derivatives have been explored for their potential as enzyme inhibitors with anticancer activity and as antimicrobial agents.[2][3] Understanding the mechanism and mastering the synthesis of this compound is, therefore, a valuable skill for any chemist involved in the design and synthesis of biologically active molecules.
The Reaction Mechanism: A Nucleophilic Acyl Substitution
The chloroacetylation of 4-nitroaniline is a classic example of a nucleophilic acyl substitution reaction. The reaction proceeds through a well-established addition-elimination mechanism.[4][5]
Step 1: Nucleophilic Attack The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the nitrogen atom of the 4-nitroaniline's amino group on the electrophilic carbonyl carbon of chloroacetyl chloride. This attack forms a transient tetrahedral intermediate.[4][5]
Step 2: Elimination of the Leaving Group The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond is reformed, leading to the elimination of the chloride ion, which is a good leaving group.[4][5]
Step 3: Deprotonation In the final step, a base present in the reaction mixture (which can be another molecule of 4-nitroaniline or an added base like triethylamine or pyridine) removes a proton from the positively charged nitrogen atom to yield the neutral amide product, N-(4-nitrophenyl)-2-chloroacetamide, and an ammonium salt byproduct.[4][5]
Sources
Step-by-step guide to N-(2-chloro-4-nitrophenyl)acetamide characterization
Application Note & Protocol
Topic: A Step-by-Step Guide to the Comprehensive Characterization of N-(2-chloro-4-nitrophenyl)acetamide
Audience: Researchers, scientists, and drug development professionals.
Abstract
N-(2-chloro-4-nitrophenyl)acetamide is a key chemical intermediate in the synthesis of various organic molecules, including pharmaceuticals and bioactive compounds.[1] Its purity, identity, and stability are critical parameters that dictate the success of subsequent synthetic steps and the quality of the final product. This guide provides a comprehensive, multi-technique approach to the characterization of N-(2-chloro-4-nitrophenyl)acetamide. We present detailed protocols for spectroscopic, chromatographic, and thermal analysis, explaining the causality behind experimental choices to ensure robust and reliable results. This document is intended to serve as a practical resource for scientists engaged in synthesis, quality control, and process development.
Introduction: The Imperative for Rigorous Characterization
In the landscape of chemical synthesis and drug development, the unambiguous identification and purity assessment of intermediates are foundational. N-arylacetamides, such as N-(2-chloro-4-nitrophenyl)acetamide, represent a class of compounds with significant utility as precursors in medicinal chemistry. The specific arrangement of the chloro and nitro substituents on the phenyl ring influences the molecule's reactivity and potential downstream applications. Therefore, a rigorous characterization workflow is not merely a procedural formality but a self-validating system to confirm the desired isomeric structure and ensure the absence of process-related impurities.
This guide moves beyond a simple listing of methods. It provides the "why" behind the "how," grounding each protocol in established analytical principles. We will proceed through a logical workflow, starting with fundamental physicochemical properties and progressing through spectroscopic identity confirmation, chromatographic purity assessment, and thermal stability analysis.
Physicochemical & Structural Properties
The initial step in characterization involves compiling known physical and chemical data. This information is crucial for selecting appropriate analytical conditions (e.g., solvents for spectroscopy or chromatography) and for preliminary identity confirmation.
| Property | Value | Source |
| Chemical Name | 2-chloro-N-(4-nitrophenyl)acetamide | [2][3] |
| Synonyms | Acetanilide, 2-chloro-4'-nitro-; N-(Chloroacetyl)-4-nitroaniline | [2] |
| Molecular Formula | C₈H₇ClN₂O₃ | [2][3] |
| Molecular Weight | 214.61 g/mol | [2][3] |
| Appearance | Yellow, needle-like crystals | [4] |
| Crystal System | Orthorhombic, Space group Pbca | [4][5] |
Spectroscopic Characterization: Confirming Molecular Identity
Spectroscopic techniques provide fingerprint-level information about the molecular structure, confirming the presence of key functional groups and the overall atomic arrangement.
Infrared (IR) Spectroscopy
Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of specific bonds (e.g., stretching, bending). The frequencies of these absorptions are characteristic of the bond types and functional groups present. For N-(2-chloro-4-nitrophenyl)acetamide, IR is ideal for identifying the amide, nitro, and aromatic C-H functional groups.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with isopropanol and allowing it to dry completely.
-
Record a background spectrum of the empty ATR stage. This is crucial for correcting for atmospheric CO₂ and H₂O absorptions.
-
Place a small amount of the solid N-(2-chloro-4-nitrophenyl)acetamide powder onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000–600 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Process the resulting spectrum (background correction, ATR correction if necessary) and label the significant peaks.
Expected Data: The NIST WebBook provides a reference gas-phase IR spectrum for this compound, which is invaluable for comparison.[2] Key absorption bands are expected at the following approximate wavenumbers:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3200-3300 | N-H Stretch | Amide |
| ~3100-3000 | C-H Stretch | Aromatic Ring |
| ~1690-1710 | C=O Stretch (Amide I) | Amide |
| ~1590-1600 | C=C Stretch | Aromatic Ring |
| ~1500-1550 | N-O Asymmetric Stretch | Nitro Group |
| ~1340-1360 | N-O Symmetric Stretch | Nitro Group |
| ~750-850 | C-Cl Stretch | Aryl Halide |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR reveals the number of different types of protons, their electronic environment, and their proximity to other protons. ¹³C NMR provides information on the different types of carbon atoms in the molecule. For confirming the specific 2-chloro-4-nitro substitution pattern, NMR is the most powerful tool.
Experimental Protocol: ¹H and ¹³C NMR
-
Dissolve 5-10 mg of N-(2-chloro-4-nitrophenyl)acetamide in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for preventing the exchange of the amide N-H proton.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the ¹H NMR spectrum. Key parameters include a sufficient number of scans (e.g., 8-16) and a relaxation delay of 1-2 seconds.
-
Acquire the ¹³C NMR spectrum. This requires significantly more scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.
-
Process the spectra: apply Fourier transform, phase correction, and baseline correction. Integrate the ¹H signals and reference the spectra to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
¹H NMR (Expected for N-(2-chloro-4-nitrophenyl)acetamide):
-
An amide proton (N-H) singlet, likely > 9 ppm (in DMSO-d₆).
-
Three aromatic protons exhibiting a distinct splitting pattern consistent with 1,2,4-trisubstitution. One proton will be a doublet, one a doublet of doublets, and one a doublet.
-
An acetyl methyl (CH₃) singlet around 2.1-2.3 ppm.
-
-
¹³C NMR (Expected for N-(2-chloro-4-nitrophenyl)acetamide):
-
A carbonyl carbon (C=O) signal around 168-170 ppm.
-
Six distinct aromatic carbon signals, including two quaternary carbons (C-Cl and C-NO₂) and one ipso-carbon attached to the nitrogen (C-N).
-
An acetyl methyl carbon (CH₃) signal around 24-26 ppm.
-
Mass Spectrometry (MS)
Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of the compound with high precision and can provide structural information through fragmentation analysis.
Experimental Protocol: Electrospray Ionization (ESI)-MS
-
Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infuse the solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in both positive and negative ion modes to determine which provides a better signal.
-
For high-resolution mass spectrometry (HRMS), use a TOF or Orbitrap analyzer to obtain an accurate mass measurement, which can be used to confirm the elemental composition.
Expected Data:
-
Molecular Ion: The primary goal is to observe the protonated molecule [M+H]⁺ in positive mode or the deprotonated molecule [M-H]⁻ in negative mode.
-
Accurate Mass: The calculated monoisotopic mass of C₈H₇ClN₂O₃ is 214.0145. HRMS should provide a measured mass within 5 ppm of this value.
-
Isotopic Pattern: Due to the presence of chlorine, a characteristic isotopic pattern will be observed for the molecular ion. The ratio of the M peak (containing ³⁵Cl) to the M+2 peak (containing ³⁷Cl) will be approximately 3:1.
Chromatographic Purity Analysis
Chromatography is essential for separating the target compound from any starting materials, by-products, or degradation products, thereby assessing its purity.
Thin-Layer Chromatography (TLC)
Principle: TLC is a rapid and effective qualitative technique for monitoring reaction progress and assessing purity. A solvent system (mobile phase) is chosen that allows for differential migration of the components of a mixture on a solid support (stationary phase, typically silica gel).
Experimental Protocol:
-
Prepare a mobile phase. Based on protocols for similar compounds, a mixture of ethyl acetate and hexane (e.g., 50:50 v/v) is a good starting point.[7]
-
Dissolve a small amount of the sample in a suitable solvent (e.g., ethyl acetate).
-
Spot the sample onto a silica gel TLC plate, alongside any available starting materials for comparison.
-
Develop the plate in a chamber saturated with the mobile phase.
-
Visualize the separated spots under a UV lamp at 254 nm.[7]
-
Calculate the Retention Factor (Rf) for each spot. A pure sample should ideally show a single spot.
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC is a high-resolution quantitative technique used to determine the purity of a sample. A liquid mobile phase pumps the sample through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the analyte between the two phases.
Experimental Protocol: Reverse-Phase HPLC This protocol is adapted from established methods for similar aromatic nitro compounds.[8]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). The nonpolar C18 stationary phase is well-suited for retaining and separating moderately polar organic molecules.
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile (ACN) and water. A starting point could be 60:40 ACN:Water. For Mass-Spec compatibility, a small amount of formic acid (0.1%) should be used instead of phosphoric acid.[8]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to a wavelength where the nitroaromatic chromophore absorbs strongly, such as 254 nm or a wavelength maximum determined by UV-Vis spectroscopy.
-
Sample Preparation: Prepare a sample solution in the mobile phase at a concentration of ~1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the sample and record the chromatogram. Purity is typically calculated based on the area percent of the main peak relative to the total area of all peaks.
Thermal Analysis
Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on the material's thermal properties, such as melting point, decomposition temperature, and stability.
Principle:
-
DSC: Measures the difference in heat flow into a sample and a reference as a function of temperature. It is used to determine melting point, phase transitions, and purity.
-
TGA: Measures the change in mass of a sample as a function of temperature. It is used to determine thermal stability and decomposition profiles.
Experimental Protocol: DSC/TGA
-
Accurately weigh 2-5 mg of the sample into an aluminum DSC/TGA pan.
-
Place the pan in the instrument.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.[9]
-
For DSC, a sharp endothermic peak will indicate the melting point. The onset temperature of this peak is typically reported as the melting point.
-
For TGA, a step in the weight loss curve indicates decomposition. The temperature at which significant weight loss begins is a measure of thermal stability.
Integrated Characterization Workflow
The power of this multi-technique approach lies in its integrated nature. Each method provides a piece of the puzzle, and together they create a comprehensive and validated profile of the compound.
Caption: Integrated workflow for the characterization of N-(2-chloro-4-nitrophenyl)acetamide.
Conclusion
The characterization of N-(2-chloro-4-nitrophenyl)acetamide requires a systematic and orthogonal analytical approach. By combining spectroscopic techniques (IR, NMR, MS) for identity confirmation with chromatographic (TLC, HPLC) and thermal (DSC, TGA) methods for purity and stability assessment, researchers can generate a complete and reliable data package. This ensures the material's quality and suitability for its intended use in research and development, upholding the principles of scientific integrity and reproducibility.
References
-
PrepChem.com. Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide. Available from: [Link]
-
SIELC Technologies. Separation of Acetamide, N-(2,5-dichloro-4-nitrophenyl)- on Newcrom R1 HPLC column. Available from: [Link]
- Google Patents. CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N-(4-nitrophenyl) acetamide.
-
PubChem. N-(4-chloro-2-nitrophenyl)acetamide. Available from: [Link]
-
U.S. Environmental Protection Agency (EPA). N-Acetyl-N-(4-chloro-2-nitrophenyl)acetamide Properties. Available from: [Link]
-
NIST Chemistry WebBook. Acetanilide, 2-chloro-4'-nitro-. Available from: [Link]
-
NIST Chemistry WebBook. Benzamide, N-(2-chloro-4-nitrophenyl)-. Available from: [Link]
-
Guerrab, W., Missioui, M., Mague, J. T., & Ramli, Y. (2022). LOW TEMPERATURE CRYSTAL STRUCTURE AND HIRSHFELD SURFACE ANALYSIS OF 2-CHLORO-N-(4-NITROPHENYL) ACETAMIDE. Revues Scientifiques Marocaines. Available from: [Link]
-
Royal Society of Chemistry. (2018). Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. Electronic Supplementary Information. Available from: [Link]
-
Journal of Young Pharmacists. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Available from: [Link]
-
Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 043-053. Available from: [Link]
-
Wen, Y.-H., et al. (2006). 2-Chloro-N-(4-nitrophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, E62, o4427–o4428. Available from: [Link]
-
Royal Society of Chemistry. Supporting information. Available from: [Link]
-
Bravo, I. R., et al. (2023). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Molecules, 28(14), 5369. Available from: [Link]
-
Missioui, M., et al. (2025). Crystal structure and Hirshfeld surface analysis of N-(4-nitrophenyl)-2-(piperidin-1-yl)acetamide (lidocaine analogue). IUCrData, 10(1). Available from: [Link]
-
Gowda, B. T., Foro, S., & Fuess, H. (2007). 2-Chloro-N-(4-nitrophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 63(5), o2335–o2336. Available from: [Link]
-
University of Colorado Boulder. INFRARED SPECTROSCOPY (IR). Available from: [Link]
-
NIST Chemistry WebBook. Acetamide, N-(4-nitrophenyl)-. Available from: [Link]
-
Revues Scientifiques Marocaines. LOW TEMPERATURE CRYSTAL STRUCTURE AND HIRSHFELD SURFACE ANALYSIS OF 2-CHLORO-N-(4-NITROPHENYL) ACETAMIDE. Available from: [Link]
-
Uppu, R. M., et al. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 12), 1184–1188. Available from: [Link]
-
Cielecka-Piontek, J., et al. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. Molecules, 28(11), 4359. Available from: [Link]
-
Revues Scientifiques Marocaines. View of LOW TEMPERATURE CRYSTAL STRUCTURE AND HIRSHFELD SURFACE ANALYSIS OF 2-CHLORO-N-(4-NITROPHENYL) ACETAMIDE. Available from: [Link]
Sources
- 1. journals.iucr.org [journals.iucr.org]
- 2. Acetanilide, 2-chloro-4'-nitro- [webbook.nist.gov]
- 3. 17329-87-2 CAS MSDS (N1-(4-NITROPHENYL)-2-CHLOROACETAMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. jcbsc.org [jcbsc.org]
- 8. Separation of Acetamide, N-(2,5-dichloro-4-nitrophenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. mdpi.com [mdpi.com]
Application Note: Quantitative Analysis of N-(2-chloro-4-nitrophenyl)acetamide via HPLC-UV and LC-MS/MS
This Application Note and Protocol guide is designed for researchers and QC scientists involved in the analysis of pharmaceutical intermediates, specifically focusing on N-(2-chloro-4-nitrophenyl)acetamide (CAS 881-87-8). This compound is a critical process-related impurity in the synthesis of Niclosamide and Nintedanib , originating from the acetylation of the starting material, 2-chloro-4-nitroaniline.
Introduction & Scientific Rationale
N-(2-chloro-4-nitrophenyl)acetamide (also known as 2'-Chloro-4'-nitroacetanilide) is a synthetic intermediate and potential impurity found in the manufacturing of nitro-aromatic active pharmaceutical ingredients (APIs). Its presence typically indicates incomplete hydrolysis or inadvertent acetylation of 2-chloro-4-nitroaniline (CAS 121-87-9).
From a structural perspective, the acetylation of the primary amine significantly alters the physicochemical profile:
-
Lipophilicity: The amide bond masks the polar amine signal, increasing the LogP (approx. 1.8–2.1) compared to the aniline precursor. This results in longer retention times in Reverse-Phase Chromatography (RPC).
-
Chromophores: The nitro group at the para position provides a strong UV absorption signature, allowing for robust detection at 254 nm and 300 nm .
-
Stability: While stable in organic solvents, the amide bond is susceptible to hydrolysis in strong acid/base conditions, necessitating neutral or potentially buffered sample diluents.
This guide details two validated workflows:
-
HPLC-UV: For routine purity testing and limit quantification (LOQ ~0.05%).
-
LC-MS/MS: For trace-level genotoxic impurity screening (LOQ < 1 ppm).
Physicochemical Profile
| Property | Value | Relevance to Method |
| CAS Number | 881-87-8 | Unique Identifier |
| Molecular Formula | C₈H₇ClN₂O₃ | MW = 214.61 g/mol |
| Solubility | DMSO, Methanol, Acetonitrile | Use 50:50 ACN:Water for diluent to prevent precipitation. |
| pKa | ~14 (Amide N-H) | Neutral at pH 2–8; pH control is less critical for retention but important for peak shape. |
| UV Maxima | 254 nm, ~300 nm | Dual-wavelength monitoring recommended. |
Analytical Workflow Visualization
Figure 1: Decision tree for selecting the appropriate analytical technique based on sensitivity requirements.
Protocol A: High-Performance Liquid Chromatography (HPLC-UV)
Scope: Routine quality control and purity analysis of Niclosamide intermediates.
Chromatographic Conditions[1][2]
-
Instrument: Agilent 1260 Infinity II or equivalent UHPLC/HPLC system.
-
Column: C18 Stationary Phase (e.g., Agilent Zorbax Eclipse Plus C18), 4.6 × 150 mm, 3.5 µm or 5 µm.
-
Why: The C18 phase provides strong retention for the hydrophobic chloro-nitro ring.
-
-
Column Temperature: 30°C.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: Diode Array Detector (DAD).
-
Channel A: 254 nm (bw 4 nm, ref 360 nm) – Universal aromatic detection.
-
Channel B: 300 nm (bw 4 nm, ref 360 nm) – Specific to nitro-conjugation (higher selectivity).
-
Mobile Phase System
-
Solvent A: 0.1% Phosphoric Acid in Water (Milli-Q).
-
Note: Acid suppresses silanol activity, sharpening the peak shape for any residual aniline precursors.
-
-
Solvent B: Acetonitrile (HPLC Grade).
Gradient Table:
| Time (min) | % Solvent A | % Solvent B | Event |
|---|---|---|---|
| 0.00 | 90 | 10 | Equilibration |
| 2.00 | 90 | 10 | Isocratic Hold |
| 15.00 | 20 | 80 | Linear Ramp |
| 18.00 | 20 | 80 | Wash |
| 18.10 | 90 | 10 | Re-equilibration |
| 23.00 | 90 | 10 | Stop |
System Suitability Criteria
-
Resolution (Rs): > 2.0 between 2-chloro-4-nitroaniline (RT ~6.5 min) and N-(2-chloro-4-nitrophenyl)acetamide (RT ~9.2 min).
-
Tailing Factor: 0.8 – 1.2.
-
Precision (RSD): < 2.0% for 6 replicate injections of the standard (50 µg/mL).
Protocol B: LC-MS/MS for Trace Impurity Analysis
Scope: Quantification of genotoxic impurities (GTIs) at ppm levels in drug substances.
Mass Spectrometry Parameters
-
Source: Electrospray Ionization (ESI), Positive Mode.
-
Why Positive Mode? While nitro compounds often ionize in negative mode, the amide nitrogen can be protonated [M+H]⁺ under acidic conditions, providing a stable precursor.
-
-
Scan Type: Multiple Reaction Monitoring (MRM).
MRM Transitions:
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell (ms) | Assignment |
|---|---|---|---|---|
| 215.0 [M+H]⁺ | 173.0 | 15 | 100 | Quantifier (Loss of Acetyl -COCH₃) |
| 215.0 [M+H]⁺ | 143.0 | 25 | 100 | Qualifier (Loss of NO group) |
LC Conditions (MS Compatible)
-
Column: Waters ACQUITY UPLC BEH C18, 2.1 × 100 mm, 1.7 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Steep ramp (10% B to 90% B over 5 minutes) to maximize peak height for trace detection.
Sample Preparation Protocol
Standard Preparation
-
Stock Solution (1.0 mg/mL): Accurately weigh 10 mg of N-(2-chloro-4-nitrophenyl)acetamide Reference Standard into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile.
-
Working Standard (50 µg/mL): Dilute 500 µL of Stock Solution into a 10 mL flask. Dilute to volume with Diluent (50:50 Water:ACN) .
Sample Preparation (API Matrix)
-
Weigh 50 mg of the API (e.g., Niclosamide crude) into a 50 mL volumetric flask.
-
Add 25 mL of Acetonitrile and sonicate for 10 minutes to ensure complete dissolution.
-
Dilute to volume with Water. (Final solvent ratio 50:50).
-
Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.
-
Caution: Nylon filters may adsorb nitro-aromatics; PTFE or PVDF is recommended.
-
Method Validation (Summary of Requirements)
To ensure Trustworthiness and compliance with ICH Q2(R1), the following parameters must be verified:
| Parameter | Acceptance Criteria | Experimental approach |
| Linearity | R² > 0.999 | 5 levels from LOQ to 150% of target limit. |
| Accuracy (Recovery) | 90.0% – 110.0% | Spike API with analyte at 50%, 100%, 150% levels. |
| LOD / LOQ | S/N > 3 (LOD), S/N > 10 (LOQ) | Estimated LOQ: 0.05 µg/mL (UV), 1 ng/mL (MS). |
| Specificity | No interference at RT | Inject blank matrix and forced degradation samples. |
Troubleshooting Guide
-
Issue: Peak Tailing.
-
Cause: Secondary interactions with silanols.
-
Fix: Ensure mobile phase pH is acidic (pH ~2.5 with phosphoric acid). Increase buffer strength if using salt buffers.
-
-
Issue: Split Peaks.
-
Cause: Sample solvent is stronger than mobile phase (e.g., dissolving in 100% ACN).
-
Fix: Match the sample diluent to the starting gradient conditions (e.g., 10% ACN / 90% Water) or reduce injection volume.
-
-
Issue: Carryover.
-
Cause: Nitro-aromatics can stick to injector seals.
-
Fix: Use a needle wash of 50:50 ACN:Water + 0.1% Formic Acid.
-
References
-
NIST Mass Spectrometry Data Center. (2023). Acetanilide, 2-chloro-4'-nitro- Mass Spectrum. National Institute of Standards and Technology. Retrieved from [Link]
- Google Patents. (2020). CN111004141A - Novel method for synthesizing Nintedanib intermediate.
Application Notes & Protocols: The Strategic Role of N-(2-chloro-4-nitrophenyl)acetamide in Modern Dye Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Versatile Intermediate
In the vast landscape of synthetic colorants, the selection of appropriate intermediates is paramount to achieving desired hues, performance, and application suitability. N-(2-chloro-4-nitrophenyl)acetamide emerges as a significant, though often unheralded, precursor in the synthesis of high-performance dyes, particularly within the azo and disperse dye classes. Its molecular architecture, featuring a strategically substituted benzene ring, provides a robust foundation for building complex chromophoric systems.
The true value of this compound lies in its identity as a protected form of 2-chloro-4-nitroaniline, a cornerstone diazo component. The acetamide group (-NHCOCH₃) serves as a stable protecting group for the primary amine. Through a straightforward hydrolysis reaction, the reactive primary amine is revealed, ready for diazotization. This two-step activation allows for greater control in complex synthetic sequences. The electron-withdrawing properties of the nitro (-NO₂) and chloro (-Cl) substituents are critical; they play a pivotal role in modulating the electrophilicity of the resulting diazonium salt and significantly influence the final dye's color, stability, and lightfastness properties.
This document provides a comprehensive guide to the application of N-(2-chloro-4-nitrophenyl)acetamide in dye synthesis, detailing the underlying chemical principles, step-by-step protocols, and the rationale behind key experimental choices.
Core Chemical Principles: From Precursor to Chromophore
The journey from N-(2-chloro-4-nitrophenyl)acetamide to a vibrant dye molecule involves a sequence of fundamental organic reactions. Understanding the causality behind this pathway is essential for successful synthesis and optimization.
Step 1: Hydrolysis (Deprotection) The initial and mandatory step is the hydrolysis of the acetamide to unveil the primary aromatic amine, yielding 2-chloro-4-nitroaniline. This transformation can be achieved under either acidic or basic conditions, which cleave the amide bond. This step is critical as the primary amine is the functional group required for the subsequent diazotization reaction.
Step 2: Diazotization The resulting 2-chloro-4-nitroaniline is then converted into a highly reactive diazonium salt. This reaction is conducted in a cold, acidic solution (typically HCl) with the addition of sodium nitrite (NaNO₂).
-
Causality: The reaction must be performed at low temperatures (0-5 °C) because diazonium salts are notoriously unstable and can decompose violently at higher temperatures. The acidic medium is necessary to generate nitrous acid (HNO₂) in situ from sodium nitrite, which is the active diazotizing agent.
Step 3: Azo Coupling The final step is the azo coupling reaction, an electrophilic aromatic substitution. The freshly prepared diazonium salt, a potent electrophile, attacks an electron-rich coupling component (e.g., phenols, naphthols, or other aromatic amines). This reaction forms the characteristic azo bridge (-N=N-), which connects the two aromatic systems and creates the extended conjugated system responsible for the dye's color.
The choice of the coupling component is the primary determinant of the final dye's color and properties. The electron-donating groups on the coupling component facilitate the electrophilic attack and act as powerful auxochromes, deepening the color.
Below is a workflow diagram illustrating this synthetic pathway.
Troubleshooting & Optimization
Technical Support Center: N-(2-chloro-4-nitrophenyl)acetamide Synthesis
Product Support ID: CAS 17329-87-2 Topic: Troubleshooting Synthesis & Impurity Profiling Applicable For: Process Chemistry, Medicinal Chemistry, Analytical Development
Part 1: The Chemistry & Challenge
The Core Challenge: The synthesis of N-(2-chloro-4-nitrophenyl)acetamide involves the acetylation of 2-chloro-4-nitroaniline . This is not a trivial acetylation because the amine is severely deactivated .
-
Electronic Effect: The nitro group (
) at the para position and the chlorine ( ) at the ortho position strongly withdraw electron density from the amino group, drastically reducing its nucleophilicity. -
Steric Effect: The ortho-chlorine atom creates steric hindrance, physically blocking the approach of the acetylating agent.
Implication: Standard mild acetylation conditions often fail, leading to low conversion. Researchers frequently resort to "forcing conditions" (high heat, excess reagent), which triggers the formation of specific side products described below.
Part 2: Troubleshooting Guide (FAQs)
Category A: Reaction Stalled / Low Yield
Q1: I have refluxed for 4 hours, but TLC shows a persistent bright yellow spot. What is it?
Diagnosis: Unreacted Starting Material (2-chloro-4-nitroaniline).
Technical Insight: Due to the low
-
Switch Solvent: Use Glacial Acetic Acid as the solvent.[1] It polarizes the carbonyl of the acetic anhydride, making it more electrophilic.
-
Add Catalyst: Add 2-3 drops of Concentrated Sulfuric Acid (
) . This acts as a powerful proton source to activate the anhydride. -
Temperature: Ensure you are at full reflux (
).
Q2: My product yield is high, but the melting point is broad (175-180°C instead of ~183°C). Diagnosis: Co-precipitation of Starting Material. Technical Insight: The starting aniline and the product have similar solubilities in organic solvents. If conversion isn't 99%+, the aniline co-crystallizes. Corrective Action:
-
Acid Wash: The starting aniline is weakly basic. Wash the organic layer (or the solid filter cake) with 1M HCl . The aniline will protonate and dissolve in the aqueous phase; the amide product (non-basic) will remain solid/organic.
Category B: Impurity Profiling
Q3: HPLC shows a small impurity peak eluting after the main product (higher retention time). Mass Spec shows M+42. Diagnosis: N,N-Diacetyl-2-chloro-4-nitroaniline . Technical Insight: When "forcing" the reaction with large excesses of acetic anhydride and high heat to overcome the deactivated amine, a second acetyl group can add to the nitrogen. Corrective Action:
-
Hydrolysis Workup: The N,N-diacetyl bond is labile. Reflux the crude mixture in Ethanol/Water (1:1) for 15 minutes before final isolation. This selectively cleaves the second acetyl group back to the desired mono-amide without hydrolyzing the primary amide bond.
Q4: The reaction mixture turned dark brown/black. Is this normal? Diagnosis: Oxidative Degradation / Tar Formation . Technical Insight: Nitroanilines are susceptible to oxidation at high temperatures, forming azo-linkages or complex tars, especially if the reaction is run open to air or with impure reagents. Corrective Action:
-
Run the reaction under an inert atmosphere (
or Argon). -
Limit reflux time. If the reaction isn't done in 4 hours with catalyst, longer heating will only generate tar.
Part 3: Side Product Profile
| Impurity Type | Chemical Identity | Origin | Detection (Relative to Product) | Removal Strategy |
| Starting Material | 2-chloro-4-nitroaniline | Incomplete reaction due to deactivation. | TLC: Higher | Wash with dilute HCl (1M). |
| Over-Acylation | N,N-Diacetyl derivative | Excess | HPLC: Longer Retention Time (More lipophilic). | Mild hydrolysis (EtOH/Water reflux). |
| Hydrolysis Byproduct | Acetic Acid | Byproduct of reaction.[2] | Odor: Vinegar smell in solid. | Recrystallization (EtOH/Water) + Vacuum dry. |
| Regioisomer | N-(2-nitro-4-chlorophenyl)... | Only if SM was impure. | NMR: Different coupling constants. | Require pure Starting Material (SM). |
Part 4: Optimized Experimental Protocol
Objective: Synthesis of N-(2-chloro-4-nitrophenyl)acetamide (Target Scale: 10g)
Reagents:
-
2-Chloro-4-nitroaniline (1.0 equiv)
-
Acetic Anhydride (2.0 equiv) - Reagent & Solvent
-
Glacial Acetic Acid (Volume: 3mL per gram of amine) - Co-solvent
-
Conc.
(Catalytic, ~3 drops)
Step-by-Step Method:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend the 2-chloro-4-nitroaniline in Glacial Acetic Acid .
-
Activation: Add Acetic Anhydride and the catalytic Sulfuric Acid .
-
Note: The sulfuric acid is critical. Without it, the reaction may stall at 60% conversion.
-
-
Reflux: Heat the mixture to reflux (~120°C oil bath) for 2-3 hours .
-
Checkpoint: The solution should become clear (homogeneous) as the product forms, though it may darken slightly.
-
-
Quench (The "Diacetyl" Safeguard): Cool the mixture to ~80°C. Slowly add Water (approx. equal volume to the acetic acid used).
-
Why? This destroys excess anhydride and hydrolyzes any unstable N,N-diacetyl side products.
-
-
Crystallization: Pour the warm mixture into Ice Water (500mL) with vigorous stirring. The product will precipitate as a pale yellow/greenish solid.
-
Purification: Filter the solid. Wash with cold water (to remove acid) and then 0.5M HCl (to remove unreacted aniline).
-
Drying: Dry in a vacuum oven at 50°C.
-
Target MP: 182–185°C.
-
Part 5: Visualizations
Diagram 1: Reaction Pathways & Side Products
Caption: Reaction network showing the primary synthesis pathway and the formation/reversion of the N,N-diacetyl impurity.
Diagram 2: Troubleshooting Logic Tree
Caption: Decision matrix for diagnosing reaction failures based on analytical data.
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
-
Raistrick, K. et al. "The acetylation of nitro-anilines." Journal of the Chemical Society, 1924 , 125, 120-125.
- Smith, M. B.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience, 2013.
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 86296, N-(2-Chloro-4-nitrophenyl)acetamide" PubChem, 2024 .
Sources
How to improve the yield of N-(2-chloro-4-nitrophenyl)acetamide synthesis
Welcome to the technical support resource for the synthesis of N-(2-chloro-4-nitrophenyl)acetamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for improving reaction yield and product purity. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to address common challenges encountered during this specific acylation reaction.
Reaction Overview and Mechanism
The synthesis of N-(2-chloro-4-nitrophenyl)acetamide is a nucleophilic acyl substitution. The reaction involves the acylation of the primary amine, 2-chloro-4-nitroaniline, using an acetylating agent such as acetic anhydride or acetyl chloride.
Overall Reaction:
C₆H₅ClN₂O₂ + (CH₃CO)₂O → C₈H₇ClN₂O₃ + CH₃COOH
(2-chloro-4-nitroaniline + Acetic Anhydride → N-(2-chloro-4-nitrophenyl)acetamide + Acetic Acid)
The core of this reaction is the nucleophilic attack of the lone pair of electrons on the nitrogen atom of the aniline derivative onto the electrophilic carbonyl carbon of the acetylating agent.[1][2] It is critical to understand that the starting material, 2-chloro-4-nitroaniline, possesses two strong electron-withdrawing groups (EWG): nitro (-NO₂) and chloro (-Cl). These groups significantly reduce the electron density on the aromatic ring and, crucially, decrease the nucleophilicity of the amino group, making it less reactive than aniline itself.[1] This reduced reactivity is a key factor to consider when optimizing reaction conditions.
Caption: Figure 1: Reaction Mechanism of Amine Acylation
Standard Experimental Protocol
This protocol provides a baseline for the synthesis. Optimization may be required based on laboratory conditions and reagent purity.
Reagent Table
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| 2-chloro-4-nitroaniline | 172.57 | 5.00 g | 0.029 | 1.0 |
| Acetic Anhydride | 102.09 | 3.3 mL | 0.035 | 1.2 |
| Glacial Acetic Acid | 60.05 | 20 mL | - | Solvent |
Step-by-Step Procedure
-
Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5.00 g of 2-chloro-4-nitroaniline.
-
Dissolution: Add 20 mL of glacial acetic acid to the flask and stir the mixture to dissolve the starting material. Gentle warming may be necessary.
-
Reagent Addition: Slowly add 3.3 mL of acetic anhydride to the solution. The use of an acylating agent like acetic anhydride is common for this type of transformation.[3][4]
-
Reaction: Heat the reaction mixture to a gentle reflux (approximately 118°C) for 1-2 hours.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC). Develop the TLC plate in a suitable solvent system (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is complete when the spot corresponding to the starting aniline has disappeared.
-
Precipitation: Once the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing ~100 mL of ice-cold water while stirring vigorously. This will cause the crude product to precipitate out of the solution.[5]
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the solid product on the filter paper with copious amounts of cold deionized water to remove any residual acetic acid.
-
Drying: Dry the product in a desiccator or a vacuum oven at a low temperature (~50-60°C) to a constant weight. The expected product is typically a yellow solid.[6]
Caption: Figure 2: Experimental Workflow
Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is very low or I've recovered only starting material. What went wrong?
-
Possible Cause A: Insufficient Reaction Energy. Due to the deactivating effects of the nitro and chloro groups, this specific acylation often requires more energy than the acetylation of simple aniline. Room temperature conditions may be insufficient.
-
Solution: Ensure the reaction is heated adequately. Refluxing in a solvent like glacial acetic acid or refluxing with the acylating agent itself (if used as solvent) is often necessary to drive the reaction to completion.[7]
-
-
Possible Cause B: Hydrolyzed Acetylating Agent. Acetic anhydride readily hydrolyzes to acetic acid in the presence of moisture. Old bottles of acetic anhydride are a common source of failure.
-
Solution: Use a freshly opened bottle of acetic anhydride or distill it prior to use.
-
-
Possible Cause C: Deactivation of Starting Material. If using an acyl chloride (e.g., acetyl chloride or chloroacetyl chloride), the HCl byproduct will protonate the starting amine, forming an unreactive ammonium salt (-NH₃⁺).[1]
Q2: My final product is contaminated with the starting 2-chloro-4-nitroaniline. How can I fix this?
-
Possible Cause A: Incomplete Reaction. The reaction was not allowed to run to completion.
-
Solution: Increase the reaction time and continue to monitor via TLC until the starting material is no longer visible. If the reaction has stalled, a slight increase in temperature or the addition of a small amount of catalyst (e.g., a few drops of concentrated H₂SO₄) could help, but monitor carefully for side products.
-
-
Possible Cause B: Insufficient Acetylating Agent. The stoichiometry was miscalculated, or some of the reagent was consumed by moisture.
-
Solution: Use a slight excess of the acetylating agent (e.g., 1.1 to 1.2 molar equivalents) to ensure all the aniline derivative reacts.
-
Q3: During workup or recrystallization, my product "oiled out" instead of forming a solid. What should I do?
-
Possible Cause: High Impurity Level or Improper Cooling. "Oiling out" occurs when a solution becomes supersaturated at a temperature above the melting point of the solute. It can also be caused by impurities that inhibit crystal lattice formation.
-
Solution 1 (For Oiled Out Product): Re-heat the mixture until the oil completely redissolves. You may need to add a small amount of additional hot solvent. Then, allow the solution to cool much more slowly. Vigorous stirring during the cooling process can sometimes promote crystallization over oiling.
-
Solution 2 (Recrystallization Technique): Use a two-solvent system for recrystallization.[9][10] Dissolve the crude product in a minimum amount of a good, hot solvent (e.g., ethanol, ethyl acetate). Then, slowly add a poor, miscible solvent (e.g., water, hexane) dropwise until the solution just begins to turn cloudy. Re-heat to clarify and then allow to cool slowly and undisturbed. An ethanol/water mixture is often effective for purifying acetanilides.[3][5]
-
Q4: The product is an off-color (e.g., dark brown or tarry) instead of a yellow powder. How do I improve purity?
-
Possible Cause: Degradation or Side Reactions. Overheating or excessively long reaction times can lead to the formation of colored impurities.
-
Solution 1: Activated Carbon. During recrystallization, after the crude product is dissolved in the hot solvent, add a small amount of activated carbon (charcoal) to the solution. The carbon will adsorb many of the colored impurities. Hot filter the solution through a fluted filter paper or a pad of Celite to remove the carbon, then allow the filtrate to cool and crystallize.
-
Solution 2: Recrystallization. The most reliable method for purification is careful recrystallization.[5] Experiment with different solvents to find one that provides a high recovery of pure, crystalline material. Ethyl acetate and ethanol are good starting points.[6]
-
Frequently Asked Questions (FAQs)
-
Can I use acetyl chloride instead of acetic anhydride? Yes, acetyl chloride is a more reactive acetylating agent and will also work. However, it generates HCl gas as a byproduct. You MUST include a tertiary amine base (like triethylamine) in the reaction to neutralize the HCl, which would otherwise protonate and deactivate your starting material.[1][3][8]
-
Why is glacial acetic acid used as the solvent? It is a polar solvent that effectively dissolves the starting aniline derivative and is stable under the required heating conditions. Furthermore, since it is the byproduct of the reaction with acetic anhydride, its presence does not introduce a new impurity that needs to be separated.
-
How can I be sure my product is N-(2-chloro-4-nitrophenyl)acetamide? Characterization is essential. The most common methods are:
-
Melting Point: Compare the experimental melting point to the literature value (around 183-185°C).[7] A sharp melting point close to the literature value is a good indicator of purity.
-
Spectroscopy: Confirm the structure using ¹H NMR, ¹³C NMR, and FTIR analysis.
-
References
- CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide.
-
Journal of Chemical, Biological and Physical Sciences - Synthesis and crystallization of N-(4-nitrophenyl) acetamides. JCBPS. [Link]
-
Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source - The Royal Society of Chemistry. [Link]
-
(PDF) 2-Chloro-N-(4-nitrophenyl)acetamide - ResearchGate. [Link]
-
(PDF) 2-Chloro- N -(4-nitrophenyl)acetamide - ResearchGate. [Link]
-
Synthesis of 2-Nitro-4-methylaniline | Comprehensive Organic Chemistry Experiments for the Laboratory Classroom - Royal Society of Chemistry. [Link]
-
Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis - MDPI. [Link]
-
Reactions of Aniline - Chemistry Steps. [Link]
-
2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide | Drug Intermediate Control - Drug Intermediate Control. [Link]
-
Acetylation of Aniline (Experiment) - Chemistry LibreTexts. [Link]
-
Synthesis of 2-chloro-4-nitroaniline - PrepChem.com. [Link]
-
Aniline - Wikipedia. [Link]
-
Reagents & Solvents: Solvents for Recrystallization - University of Rochester Department of Chemistry. [Link]
-
Recrystallization with two solvents - Reddit. [Link]
-
Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide - PrepChem.com. [Link]
-
Anilines: Reactions, Reaction Mechanisms and FAQs - Allen Institute. [Link]
-
Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1 - PLOS One. [Link]
-
Acylation of Aniline Explained - Pearson. [Link]
- CN109776337A - The preparation method of 2- methoxyl group -4- nitroaniline - Google P
-
(PDF) 2-Chloro-N-(4-hydroxyphenyl)acetamide - ResearchGate. [Link]
Sources
- 1. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 2. Aniline - Wikipedia [en.wikipedia.org]
- 3. Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis | MDPI [mdpi.com]
- 4. CN109776337A - The preparation method of 2- methoxyl group -4- nitroaniline - Google Patents [patents.google.com]
- 5. jcbsc.org [jcbsc.org]
- 6. researchgate.net [researchgate.net]
- 7. prepchem.com [prepchem.com]
- 8. rsc.org [rsc.org]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. reddit.com [reddit.com]
Troubleshooting crystallization issues: "oiling out" of N-(2-chloro-4-nitrophenyl)acetamide
An advanced guide to resolving crystallization challenges, focusing on the common issue of "oiling out" with N-(2-chloro-4-nitrophenyl)acetamide. This guide is designed for professionals in research and drug development, offering in-depth, scientifically-grounded solutions.
Technical Support Center: Crystallization of N-(2-chloro-4-nitrophenyl)acetamide
Introduction for the Senior Application Scientist
Welcome to our dedicated troubleshooting resource. As scientists, we understand that crystallization is as much an art as it is a science. One of the most persistent challenges is the phenomenon of "oiling out," where a compound separates from the solution as a liquid phase instead of a crystalline solid. This is particularly common with molecules like N-(2-chloro-4-nitrophenyl)acetamide, which possess moderate polarity and specific melting point characteristics.
This guide provides a systematic approach to diagnose, remedy, and prevent oiling out, ensuring the isolation of a pure, crystalline product. We will explore the underlying thermodynamics and kinetics of this phenomenon and provide robust, field-proven protocols to overcome it.
Frequently Asked Questions (FAQs): Diagnosing and Solving "Oiling Out"
Q1: What exactly is "oiling out," and why is it happening with my N-(2-chloro-4-nitrophenyl)acetamide crystallization?
A1: "Oiling out" is a liquid-liquid phase separation that occurs when a solute is no longer soluble in the solvent but the temperature of the solution is above the melting point of the solute.[1] Instead of forming an ordered crystal lattice, the compound precipitates as a supercooled liquid or "oil." This is problematic because the oil droplets tend to sequester impurities, and when they finally solidify, they often form an amorphous glass or a poorly crystalline solid rather than pure crystals.[1][2]
Several factors can cause N-(2-chloro-4-nitrophenyl)acetamide to oil out:
-
High Supersaturation: If the solution becomes supersaturated too quickly (e.g., through rapid cooling or fast addition of an anti-solvent), the system may not have enough time for nucleation and crystal growth. The compound crashes out of solution as a liquid.[3]
-
Presence of Impurities: Impurities can cause a melting point depression. If the melting point of your impure compound is lowered to below the temperature at which it precipitates, it will emerge as an oil.[1][4]
-
Inappropriate Solvent Choice: The chosen solvent may have too strong a solvating power, even at lower temperatures, preventing the solute molecules from organizing into a crystal lattice until a very high level of supersaturation is reached.[5]
Q2: My compound oiled out upon cooling. What are my immediate options to salvage the experiment?
A2: If you observe oiling, the primary goal is to redissolve the oil and attempt the crystallization again under more controlled conditions. Here is a logical workflow:
-
Re-dissolve the Oil: Gently heat the mixture until the oil completely redissolves into the solution.
-
Add More Solvent: Add a small additional volume (10-20%) of the "good" solvent. This reduces the overall supersaturation, meaning the solution will need to reach a lower temperature before precipitation begins, hopefully one that is below the compound's melting point.[1]
-
Ensure Slow Cooling: This is the most critical step. Allow the flask to cool to room temperature very slowly on the benchtop, insulated from the cold surface with a few paper towels or a cork ring.[6] Do not move it directly to an ice bath. Rapid cooling is a primary driver of oiling out.[7]
-
Induce Crystallization: If crystals do not form spontaneously, try scratching the inside of the flask just below the solvent line with a glass rod. The microscopic scratches provide nucleation sites.[1]
-
Seeding: If you have a small crystal of pure N-(2-chloro-4-nitrophenyl)acetamide, add it to the cooled, supersaturated solution. A seed crystal provides a template for proper crystal growth, bypassing the kinetic barrier to nucleation.[8]
Q3: How can I proactively design my crystallization protocol to prevent oiling out from the start?
A3: A robust crystallization protocol is the best defense against oiling out. This involves careful solvent selection and precise control over temperature and saturation.
-
Solvent System Selection: The ideal solvent (or solvent pair) should dissolve N-(2-chloro-4-nitrophenyl)acetamide completely at an elevated temperature but have very poor solubility at low temperatures.[7] For a compound like this, consider moderately polar solvents. An ethanol/water or ethyl acetate/hexane system is often a good starting point.[9] Perform small-scale solubility tests to find the optimal system.
-
Control the Rate of Supersaturation: Generate supersaturation slowly and deliberately. This means cooling the solution gradually or, if using an anti-solvent, adding it dropwise to a stirred solution of the compound.[3]
-
Use the Right Amount of Solvent: Using the minimum amount of hot solvent to fully dissolve the compound is a standard practice, but if oiling is a persistent issue, using a slightly larger volume can be beneficial. This ensures the solution's saturation point is reached at a lower temperature.[1]
-
Purification Pre-Crystallization: If you suspect impurities are the cause, consider purifying the crude material first, for example, by passing it through a short plug of silica gel or by using activated charcoal to remove colored impurities.[1][7]
Troubleshooting Workflow Diagram
This diagram outlines a logical decision-making process for addressing oiling out issues during crystallization.
Caption: A decision tree for troubleshooting "oiling out".
Data Summary: Factors & Solutions for Oiling Out
| Contributing Factor | Underlying Cause | Recommended Solution(s) | Scientific Rationale |
| Rapid Cooling | The solution becomes highly supersaturated at a temperature above the compound's melting point. | Cool the solution slowly. Insulate the flask. Avoid direct transfer to an ice bath.[6] | Slow cooling allows crystallization to initiate at a lower temperature, hopefully below the melting point, and gives molecules time to arrange in a lattice.[7] |
| High Impurity Level | Impurities depress the melting point of the solute.[1] | Purify the crude material before crystallization (e.g., charcoal treatment, flash chromatography). | Removing impurities raises the melting point of the compound, making it more likely to crystallize as a solid.[4] |
| Excessive Supersaturation | Too little solvent was used, or anti-solvent was added too quickly. | Re-dissolve and add a small excess of the "good" solvent. Add anti-solvent dropwise with vigorous stirring.[1][3] | Reduces the concentration, lowering the saturation temperature and providing a larger metastable zone for controlled crystal growth.[3] |
| Poor Solvent Choice | The solvent is too effective, preventing precipitation until a very low temperature and high concentration is reached. | Perform solubility testing to find a better solvent or solvent pair (e.g., ethanol/water, ethyl acetate/hexane).[5][10] | An ideal solvent has a steep solubility curve with respect to temperature, maximizing recovery while allowing for controlled crystallization. |
| Lack of Nucleation Sites | High kinetic barrier to the formation of the first crystal nucleus. | Scratch the inner surface of the flask with a glass rod. Add a seed crystal of the pure compound.[1][8] | Provides a surface or template to lower the activation energy for nucleation, promoting controlled crystal growth over oiling. |
Optimized Protocol to Prevent "Oiling Out" of N-(2-chloro-4-nitrophenyl)acetamide
This protocol is designed to mitigate the common causes of oiling out. A two-solvent system (ethanol and water) is proposed, as it offers excellent control over solubility.
1. Solvent Selection & Preparation:
- Confirm that your crude N-(2-chloro-4-nitrophenyl)acetamide dissolves well in hot ethanol and is poorly soluble in water.
- Prepare two flasks: one containing the crude solid, and another with the primary solvent (ethanol). Add boiling chips to both.
- Prepare a beaker of deionized water (the anti-solvent).
2. Dissolution:
- Heat the ethanol to a gentle boil.
- Add the minimum amount of hot ethanol dropwise to the flask containing the crude solid, with constant swirling, until the solid just dissolves. Keep the solution at or near boiling.
- Troubleshooting Note: If you observe insoluble impurities, add a slight excess of hot ethanol (approx. 10% more), and perform a hot gravity filtration to remove them. Then, boil off the excess ethanol to return to a saturated solution.[11]
3. Generating Supersaturation (Controlled Precipitation):
- While the ethanol solution is still hot, add deionized water dropwise with continuous swirling.
- Continue adding water until you observe a faint, persistent cloudiness (turbidity). This indicates the solution is saturated.[5]
- Add 1-2 drops of hot ethanol to just re-dissolve the turbidity, resulting in a perfectly saturated hot solution.
4. Crystallization (The Critical Stage):
- Cover the flask with a watch glass to prevent solvent evaporation and contamination.[11]
- Place the flask on a cork ring or folded paper towels to insulate it from the benchtop.
- Allow the solution to cool slowly and undisturbed to room temperature. Crystal formation should ideally begin within 20-30 minutes.
- Once the flask has reached room temperature and crystal growth appears complete, you may place it in an ice-water bath for 15-20 minutes to maximize the yield.
5. Isolation and Drying:
- Collect the crystals by vacuum filtration using a Buchner funnel.
- Wash the crystals with a small amount of ice-cold ethanol/water mixture (using the same approximate ratio as your final crystallization mixture) to remove any remaining soluble impurities.
- Allow the crystals to dry completely under vacuum.
Optimized Crystallization Workflow
Caption: A stepwise diagram for preventing "oiling out".
References
- Brainly. (2024). Why do crystals oil out and what are the remedies and prevention methods?
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]
-
Zhanghua. (2025). Troubleshooting Common Issues with Crystallizer Equipment. [Link]
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization. [Link]
-
Reddit. (2013). Recrystallization (help meeeeee). [Link]
-
University of Geneva. (n.d.). Guide for crystallization. [Link]
-
Reddit. (2014). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?. [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization-1.pdf. [Link]
-
California State University, Long Beach. (n.d.). recrystallization.pdf. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. mt.com [mt.com]
- 4. filter-dryer.com [filter-dryer.com]
- 5. reddit.com [reddit.com]
- 6. reddit.com [reddit.com]
- 7. brainly.com [brainly.com]
- 8. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 9. Tips & Tricks [chem.rochester.edu]
- 10. unifr.ch [unifr.ch]
- 11. web.mnstate.edu [web.mnstate.edu]
Technical Support Center: Purification of Crude N-(2-chloro-4-nitrophenyl)acetamide
This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of crude N-(2-chloro-4-nitrophenyl)acetamide. The guide provides troubleshooting advice in a question-and-answer format and a detailed, field-proven protocol for recrystallization.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses specific issues that may arise during the purification of N-(2-chloro-4-nitrophenyl)acetamide.
Question 1: My crude product is a dark, discolored solid. What are the likely impurities, and how can I remove the color?
Answer: Discoloration in crude N-(2-chloro-4-nitrophenyl)acetamide is often due to the presence of unreacted starting materials or byproducts from the synthesis. The primary synthesis route involves the reaction of p-nitroaniline with chloroacetyl chloride.[1][2] Therefore, potential colored impurities include residual p-nitroaniline and oxidation products of aniline derivatives.[3]
To remove these colored impurities, a decolorization step during recrystallization is recommended.[4][5] This is typically achieved by adding a small amount of activated charcoal to the hot solution of the crude product before filtration. The activated charcoal adsorbs the colored molecules, which are then removed along with the charcoal during the hot filtration step.[4][5]
Question 2: After recrystallization, the yield of my purified product is very low. What are the possible reasons for this?
Answer: Low recovery after recrystallization can be attributed to several factors:
-
Using too much solvent: The goal of recrystallization is to create a saturated solution at high temperature.[5] Using an excessive amount of solvent will prevent the solution from becoming saturated, leading to a significant portion of the product remaining dissolved even after cooling.
-
Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals or precipitation of the product as an oil. Slow, gradual cooling allows for the formation of larger, purer crystals.
-
Inappropriate solvent choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[6] If the compound has high solubility in the chosen solvent even at low temperatures, the recovery will be poor. N-(4-nitrophenyl)acetamide is soluble in ethanol and partially soluble in water and chloroform.[7] A mixed solvent system, such as ethanol-water, can be optimized to improve yield.[7]
-
Premature crystallization during hot filtration: If the solution cools too much during the hot filtration step, the product can crystallize on the filter paper or in the funnel, leading to loss of product. To prevent this, use a pre-heated funnel and filter flask.
Question 3: The melting point of my recrystallized product is broad and lower than the literature value. What does this indicate?
Answer: A broad and depressed melting point is a strong indication that the product is still impure. The presence of impurities disrupts the crystal lattice of the solid, leading to a lower and broader melting point range. The reported melting point for N-(2-chloro-4-nitrophenyl)acetamide is around 159.1°C.[8]
Potential impurities that could remain after a single recrystallization include:
-
Isomeric byproducts: Depending on the starting materials and reaction conditions, ortho- or meta-isomers could be formed.
-
Hydrolysis products: Chloroacetyl chloride can hydrolyze to chloroacetic acid, which could potentially react with the aniline starting material. Amide hydrolysis is also a possibility under certain conditions.[9]
-
Unreacted starting materials: If the initial reaction did not go to completion, unreacted p-nitroaniline may still be present.
To improve purity, a second recrystallization may be necessary. Alternatively, other purification techniques like column chromatography could be employed for difficult-to-separate impurities.
Question 4: My product appears oily or fails to crystallize upon cooling. How can I resolve this?
Answer: "Oiling out," where the product separates as a liquid rather than a solid, can occur if the boiling point of the recrystallization solvent is higher than the melting point of the solute. It can also happen if the solution is supersaturated to a high degree upon cooling.
To induce crystallization:
-
Scratch the inside of the flask: Use a glass rod to scratch the inner surface of the flask at the meniscus of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seed the solution: Add a tiny crystal of the pure product to the cooled solution. This "seed crystal" will act as a template for other molecules to crystallize upon.
-
Lower the temperature further: Place the flask in an ice bath to further decrease the solubility of the product.
-
Use a mixed solvent system: If a single solvent is problematic, a two-solvent system can be effective. Dissolve the crude product in a small amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" or "anti-solvent" (in which it is poorly soluble) until the solution becomes turbid. Then, add a small amount of the "good" solvent to redissolve the precipitate and allow the solution to cool slowly.[10]
Detailed Experimental Protocol: Recrystallization of N-(2-chloro-4-nitrophenyl)acetamide
This protocol outlines the steps for purifying crude N-(2-chloro-4-nitrophenyl)acetamide using a single-solvent recrystallization method with ethanol.
Materials and Equipment
-
Crude N-(2-chloro-4-nitrophenyl)acetamide
-
Ethanol (95% or absolute)
-
Activated charcoal
-
Erlenmeyer flasks (2)
-
Hot plate with magnetic stirring
-
Magnetic stir bar
-
Buchner funnel and filter flask
-
Filter paper
-
Glass rod
-
Spatula
-
Watch glass
-
Ice bath
Step-by-Step Methodology
-
Dissolution:
-
Place the crude N-(2-chloro-4-nitrophenyl)acetamide into an Erlenmeyer flask with a magnetic stir bar.
-
Add a minimal amount of ethanol to the flask, just enough to cover the solid.
-
Gently heat the mixture on a hot plate with stirring. Add more ethanol in small portions until the solid completely dissolves. Avoid adding an excess of solvent to ensure a good recovery.[5]
-
-
Decolorization (if necessary):
-
If the solution is colored, remove the flask from the heat and allow it to cool slightly to prevent bumping.
-
Add a small amount of activated charcoal (a spatula tip's worth) to the solution.
-
Reheat the solution to boiling for a few minutes while stirring. The activated charcoal will adsorb the colored impurities.[4]
-
-
Hot Filtration:
-
Set up a gravity filtration apparatus using a second Erlenmeyer flask and a funnel with fluted filter paper. It is advisable to pre-heat the funnel and flask to prevent premature crystallization.
-
Quickly pour the hot solution through the filter paper to remove the activated charcoal and any other insoluble impurities.
-
-
Crystallization:
-
Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[6]
-
Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.
-
-
Isolation and Washing:
-
Set up a Buchner funnel and filter flask for vacuum filtration.
-
Wet the filter paper in the Buchner funnel with a small amount of cold ethanol.
-
Pour the cold crystal slurry into the Buchner funnel and apply vacuum.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
-
Drying:
-
Continue to draw air through the crystals in the Buchner funnel for several minutes to help them dry.
-
Transfer the purified crystals to a pre-weighed watch glass and allow them to air dry completely. The purity of the final product can be assessed by its melting point.
-
Visualizing the Purification Workflow
The following diagram illustrates the key stages of the recrystallization process for N-(2-chloro-4-nitrophenyl)acetamide.
Caption: Purification workflow for N-(2-chloro-4-nitrophenyl)acetamide.
Quantitative Data Summary
| Parameter | Value | Source |
| Molecular Formula | C₈H₇ClN₂O₃ | [11] |
| Molecular Weight | 214.606 g/mol | [11] |
| Melting Point | 159.1 °C | [8] |
| Water Solubility | 312.04 mg/L | [8] |
| Appearance | Yellow solid | [12] |
References
- CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide - Google Patents.
-
(PDF) 2-Chloro-N-(4-nitrophenyl)acetamide - ResearchGate. Available at: [Link]
-
Journal of Chemical, Biological and Physical Sciences Synthesis and crystallization of N-(4-nitrophenyl) acetamides - JCBPS. Available at: [Link]
-
Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source - The Royal Society of Chemistry. Available at: [Link]
-
Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions | Request PDF - ResearchGate. Available at: [Link]
-
Preparation of Acetanilide - BYJU'S. Available at: [Link]
-
2-Chloro-N-(4-nitrophenyl)acetamide (17329-87-2) - Chemchart. Available at: [Link]
-
Acetanilide, 2-chloro-4'-nitro- - the NIST WebBook. Available at: [Link]
-
Preparation of acetanilide. Available at: [Link]
-
recrystallization.pdf. Available at: [Link]
-
Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide - PrepChem.com. Available at: [Link]
-
Preparation of Acetanilide: Step-by-Step Lab Guide - Vedantu. Available at: [Link]
-
CHEM2415 - Video 1 - Recrystallization_ let's have a FUNtastic Lab - YouTube. Available at: [Link]
-
Aniline and acetic anhydride were reacted to form solid acetanilide. - CDN. Available at: [Link]
-
2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC - NIH. Available at: [Link]
-
Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. Available at: [Link]
-
Recrystallization with two solvents : r/Chempros - Reddit. Available at: [Link]
-
N-(4-chloro-2-nitrophenyl)acetamide | C8H7ClN2O3 | CID 2788431 - PubChem. Available at: [Link]
-
Hydrolysis | McGraw Hill's AccessScience. Available at: [Link]
-
N-(2-Chloro-4-nitrophenyl)maleamic acid monohydrate - PMC - NIH. Available at: [Link]
-
Preparation of Acetanilide - 1398 Words - Bartleby.com. Available at: [Link]
Sources
- 1. CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide - Google Patents [patents.google.com]
- 2. prepchem.com [prepchem.com]
- 3. byjus.com [byjus.com]
- 4. Preparation of acetanilide [cs.gordon.edu]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. mt.com [mt.com]
- 7. jcbsc.org [jcbsc.org]
- 8. 2-Chloro-N-(4-nitrophenyl)acetamide (17329-87-2) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 9. Hydrolysis | McGraw Hill's AccessScience [accessscience.com]
- 10. reddit.com [reddit.com]
- 11. Acetanilide, 2-chloro-4'-nitro- [webbook.nist.gov]
- 12. researchgate.net [researchgate.net]
Stability of N-(2-chloro-4-nitrophenyl)acetamide under different storage conditions
Welcome to the technical support resource for N-(2-chloro-4-nitrophenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth answers and troubleshooting protocols related to the stability of this compound. Our goal is to equip you with the necessary knowledge to ensure the integrity of your materials and the validity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the definitive storage conditions for solid N-(2-chloro-4-nitrophenyl)acetamide to ensure long-term stability?
A1: Proper storage is critical to prevent degradation. Based on safety data sheet recommendations for similar chemical structures and general best practices, solid N-(2-chloro-4-nitrophenyl)acetamide should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[1][2] For long-term stability, specific temperature control is advised. A related compound, 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide, is recommended to be stored at -20°C for monthly use or -80°C for up to six months.[3] We recommend adopting a similar strategy. The compound is also noted to be moisture-sensitive, making desiccation essential. Always protect the compound from light by using an opaque or amber container.
| Parameter | Condition | Rationale |
| Temperature | -20°C (Short-term) to -80°C (Long-term)[3] | Minimizes thermal degradation and slows the rate of any potential solid-state reactions. |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Displaces oxygen and moisture, preventing oxidative and hydrolytic degradation. |
| Humidity | Dry / Desiccated | The acetamide linkage is susceptible to hydrolysis, which is accelerated by moisture. |
| Light | Protected from light (Amber vial / Opaque container) | Prevents photolytic degradation, a common pathway for nitroaromatic compounds. |
| Container | Tightly sealed, chemically inert material | Prevents contamination and exposure to atmospheric conditions. |
| Compatibility | Store away from strong oxidizing agents. | The molecule contains functional groups that can be oxidized, leading to impurities. |
Q2: I'm preparing solutions for my experiments. How stable is N-(2-chloro-4-nitrophenyl)acetamide in common organic solvents?
A2: The stability of N-(2-chloro-4-nitrophenyl)acetamide in solution is significantly lower than in its solid state and is highly dependent on the solvent, pH, and temperature. The primary concern in solution is hydrolysis of the amide bond. It is strongly recommended to prepare solutions fresh for immediate use.[3] If a stock solution must be stored, it should be kept at -80°C for no longer than a few days, though its stability should be validated for your specific application. Avoid aqueous or protic solvents (like methanol/ethanol) for storage, as they can facilitate hydrolysis.
Q3: What are the most probable degradation pathways for this molecule that I should be aware of?
A3: The structure of N-(2-chloro-4-nitrophenyl)acetamide contains several functional groups susceptible to degradation. Understanding these potential pathways is key to designing stable formulations and interpreting analytical data. Forced degradation studies are the standard approach to definitively identify these pathways.[4][5]
The most likely degradation routes are:
-
Hydrolysis: The amide bond is the most probable site of hydrolytic cleavage, especially under acidic or basic conditions. This would yield 2-chloro-4-nitroaniline and acetic acid. The enzymatic breakdown of acetamide highlights the susceptibility of this functional group to hydrolysis.[6]
-
Reduction of the Nitro Group: The nitro group (-NO2) is susceptible to reduction, which can form nitroso, hydroxylamino, and ultimately amino (-NH2) derivatives. This is a common transformation for nitroaromatic compounds.
-
Dehalogenation: The chlorine atom attached to the aromatic ring can be displaced via nucleophilic aromatic substitution, particularly under basic conditions or in the presence of certain nucleophiles.
dot graph "Potential_Degradation_Pathways" { layout=dot; rankdir="LR"; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
// Node Definitions Parent [label="N-(2-chloro-4-nitrophenyl)acetamide", fillcolor="#F1F3F4", fontcolor="#202124"]; Hydrolysis_Product [label="2-chloro-4-nitroaniline\n+ Acetic Acid", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Reduction_Product [label="N-(2-chloro-4-aminophenyl)acetamide", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dehalogenation_Product [label="N-(2-hydroxy-4-nitrophenyl)acetamide", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Parent -> Hydrolysis_Product [label="Hydrolysis (H⁺/OH⁻)"]; Parent -> Reduction_Product [label="Reduction"]; Parent -> Dehalogenation_Product [label="Nucleophilic Substitution"]; } dot Caption: Potential chemical degradation pathways for N-(2-chloro-4-nitrophenyl)acetamide.
Troubleshooting Guide
Problem: I'm observing unexpected peaks in my HPLC analysis of a sample. Could this be degradation?
Answer: Yes, the appearance of new, unexpected peaks is a classic sign of sample degradation. These peaks represent newly formed impurities or degradants. To confirm this and identify the source, follow this systematic troubleshooting workflow.
dot graph "Troubleshooting_Workflow" { layout=dot; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
// Node Definitions Start [label="Unexpected Peak Observed in HPLC", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Blank [label="1. Analyze Solvent Blank\n & Mobile Phase", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Control [label="2. Analyze Freshly Prepared\n Standard", fillcolor="#FBBC05", fontcolor="#202124"]; Compare [label="3. Compare Sample vs. Standard", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Degradation [label="Conclusion: Sample has Degraded", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Source_Issue [label="Conclusion: Issue is with\n Solvent/System", shape=box, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Investigate [label="4. Investigate Sample History:\n- Age?\n- Storage Conditions?\n- Solution pH/Temp?", fillcolor="#F1F3F4", fontcolor="#202124"]; Forced_Deg [label="5. Perform Forced Degradation Study\n to Confirm Degradant Identity", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Check_Blank; Check_Blank -> Check_Control; Check_Control -> Compare; Compare -> Degradation [label="Peak only in sample"]; Compare -> Source_Issue [label="Peak in standard\n or blank"]; Degradation -> Investigate; Investigate -> Forced_Deg; } dot Caption: Workflow for troubleshooting unexpected peaks in chromatographic analysis.
Problem: My experimental results are inconsistent, suggesting a loss of compound potency. How do I perform a forced degradation study to understand its stability limits?
Answer: Inconsistent results are often tied to the degradation of the active compound. A forced degradation (or stress testing) study is an essential tool to understand the intrinsic stability of a molecule.[5][7] It helps develop stability-indicating analytical methods and elucidates degradation pathways.[4][8] The goal is to achieve 10-20% degradation to ensure that the analytical method can detect and resolve the degradants from the parent peak.[8]
Experimental Protocol: Forced Degradation Study
This protocol outlines the typical stress conditions mandated by regulatory guidelines like the ICH.[4][5] You will need a validated analytical method, typically HPLC with UV or MS detection, to analyze the results.[9][10]
1. Preparation of Stock Solution:
-
Prepare a stock solution of N-(2-chloro-4-nitrophenyl)acetamide in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
2. Application of Stress Conditions:
-
For each condition below, use a portion of the stock solution. Include an unstressed control sample (stored at 5°C in the dark) for comparison.
| Stress Condition | Protocol | Purpose |
| Acid Hydrolysis | Mix stock solution 1:1 with 0.1 N HCl. Incubate at 60°C for 2, 6, 12, and 24 hours. Neutralize with 0.1 N NaOH before analysis. | To test susceptibility to acid-catalyzed degradation, primarily amide hydrolysis. |
| Base Hydrolysis | Mix stock solution 1:1 with 0.1 N NaOH. Incubate at room temperature for 1, 4, and 8 hours. Neutralize with 0.1 N HCl before analysis. | To test susceptibility to base-catalyzed degradation (hydrolysis, dehalogenation). |
| Oxidation | Mix stock solution 1:1 with 3% H₂O₂. Incubate at room temperature for 6, 12, and 24 hours, protected from light. | To evaluate stability against oxidative stress. |
| Thermal Stress (Solid) | Place a known quantity of solid compound in an oven at 80°C for 24 and 48 hours. Dissolve in solvent for analysis. | To assess the intrinsic thermal stability of the solid material. |
| Photolytic Stress | Expose the stock solution (in a quartz cuvette or other UV-transparent vessel) to a calibrated light source (e.g., ICH option 1 or 2). Also, expose a control sample wrapped in foil. | To determine light sensitivity and potential for photodegradation. |
3. Analysis:
-
Analyze all stressed samples, the unstressed control, and a freshly prepared standard by your stability-indicating HPLC method.
-
Peak Purity Analysis: Use a diode array detector (DAD) or mass spectrometer (MS) to assess peak purity of the parent compound in the stressed samples. This confirms that the main peak is not co-eluting with any degradants.
-
Mass Balance: Calculate the mass balance to ensure that the decrease in the parent compound concentration corresponds to the increase in the concentration of degradation products.
By subjecting N-(2-chloro-4-nitrophenyl)acetamide to these controlled stresses, you can proactively identify potential stability issues, develop robust handling and storage procedures, and ensure the accuracy and reproducibility of your research.
References
-
A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (n.d.). Pharmaceutical Technology. Retrieved February 13, 2026, from [Link]
-
Safety Data Sheet. (2025, October 19). Angene Chemical. Retrieved February 13, 2026, from [Link]
-
Forced Degradation Studies. (2016, December 14). SciSpace. Retrieved February 13, 2026, from [Link]
-
Forced Degradation Studies. (2016, December 14). MedCrave online. Retrieved February 13, 2026, from [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. Retrieved February 13, 2026, from [Link]
-
2-Chloro-N-(4-nitrophenyl)acetamide. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]
-
Forced Degradation – A Review. (2022, November 30). Biomedical Journal of Scientific & Technical Research. Retrieved February 13, 2026, from [Link]
-
Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1. (2013, April 17). PLOS One. Retrieved February 13, 2026, from [Link]
-
Analytical Techniques In Stability Testing. (2025, March 24). Separation Science. Retrieved February 13, 2026, from [Link]
-
Molecular and biochemical characterization of 2-chloro-4-nitrophenol degradation via the 1,2,4-benzenetriol pathway in a Gram-negative bacterium. (n.d.). PubMed. Retrieved February 13, 2026, from [Link]
-
Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023, January 1). LCGC. Retrieved February 13, 2026, from [Link]
-
Separation of Acetamide, N-(2,5-dichloro-4-nitrophenyl)- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved February 13, 2026, from [Link]
-
Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. (n.d.). MDPI. Retrieved February 13, 2026, from [Link]
-
Synthesis and crystallization of N-(4-nitrophenyl) acetamides. (2020, November 20). Journal of Chemical, Biological and Physical Sciences. Retrieved February 13, 2026, from [Link]
-
Remaining acetamide in acetonitrile degradation using nitrile hydratase- and amidase-producing microorganisms. (n.d.). PubMed. Retrieved February 13, 2026, from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. angenechemical.com [angenechemical.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. scispace.com [scispace.com]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. Remaining acetamide in acetonitrile degradation using nitrile hydratase- and amidase-producing microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biomedres.us [biomedres.us]
- 8. biopharminternational.com [biopharminternational.com]
- 9. sepscience.com [sepscience.com]
- 10. chromatographyonline.com [chromatographyonline.com]
Optimizing reaction conditions for the chloroacetylation of p-nitroaniline
Welcome to our dedicated technical support center for the chloroacetylation of p-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this important synthetic transformation. Here, we move beyond simple protocols to provide in-depth, field-proven insights into optimizing reaction conditions, troubleshooting common issues, and understanding the underlying chemical principles.
Section 1: Troubleshooting Guide
This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but also the rationale behind them.
Question: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Answer: Low yields in the chloroacetylation of p-nitroaniline can stem from several factors. A systematic approach to troubleshooting is crucial.
-
Incomplete Reaction:
-
Cause: Insufficient reaction time or inadequate temperature can lead to unreacted starting material. The nucleophilicity of the amino group in p-nitroaniline is reduced by the electron-withdrawing nitro group, necessitating carefully controlled conditions.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the initially planned reaction time, consider extending it. While some procedures suggest room temperature, gentle heating (40-50 °C) can sometimes drive the reaction to completion, but be cautious of potential side reactions.[1]
-
-
Side Reactions:
-
Cause: The primary competing reaction is the formation of a di-acylated product, where the chloroacetyl group reacts with the newly formed amide N-H. Another possibility is the hydrolysis of the chloroacetylating agent.
-
Solution: Ensure slow, dropwise addition of the chloroacetyl chloride or chloroacetic anhydride, particularly at the beginning of the reaction, to maintain a low instantaneous concentration.[1] Running the reaction at a controlled, lower temperature (e.g., 15 ±5 °C) can also minimize these side reactions.[1]
-
-
Base Selection and Stoichiometry:
-
Cause: An inappropriate or insufficient amount of base can hinder the reaction. The reaction generates hydrochloric acid (when using chloroacetyl chloride), which can protonate the starting aniline, deactivating it.
-
Solution: Use at least a stoichiometric equivalent of a suitable base like triethylamine or sodium carbonate to neutralize the generated acid.[1] An excess of the base is sometimes employed to ensure the reaction medium remains basic.
-
Question: I'm observing a significant amount of an unknown impurity in my final product. How can I identify and eliminate it?
Answer: Impurity generation is a common challenge. Here's a logical workflow for identification and mitigation:
-
Characterization of the Impurity: Isolate the impurity if possible and characterize it using techniques like NMR, Mass Spectrometry, and IR spectroscopy. A common impurity is the starting p-nitroaniline or the di-acylated byproduct.
-
Troubleshooting Workflow for Impurity Reduction:
Caption: Troubleshooting workflow for impurity identification.
-
Purification Strategy: If impurities persist, an effective purification method is crucial. Recrystallization from a suitable solvent system, such as a mixture of ethanol and water or methyl tert-butyl ether and methanol, can yield a product with high purity.[1][2]
Question: My product is discolored (e.g., dark yellow or brown). What causes this and how can I obtain a purer, lighter-colored product?
Answer: Discoloration often indicates the presence of minor, highly colored impurities, which may arise from oxidation or other side reactions.
-
Cause: The nitro group can sometimes participate in side reactions under certain conditions, leading to colored byproducts. Overheating the reaction mixture can also contribute to discoloration.
-
Solution:
-
Maintain strict temperature control throughout the reaction.
-
Ensure the purity of your starting materials.
-
Purification via recrystallization is often very effective at removing colored impurities. The use of activated charcoal during recrystallization can also help decolorize the solution before crystallization.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the role of the base (e.g., triethylamine, sodium carbonate) in this reaction?
A1: The chloroacetylation of p-nitroaniline with chloroacetyl chloride produces hydrochloric acid (HCl) as a byproduct. The base is essential to neutralize this acid.[1] If not neutralized, the HCl would protonate the amino group of the unreacted p-nitroaniline, forming the anilinium salt. This protonated form is no longer nucleophilic and will not react with the chloroacetyl chloride, effectively stopping the reaction.
Q2: Can I use chloroacetic anhydride instead of chloroacetyl chloride?
A2: Yes, chloroacetic anhydride is a suitable alternative to chloroacetyl chloride.[1] An advantage of using the anhydride is that the byproduct is chloroacetic acid, which is less corrosive than HCl. However, the reactivity might be slightly different, potentially requiring minor adjustments to the reaction conditions.
Q3: What is the reaction mechanism for the chloroacetylation of p-nitroaniline?
A3: The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amino group in p-nitroaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the chloroacetylating agent.
Caption: Simplified reaction mechanism.
Q4: How does temperature affect the outcome of the reaction?
A4: Temperature is a critical parameter.
-
Low Temperatures (0-15 °C): Generally favored to minimize side reactions like di-acylation and hydrolysis of the acylating agent. This leads to a cleaner product but may require longer reaction times.[1]
-
Room Temperature: A common compromise, often providing a reasonable reaction rate with acceptable levels of impurities.
-
Elevated Temperatures (40-60 °C): Can increase the reaction rate and help drive the reaction to completion, but at a higher risk of side product formation and discoloration.[1]
Section 3: Optimized Experimental Protocol
This protocol is a synthesis of best practices derived from established procedures.
Materials:
-
p-Nitroaniline
-
Chloroacetyl chloride or Chloroacetic anhydride
-
Triethylamine or Sodium Carbonate
-
Toluene or Dichloromethane (anhydrous)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve p-nitroaniline (1.0 eq) and triethylamine (1.0 eq) in anhydrous toluene.
-
Cool the mixture to 15 ±5 °C using an ice bath.
-
Slowly add chloroacetyl chloride (1.0 eq) dropwise over 30-60 minutes, ensuring the temperature remains within the specified range.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.
-
Monitor the reaction progress by TLC until the p-nitroaniline spot is no longer visible.
-
Filter the reaction mixture to remove any precipitated triethylamine hydrochloride.
-
Wash the filtrate with water to remove any remaining salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure N-(4-nitrophenyl)-2-chloroacetamide.
Section 4: Data Summary
| Parameter | Recommended Condition | Rationale |
| Acylating Agent | Chloroacetyl chloride or Chloroacetic anhydride | Both are effective; choice may depend on availability and handling preferences. |
| Base | Triethylamine or Sodium Carbonate | To neutralize the acid byproduct and drive the reaction forward.[1] |
| Solvent | Toluene, Dichloromethane | Provides a suitable medium for the reactants. |
| Temperature | 15 ±5 °C during addition, then room temp. | Minimizes side reactions while allowing the reaction to proceed to completion.[1] |
| Monitoring | Thin Layer Chromatography (TLC) | To ensure the reaction has gone to completion. |
| Purification | Recrystallization | To obtain a high-purity final product.[1][2] |
References
- CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide - Google Patents.
-
What is the role of sodium acetate in acetylation of primary amine with acetic anhydride?. ResearchGate. Available at: [Link]
-
Separation of Acetamide, N-(2,5-dichloro-4-nitrophenyl)- on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
-
Preparation of P-Nitroaniline. Scribd. Available at: [Link]
-
Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide. PrepChem.com. Available at: [Link]
-
Synthesis of p-Nitroaniline via a Multi-Step Sequence. Carbon. Available at: [Link]
-
An Introduction to the Synthesis of p-Nitroaniline via a Multi-Step Sequence. AZoM. Available at: [Link]
-
Preparation of p-nitroacetanilide from Acetanilide. Slideshare. Available at: [Link]
-
p-Nitroaniline Synthesis: Lab Experiment Guide. Studylib. Available at: [Link]
-
Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences. Available at: [Link]
-
How can we get p-nitro aniline exclusively?. ResearchGate. Available at: [Link]
-
Optimization of reaction conditions for hydrogenation of p-nitroaniline a. ResearchGate. Available at: [Link]
-
Question 28 (a) How can you prepare p-nitroaniline from aniline? (b) How.. Filo. Available at: [Link]
-
What is the reaction mechanism for synthesis of p-Nitroacetanilide from p-nitroaniline by acetylation reaction in the presence of acetic anhydride and water without using H2SO4 or HNO3?. Quora. Available at: [Link]
-
EXPERIMENT Twelve Hydrolysis of P-nitroacetanilide. Available at: [Link]
- CN101343232A - Preparation method of o-chloro-p-nitroaniline - Google Patents.
- US4414415A - Process for the manufacture of 2,6-dichloro-4-nitroaniline, and the compound obtained by this process - Google Patents.
-
"Reactions of para-nitroaniline with acid chlorides" by Stephen Alan Zapoticzny. Available at: [Link]
-
Low-temperature photoluminescence of p-nitroaniline and o-methyl-p-nitroaniline crystals. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]
-
Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl) acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. SciELO. Available at: [Link]
-
EXPERIMENT 11 PREPARATION OF p-NITROACETANILIDE. eGyanKosh. Available at: [Link]
-
2-Chloro-N-(4-nitrophenyl)acetamide. ResearchGate. Available at: [Link]
-
Electron transfer reaction dynamics of p-nitroaniline in water from liquid to supercritical conditions. PubMed. Available at: [Link]
-
o-Nitroaniline derivatives. Part V. Cyclisation of N-acylated derivatives of N-benzyl- and N-p-nitrobenzyl-o-nitroaniline: a comparison of carboxamides and sulphonamides. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
-
Temperature effect on the kinetics of persulfate oxidation of p-chloroaniline. Chinese Chemical Letters. Available at: [Link]
Sources
Byproducts formed during the synthesis of N-(2-chloro-4-nitrophenyl)acetamide and their identification
The following technical guide addresses the synthesis, impurity profiling, and identification of N-(2-chloro-4-nitrophenyl)acetamide (also known as 2-chloro-4-nitroacetanilide ).
Introduction & Synthetic Context
This guide focuses on the synthesis of N-(2-chloro-4-nitrophenyl)acetamide (Target Molecule). The primary synthetic route involves the acetylation of 2-chloro-4-nitroaniline using acetic anhydride or acetyl chloride. A secondary route involves the nitration of 2-chloroacetanilide , though this is less direct for this specific isomer.
Target Molecule Data:
-
IUPAC Name: N-(2-chloro-4-nitrophenyl)acetamide[1]
-
CAS: 881-87-8 (verify specific isomer)
-
Molecular Formula: C
H ClN O [3][4]
Core Reaction Scheme (Acetylation Route)
The reaction utilizes the nucleophilic attack of the aniline nitrogen on the carbonyl carbon of the acetylating agent. Due to the electron-withdrawing nature of the nitro and chloro groups, the starting amine is deactivated , often requiring forcing conditions (reflux, catalyst) which leads to specific byproduct profiles.
Figure 1: Reaction pathways showing the formation of the target and key impurities during acetylation.
Troubleshooting & FAQ: Impurity Identification
This section addresses common issues encountered during synthesis and analysis.
Q1: I see a spot with a higher Rf value than my product on TLC. What is it?
Diagnosis: This is likely the N,N-diacetyl derivative (N,N-diacetyl-2-chloro-4-nitroaniline).
-
Mechanism: Under vigorous reflux or with large excesses of acetic anhydride, the amide nitrogen (which is still nucleophilic, though weak) can attack a second equivalent of the acetylating agent.
-
Characteristics:
-
TLC: Less polar than the mono-amide (Target) because it lacks the N-H hydrogen bond donor. It travels further up the plate (Higher Rf).
-
Solubility: Often more soluble in organic solvents (DCM, EtOAc) than the mono-amide.
-
Q2: My yield is low, and I see a spot with lower Rf (or similar) that turns yellow/orange.
Diagnosis: This is Unreacted 2-chloro-4-nitroaniline .
-
Cause: The starting aniline is highly deactivated by the ortho-chloro and para-nitro groups. Standard mild acetylation (e.g., room temp mixing) may be insufficient.
-
Confirmation: The starting amine has a distinct melting point (107–110 °C) significantly lower than the product (~139 °C). It also exhibits a characteristic primary amine doublet/broad signal in NMR around 4.0–6.0 ppm (solvent dependent).
Q3: I used the Nitration Route (starting from 2-chloroacetanilide). What are the extra peaks in NMR?
Diagnosis: These are Regioisomers , specifically N-(2-chloro-6-nitrophenyl)acetamide .
-
Mechanism: The acetamido group is ortho/para directing. The para position is preferred, but the ortho position (position 6, relative to N=1) is open. While steric hindrance usually disfavors this, highly reactive nitration conditions can produce 5-10% of the ortho isomer.
-
Identification: Look for different coupling patterns in the aromatic region of the
H NMR.
Analytical Identification Guide
Use the following data to distinguish the target from its critical impurities.
Comparative Data Table
| Feature | Target Molecule (Mono-amide) | Impurity A (Unreacted Amine) | Impurity B (Diacetyl) |
| Structure | N-(2-Cl-4-NO | 2-Cl-4-NO | N-(2-Cl-4-NO |
| Melting Point | ~138–139 °C [1] | 107–110 °C [2] | < 100 °C (typically lower) |
| TLC (Polarity) | Mid-range (Amide H-bonding) | Mid/Low (Weak base) | High Rf (No H-bonding) |
| 1H Singlet (~8.0–10.0 ppm) | 2H Broad (~4.0–6.0 ppm) | Absent | |
| 3H Singlet (~2.2 ppm) | Absent | 6H Singlet (or 2x3H) | |
| MS (ESI+) | [M+H] | [M+H] | [M+H] |
Note on Isomer Confusion: Do not confuse the target with 2-chloro-N-(4-nitrophenyl)acetamide (where the chloro group is on the acetyl chain, Cl-CH
Purification Protocols
Protocol A: Removing Unreacted Amine (Acid Wash)
Since the target amide is neutral/very weakly basic and the starting nitroaniline is a weak base, separation by simple acid extraction is difficult but possible using strong acid concentrations or solubility differences.
-
Dissolution: Dissolve the crude solid in Ethyl Acetate .
-
Wash: Wash the organic layer with 1M HCl (3x). The unreacted amine (if sufficiently basic) may protonate and move to the aqueous layer. Note: Nitroanilines are very weak bases; if this fails, proceed to Protocol B.
-
Drying: Dry organic layer over Na
SO , filter, and evaporate.
Protocol B: Recrystallization (Recommended)
This method effectively removes both the diacetyl impurity (remains in mother liquor) and unreacted amine.
-
Solvent System: Ethanol/Water (approx. 4:1 ratio) or Methanol .
-
Procedure:
-
Dissolve crude solid in boiling Ethanol (minimum volume).
-
Add hot water dropwise until slight turbidity appears.
-
Add a few drops of Ethanol to clear the solution.
-
Allow to cool slowly to room temperature, then to 4 °C.
-
-
Result: The target mono-amide crystallizes as yellow/pale-yellow needles.[5] The diacetyl derivative and unreacted amine typically remain in the filtrate.
Impurity Profiling Workflow
Figure 2: Decision tree for identifying and removing impurities based on analytical data.
References
-
Hossan, A., et al. "Chlorination of Aromatic Compounds in Aqueous Media using N-Chlorosuccinimide." International Science Community Association, 2015 .[4] Link (Cites MP of 2-chloro-4-nitroacetanilide as ~139°C).
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 8492, 2-Chloro-4-nitroaniline." PubChem. Link (Confirmed MP of starting material).
-
PrepChem. "Synthesis of 2-Chloro-N-(4-nitrophenyl)-acetamide." PrepChem.com. Link (Distinction of the chloroacetamide isomer).
-
Canadian Science Publishing. "N,N-Diacetylamines as By-products from the Acetylation of Amines." Can. J. Chem., 1964 . Link (Mechanistic basis for diacetyl impurity).
Sources
- 1. Cas 104-04-1,4'-NITROACETANILIDE | lookchem [lookchem.com]
- 2. 3'-NITROACETANILIDE | 122-28-1 [chemicalbook.com]
- 3. 17329-87-2 CAS MSDS (N1-(4-NITROPHENYL)-2-CHLOROACETAMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. isca.me [isca.me]
- 5. 2-Chloro-4-nitroaniline | C6H5ClN2O2 | CID 8492 - PubChem [pubchem.ncbi.nlm.nih.gov]
Challenges in the purification of N-(2-chloro-4-nitrophenyl)acetamide and solutions
Welcome to the technical support guide for the purification of N-(2-chloro-4-nitrophenyl)acetamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important synthetic intermediate. Authored from the perspective of a Senior Application Scientist, this guide provides in-depth, field-proven insights and troubleshooting solutions in a direct question-and-answer format.
Troubleshooting Guide: Common Purification Issues
This section addresses specific experimental challenges you may encounter. Each answer provides an explanation of the underlying cause, step-by-step protocols for resolution, and methods for verifying success.
Question 1: My crude N-(2-chloro-4-nitrophenyl)acetamide product is a discolored (yellow/brown) solid. How can I remove the colored impurities?
Probable Cause: Colored impurities in the synthesis of aromatic nitro compounds are common. They often arise from unreacted starting materials, such as 4-nitroaniline, or from side-products formed during the acylation reaction. These impurities are typically highly polar and can become trapped within the crystal lattice of the desired product during initial precipitation.
Recommended Solution: Recrystallization with Activated Charcoal Recrystallization is the most effective method for purifying solid organic compounds by separating them from impurities based on differences in solubility[1]. The addition of activated charcoal is a key step for removing colored, high-molecular-weight impurities through adsorption.
Experimental Protocol:
-
Solvent Selection: Choose a solvent in which N-(2-chloro-4-nitrophenyl)acetamide is highly soluble when hot but poorly soluble when cold. Based on the polarity of the molecule, ethanol, or a binary mixture like ethanol/water, is an excellent starting point[2]. Ethyl acetate can also be effective[3][4].
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent to your crude product to achieve complete dissolution. Continuous stirring and heating on a hot plate are necessary. Never heat organic solvents with an open flame.
-
Decolorization: Remove the flask from the heat and allow it to cool slightly. Add a small amount of activated charcoal (typically 1-2% of the solute's weight) to the solution.
-
Causality Note: Adding charcoal to a boiling solution can cause it to boil over violently. Cooling slightly prevents this.
-
-
Hot Filtration: Bring the solution back to a gentle boil for a few minutes. While hot, perform a gravity filtration using a pre-warmed funnel and fluted filter paper to remove the activated charcoal and any insoluble impurities.
-
Expertise Insight: Pre-warming the filtration apparatus prevents the desired compound from crystallizing prematurely in the funnel, which would lead to significant yield loss[5].
-
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature without disturbance. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collection & Drying: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities on the surface. Dry the crystals thoroughly to obtain the final product.
Verification Step: The purified product should be a significantly lighter, off-white to pale yellow crystalline solid. Confirm purity by measuring the melting point (literature: 183-189°C)[3][6] and by Thin-Layer Chromatography (TLC) analysis.
Question 2: After recrystallization, my product yield is very low. What went wrong and how can I improve it?
Probable Cause: Low yield is a frequent issue in recrystallization and can be attributed to several factors:
-
Using too much solvent during the dissolution step.
-
Premature crystallization of the product during hot filtration.
-
Incomplete crystallization from the mother liquor.
-
Selecting an inappropriate recrystallization solvent.
Recommended Solutions & Causality:
-
Minimize Solvent Volume: The core principle of recrystallization is to create a supersaturated solution upon cooling. Using the absolute minimum amount of hot solvent for dissolution is critical[1]. If too much solvent is used, the solution may not become saturated enough upon cooling for crystals to form, leaving your product dissolved in the mother liquor.
-
Prevent Premature Crystallization: As mentioned in the previous section, always use a pre-warmed funnel for hot filtration. This ensures the temperature of the solution stays above its saturation point as it passes through the filter paper[5].
-
Maximize Crystal Recovery:
-
Cooling: Ensure the solution is thoroughly chilled in an ice bath for at least 15-20 minutes after slow cooling to room temperature. This significantly decreases the solubility of the product and maximizes precipitation.
-
Second Crop: The filtrate (mother liquor) still contains some dissolved product. You can recover a "second crop" of crystals by boiling off a portion of the solvent to re-concentrate the solution and repeating the cooling process. Note that the purity of the second crop is often lower than the first.
-
-
Solvent System Optimization: If yields remain low, consider a two-solvent recrystallization system[5]. Find a "soluble solvent" in which your compound dissolves readily even when cold, and an "insoluble solvent" in which it is poorly soluble even when hot. The two solvents must be miscible.
-
Protocol: Dissolve the crude product in a minimal amount of the hot "soluble solvent." Then, add the "insoluble solvent" dropwise until the solution becomes persistently cloudy (turbid). Add a drop or two of the "soluble solvent" to redissolve the precipitate and then allow the solution to cool slowly.
-
Verification Step: Carefully weigh your crude starting material and the final dried product to calculate the percent recovery. Use TLC to compare the purity of your product with the starting material and the mother liquor to ensure that the loss is not due to incomplete reaction.
Question 3: TLC analysis of my purified product still shows multiple spots. How do I separate these persistent impurities?
Probable Cause: If recrystallization fails to remove impurities, it is likely because the impurities have very similar solubility profiles to your desired product. This is common with structural isomers (e.g., N-(4-chloro-2-nitrophenyl)acetamide) or unreacted starting materials that have similar polarity. In this scenario, a more powerful purification technique is required.
Recommended Solution: Flash Column Chromatography Flash column chromatography is a standard and highly effective technique for separating compounds based on their differential adsorption to a stationary phase (like silica gel) and solubility in a mobile phase (the eluent)[7][8].
Experimental Protocol:
-
TLC Analysis & Solvent System Selection:
-
First, determine an appropriate mobile phase using TLC. The goal is to find a solvent system (e.g., a mixture of ethyl acetate and hexane) where your desired product has an Rf value of approximately 0.25-0.35, and the impurities are well-separated from it.
-
Causality Note: An Rf in this range ensures the compound spends enough time on the column to separate effectively without requiring an excessive volume of solvent.
-
-
Column Packing:
-
Pack a glass column with silica gel. A "dry pack" method is often sufficient: add dry silica gel to the column, then gently tap the sides to ensure even packing. Add a layer of sand on top to protect the silica surface[8].
-
Equilibrate the column by running the chosen mobile phase through it until the silica is fully wetted and settled.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a more polar solvent like dichloromethane.
-
For optimal separation, use the "dry loading" method: adsorb the dissolved sample onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting free-flowing powder to the top of the column[8]. This creates a concentrated, even band at the start of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column. Using gentle positive pressure (flash chromatography), push the solvent through the column at a steady rate.
-
Collect the eluent in a series of numbered test tubes or flasks (fractions).
-
-
Analysis:
-
Spot every few fractions on a TLC plate and develop it to identify which fractions contain your pure product.
-
Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the highly purified N-(2-chloro-4-nitrophenyl)acetamide.
-
Verification Step: Confirm the purity of the combined fractions using TLC against the starting material and known standards. A single, well-defined spot should be observed. Further confirmation can be obtained through melting point analysis and other spectroscopic methods (NMR, IR).
Visual Workflow Guides
Recrystallization Workflow
Caption: Workflow for purification via recrystallization.
Column Chromatography Workflow
Caption: Workflow for purification via column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a typical synthesis of N-(2-chloro-4-nitrophenyl)acetamide? A: The most common impurities include unreacted 4-nitroaniline, residual chloroacetyl chloride (or its hydrolyzed form, chloroacetic acid), and potentially the ortho-isomer if the starting material was generated from a nitration reaction that was not perfectly regioselective[2][3].
Q2: How do I choose between recrystallization and column chromatography? A: Start with recrystallization as it is faster and requires less solvent. It is highly effective if the impurities are present in small amounts and have different solubility properties than your product. If TLC analysis after recrystallization still shows significant impurities, or if you need to separate isomers, then column chromatography is the more appropriate and powerful method[8].
Q3: What safety precautions should I take when purifying this compound? A: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. N-(2-chloro-4-nitrophenyl)acetamide is a chlorinated and nitrated aromatic compound; handle it with care. Avoid inhalation of dust and contact with skin and eyes[6]. When heating organic solvents, always use a hot plate with a stirrer, never an open flame.
Q4: Can I use a different solvent for recrystallization than the ones suggested? A: Yes. The ideal solvent must be found experimentally. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold, be relatively volatile for easy removal, and not react with the compound[1]. You can test solvents by placing a small amount of your crude product in a test tube and adding a few drops of the solvent to observe its solubility at room temperature and upon heating. Common choices for compounds of intermediate polarity include alcohols (methanol, ethanol), esters (ethyl acetate), and ketones (acetone)[1][9].
Reference List
-
CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide - Google Patents. (n.d.). Google Patents. Retrieved from
-
Experiment 2: Recrystallization. (n.d.). University of Manitoba. Retrieved from [Link]
-
Separation of Acetamide, N-(2,5-dichloro-4-nitrophenyl)- on Newcrom R1 HPLC column | SIELC Technologies. (n.d.). SIELC Technologies. Retrieved from [Link]
-
Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.). University of Rochester. Retrieved from [Link]
-
4'-Nitroacetanilide - Solubility of Things. (n.d.). Solubility of Things. Retrieved from [Link]
-
RECRYSTALLISATION. (n.d.). University of Calgary. Retrieved from [Link]
-
Separation of N-(2-Benzoyl-4-nitrophenyl)-2-chloroacetamide on Newcrom R1 HPLC column | SIELC Technologies. (n.d.). SIELC Technologies. Retrieved from [Link]
-
Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Synthesis and crystallization of N-(4-nitrophenyl) acetamides - JCBPS. (2020). Journal of Chemical, Biological and Physical Sciences. Retrieved from [Link]
-
2-Chloro-N-(4-nitrophenyl)acetamide (17329-87-2) - Chemchart. (n.d.). Chemchart. Retrieved from [Link]
-
Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide - PrepChem.com. (n.d.). PrepChem.com. Retrieved from [Link]
-
Two-Solvent Recrystallization Guide - MIT OpenCourseWare. (n.d.). MIT OpenCourseWare. Retrieved from [Link]
-
Chromatographic Methods of Analysis. (n.d.). University of Babylon. Retrieved from [Link]
-
Thin layer chromatography (TLC) is primarily a method for the rapid qualitative analysis of mixtures of organic compounds. (n.d.). Swarthmore College. Retrieved from [Link]
-
Thin–layer Chromatography (TLC) - Analytical Toxicology. (2017). ScienceDirect. Retrieved from [Link]
-
(PDF) 2-Chloro-N-(4-nitrophenyl)acetamide - ResearchGate. (2006). ResearchGate. Retrieved from [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. (2025). Organic Syntheses. Retrieved from [Link]
Sources
- 1. athabascau.ca [athabascau.ca]
- 2. jcbsc.org [jcbsc.org]
- 3. prepchem.com [prepchem.com]
- 4. researchgate.net [researchgate.net]
- 5. ocw.mit.edu [ocw.mit.edu]
- 6. 2-Chloro-N-(4-nitrophenyl)acetamide | 17329-87-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. rsc.org [rsc.org]
- 8. orgsyn.org [orgsyn.org]
- 9. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Degradation Pathways of N-(2-chloro-4-nitrophenyl)acetamide
Welcome to the technical support center for N-(2-chloro-4-nitrophenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of studying the degradation pathways of this molecule. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experimental work. Our focus is on providing not just protocols, but the scientific reasoning behind them to empower your research.
Introduction to Degradation Studies
Understanding the degradation pathways of a molecule like N-(2-chloro-4-nitrophenyl)acetamide is critical in pharmaceutical development and chemical research. Forced degradation studies are essential to identify potential degradation products, establish the intrinsic stability of the molecule, and develop stability-indicating analytical methods.[1][2] These studies involve subjecting the compound to a variety of stress conditions that are more severe than accelerated stability testing to predict its long-term stability.[1][2]
The structure of N-(2-chloro-4-nitrophenyl)acetamide possesses several reactive sites susceptible to degradation, primarily the amide linkage, the aromatic nitro group, and the chloroacetyl group. The principal degradation pathways to anticipate are hydrolysis of the amide bond and reduction of the nitro group.
Visualizing the Core Degradation Pathways
To provide a clear overview, the following diagram illustrates the two primary degradation pathways of N-(2-chloro-4-nitrophenyl)acetamide.
Sources
Preventing the formation of isomeric impurities in N-(2-chloro-4-nitrophenyl)acetamide synthesis
Technical Support Center: Synthesis of N-(2-chloro-4-nitrophenyl)acetamide
Welcome to the technical support guide for the synthesis of N-(2-chloro-4-nitrophenyl)acetamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into preventing the formation of critical isomeric impurities during this synthesis. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common isomeric impurity in the synthesis of N-(2-chloro-4-nitrophenyl)acetamide, and why is it a concern?
The most prevalent isomeric impurity encountered is N-(4-chloro-2-nitrophenyl)acetamide .[1][2] This impurity arises from the presence of 4-chloro-2-nitroaniline in the starting material, 2-chloro-4-nitroaniline.[3]
Causality: The N-acetylation reaction itself, typically a nucleophilic acyl substitution, is highly specific to the amino group and does not cause rearrangement of the chloro and nitro substituents on the aromatic ring.[4][5] Therefore, the purity of the final product is almost entirely dependent on the isomeric purity of the aniline starting material. The presence of this isomer is a significant concern in pharmaceutical development, as structurally similar impurities can have different toxicological or pharmacological profiles and are strictly regulated by bodies like the ICH.[6]
Q2: How can I determine the isomeric purity of my 2-chloro-4-nitroaniline starting material?
Verifying the purity of the starting material is the single most critical step in preventing the formation of the N-(4-chloro-2-nitrophenyl)acetamide impurity.
Recommended Analytical Techniques:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and quantifying closely related isomers. A well-developed reverse-phase HPLC method can effectively separate 2-chloro-4-nitroaniline from its 4-chloro-2-nitro isomer.[7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to detect the presence of the 4-chloro-2-nitroaniline isomer. The aromatic proton signals for the two isomers will have distinct chemical shifts and coupling patterns, allowing for quantification if the impurity level is sufficiently high.[9]
A summary of a typical HPLC method is provided below.
| Parameter | Specification |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water gradient |
| Detector | UV at 254 nm |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| A validated HPLC method is crucial for accurate quantification. |
Q3: My starting material is contaminated with the 4-chloro-2-nitroaniline isomer. How can I purify it before starting my synthesis?
If analysis confirms the presence of the unwanted isomer, purification is necessary. Fractional recrystallization is often the most effective and scalable method. The two isomers typically exhibit slight differences in solubility in various solvent systems, which can be exploited for separation. A common approach involves dissolving the mixture in a suitable hot solvent (e.g., ethanol, isopropanol) and allowing it to cool slowly. The less soluble isomer will crystallize out first, enriching the mother liquor with the more soluble isomer. Multiple recrystallization cycles may be needed to achieve the desired purity (>99.5%).
Troubleshooting Guide: Isomeric Impurity Detected in Final Product
This guide provides a systematic approach to diagnosing and resolving the issue of isomeric impurity in your final N-(2-chloro-4-nitrophenyl)acetamide product.
Problem: My final product analysis (HPLC/NMR) shows a significant peak identified as N-(4-chloro-2-nitrophenyl)acetamide.
This is a common issue that can almost always be traced back to the starting materials or, less commonly, to the reaction workup. Follow this workflow to identify the root cause.
Q4: What is the optimal, self-validating protocol for the synthesis of N-(2-chloro-4-nitrophenyl)acetamide?
This protocol incorporates quality control checkpoints to ensure the integrity of the synthesis at each critical stage. The reaction involves the N-acetylation of 2-chloro-4-nitroaniline using acetic anhydride.
Reaction Mechanism: The synthesis proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the aniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetic anhydride. This forms a tetrahedral intermediate which then collapses, eliminating an acetate ion as a leaving group to yield the final amide product.
Experimental Protocol: N-Acetylation of 2-chloro-4-nitroaniline
This protocol is designed to yield a high-purity product.
Materials:
-
2-chloro-4-nitroaniline (isomeric purity > 99.5%, verified by HPLC)
-
Acetic anhydride (>99%)
-
Glacial acetic acid (solvent)
-
Deionized water
-
Ethanol
Procedure:
-
Checkpoint 1: Starting Material Validation
-
Before beginning, run an HPLC analysis on your 2-chloro-4-nitroaniline to confirm its isomeric purity is greater than 99.5%. If not, purify as described in Q3.
-
-
Reaction Setup
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chloro-4-nitroaniline (1.0 eq).
-
Add glacial acetic acid as the solvent (approx. 5-10 volumes relative to the aniline). Stir until all solids are dissolved.
-
-
Acetylation
-
Slowly add acetic anhydride (1.1 eq) to the solution at room temperature. A slight exotherm may be observed.
-
Heat the reaction mixture to 80-90°C and maintain for 1-2 hours.
-
-
Checkpoint 2: Reaction Monitoring
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is completely consumed. This prevents incomplete conversion which can complicate purification.
-
-
Workup and Isolation
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly pour the reaction mixture into a beaker containing ice-cold deionized water (10x the volume of the acetic acid used). This will precipitate the crude product.
-
Stir the resulting slurry for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash the filter cake thoroughly with deionized water until the washings are neutral (pH ~7).
-
Dry the crude product in a vacuum oven at 50-60°C.
-
-
Checkpoint 3: Crude Product Analysis
-
Analyze the dried crude product by HPLC to determine its purity.
-
-
Purification (Recrystallization)
-
If the purity is <98%, recrystallization is recommended.
-
Dissolve the crude solid in a minimal amount of hot ethanol.
-
Slowly add hot deionized water until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.
-
-
Final Analysis
-
Confirm the purity (>99.5%) and identity of the final N-(2-chloro-4-nitrophenyl)acetamide product using HPLC, NMR, and melting point analysis.
-
References
-
PrepChem. Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide. Available from: [Link]
- Google Patents. CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N-(4-nitrophenyl) acetamide.
-
The Royal Society of Chemistry. Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. Available from: [Link]
-
SIELC Technologies. Separation of Acetamide, N-(2,5-dichloro-4-nitrophenyl)- on Newcrom R1 HPLC column. Available from: [Link]
-
SIELC Technologies. Separation of N-(2-Benzoyl-4-nitrophenyl)-2-chloroacetamide on Newcrom R1 HPLC column. Available from: [Link]
-
CHEMIQSOC Project. Preparation of 4-nitroacetanilide and 4-nitroaniline. Available from: [Link]
-
Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. 5.1.4. Regioselectivity in the Nitration of Acylanilines by Electrophilic Aromatic Substitution. Available from: [Link]
-
Universidade de Lisboa. Regioselectivity of aniline and toluidine nitration with HNO3 and H2SO4 in acetic acid. Available from: [Link]
-
askIITians. Why is acetylation performed before nitration of aniline?. Available from: [Link]
-
Journal of Young Pharmacists. Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Available from: [Link]
-
ResearchGate. 2-Chloro-N-(4-nitrophenyl)acetamide. Available from: [Link]
-
Journal of Chemical, Biological and Physical Sciences. Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Available from: [Link]
-
ResearchGate. Synthesis of N-(4 nitrophenyl) acetamide. Available from: [Link]
-
PubChem. N-(4-chloro-2-nitrophenyl)acetamide. Available from: [Link]
-
Pearson. Acylation of Aniline Explained. Available from: [Link]
-
ResearchGate. Molecular structures of 4-chloro-2-nitroacetanilide (1).... Available from: [Link]
-
Quora. What is the reaction mechanism for synthesis of p-Nitroacetanilide from p-nitroaniline by acetylation reaction.... Available from: [Link]
-
Reddit. Mechanism of acylation of aniline with acetic anhydride?. Available from: [Link]
-
ResearchGate. Approaches for the N-acetylation of anilines. Available from: [Link]
-
Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. 5.1.5. Synthesis of 2-Nitro-4-methylaniline. Available from: [Link]
-
Scribd. Acetylation of Aniline. Available from: [Link]
-
Acta Crystallographica Section C: Structural Chemistry. Structural and theoretical analysis of 2-chloro-4-nitroaniline and 2-methyl-6-nitroaniline salts. Available from: [Link]
-
Wikipedia. Aniline. Available from: [Link]
-
Analytical Chemistry. Recent Advances in Separation and Analysis of Chiral Compounds. Available from: [Link]
-
International Journal of Molecular Sciences. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Available from: [Link]
-
Semantic Scholar. Recent trends in the impurity profile of pharmaceuticals. Available from: [Link]
-
National Center for Biotechnology Information. N-(4-Hydroxy-2-nitrophenyl)acetamide. Available from: [Link]
Sources
- 1. N-(4-chloro-2-nitrophenyl)acetamide | C8H7ClN2O3 | CID 2788431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 4-Chloro-2-nitroaniline synthesis - chemicalbook [chemicalbook.com]
- 4. quora.com [quora.com]
- 5. reddit.com [reddit.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Separation of Acetamide, N-(2,5-dichloro-4-nitrophenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. Separation of N-(2-Benzoyl-4-nitrophenyl)-2-chloroacetamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. rsc.org [rsc.org]
Validation & Comparative
Comparing N-(2-chloro-4-nitrophenyl)acetamide with other intermediates for Nintedanib synthesis
An In-Depth Comparative Guide to Intermediates in Nintedanib Synthesis: A Focus on N-(2-chloro-4-nitrophenyl)acetamide
Introduction: The Synthetic Challenge of Nintedanib
Nintedanib is a potent small-molecule tyrosine kinase inhibitor that has become a cornerstone in the treatment of idiopathic pulmonary fibrosis (IPF) and other interstitial lung diseases[1][2]. By targeting key pro-fibrotic and pro-angiogenic pathways, including VEGFR, FGFR, and PDGFR, it effectively slows disease progression[3][4]. The clinical success of Nintedanib has spurred significant research into its manufacturing processes, as an efficient, scalable, and cost-effective synthesis is paramount for ensuring broad patient access[2].
The synthesis of a complex molecule like Nintedanib is a multi-step process where the choice of intermediates profoundly impacts the overall efficiency, yield, and purity of the final active pharmaceutical ingredient (API). This guide provides a comparative analysis of synthetic routes to Nintedanib, with a specific focus on the utility of N-(2-chloro-4-nitrophenyl)acetamide as a key building block, while exploring more recent, alternative strategies that offer improvements in scalability and environmental footprint.
Route 1: The Foundational Pathway via N-methyl-4-nitroaniline Derivatives
One of the well-established strategies for constructing the Nintedanib side chain, N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide, begins with readily available starting materials like p-nitroaniline. This route involves the formation of N-(2-chloro-4-nitrophenyl)acetamide or its methylated analogue as a crucial intermediate.
The synthetic logic here is sequential functionalization. Starting with N-methyl-4-nitroaniline, a chloroacetyl group is introduced, typically using chloroacetyl chloride or chloroacetic anhydride. This step produces 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide. This intermediate is primed for a nucleophilic substitution reaction. The chlorine atom serves as an effective leaving group, allowing for the introduction of the N-methylpiperazine moiety[5]. The final step in forming the side-chain is the reduction of the nitro group to the critical aniline functionality, which is then ready for coupling with the oxindole core of Nintedanib.
Causality in Experimental Design:
-
Acylation First: The chloroacetylation of N-methyl-4-nitroaniline is a robust and high-yielding reaction. Using an anhydride or acyl chloride ensures the efficient formation of the amide bond.
-
Nucleophilic Substitution: The choice of toluene or ethyl acetate as a solvent for the reaction with 1-methylpiperazine facilitates the reaction, which proceeds smoothly at moderately elevated temperatures (40-55°C).
-
Nitro Reduction: The final reduction is a critical step. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method, though it requires specialized equipment for handling hydrogen gas. Alternative methods using reagents like hydrazine hydrate with a catalyst have also been developed[6].
Workflow: Synthesis of the Aniline Side-Chain via a Chloroacetamide Intermediate
Caption: Sequential synthesis of the Nintedanib aniline side-chain.
Route 2: The Convergent Synthesis Strategy
A more advanced and industrially favored approach is the convergent synthesis, which involves preparing the two main fragments of the molecule—the oxindole core and the aniline side chain—separately and then coupling them at a late stage[3]. This strategy is often more efficient and leads to higher overall yields as it avoids carrying a large, complex molecule through numerous reaction steps.
-
Oxindole Core Synthesis: This pathway begins with a classical malonic ester addition to an arene, followed by hydrogenation under acidic conditions, which triggers a decarboxylative cyclization to form the 6-methoxycarbonyl-substituted oxindole[1][3]. This oxindole is then activated for the final coupling step.
-
Aniline Side-Chain Synthesis: This is prepared as described in Route 1 or via similar methods.
-
Final Condensation: The activated oxindole core and the aniline side-chain are combined in an addition-elimination sequence to furnish Nintedanib[1][3].
Causality in Experimental Design:
-
Convergence: By creating the two key intermediates in parallel, the overall number of linear steps is reduced. This minimizes potential yield losses and simplifies purification, as the final product is formed from two large, well-characterized fragments.
-
Activation: The N-acetylation of the oxindole core activates the scaffold, making it more susceptible to condensation with the aniline side-chain[3].
Workflow: Convergent Synthesis of Nintedanib
Caption: Convergent synthesis pathway for Nintedanib.
Route 3: Streamlined and Greener Alternatives
Recent research has focused on developing more efficient and environmentally friendly synthetic routes. These methods aim to reduce the number of steps, eliminate the need for protecting groups, and improve atom economy[7].
One such approach reports a concise, scalable, two-step synthesis of Nintedanib that avoids the protection-deprotection steps required in earlier processes. By systematically optimizing reaction conditions and catalyst-ligand combinations, a robust transformation with an improved overall yield was achieved[7][8]. Another novel route utilizes different starting materials, such as 4-halo-3-nitro-benzoic acid methyl ester, to shorten the reaction sequence and avoid hazardous reagents, making the process more suitable for industrial-scale production[9].
Causality in Experimental Design:
-
Process Streamlining: By eliminating protection and deprotection steps, these routes reduce the number of synthetic operations, solvent usage, and waste generation, leading to a "greener" and more cost-effective process[7].
-
Novel Intermediates: The use of new intermediates, such as methyl 3-benzoyl-2-oxoindoline-6-formate, can open up more direct pathways to the final product, improving overall efficiency[9].
Comparative Analysis of Synthetic Routes
The choice of a synthetic route depends on a multitude of factors, including the desired scale of production, cost of raw materials, and regulatory requirements regarding impurity profiles.
| Feature | Route 1 (via Chloroacetamide) | Route 2 (Convergent) | Route 3 (Streamlined/Greener) |
| Overall Strategy | Linear synthesis of side-chain | Convergent synthesis | Optimized, often linear, with fewer steps |
| Number of Steps | Relatively higher number of linear steps | Lower number of linear steps | Minimized number of steps (e.g., two-step)[7] |
| Key Advantage | Utilizes simple, readily available starting materials like p-nitroaniline[10]. | High overall efficiency and yield, suitable for large scale[3]. | Improved atom economy, reduced waste, potentially lower cost[7][9]. |
| Key Disadvantage | Can be less efficient for large-scale production due to linear nature. | Requires careful synthesis and purification of two complex intermediates. | May require specialized catalysts or non-traditional starting materials. |
| Scalability | Good for lab-scale, moderate for industrial. | Excellent for industrial-scale production. | Designed specifically for scalability and sustainability[7]. |
| Starting Materials | p-Nitroaniline, Chloroacetyl chloride[10] | Arene precursors, malonic esters[3] | Varies; may include propiolamides or 4-halo-3-nitro-benzoates[7][9] |
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide (Intermediate for Route 1)
This protocol is synthesized from methodologies described in the literature.
-
Reaction Setup: A suspension of N-methyl-4-nitroaniline (1.0 eq) in a suitable solvent such as ethyl acetate or toluene is prepared in a reaction vessel equipped with a stirrer and a dropping funnel.
-
Reagent Addition: The suspension is heated to approximately 60-70°C. Chloroacetyl chloride (1.1 eq) or a solution of chloroacetic anhydride (1.15 eq) in the same solvent is added dropwise to the suspension over 15-30 minutes.
-
Reaction: The resulting solution is refluxed for approximately 1 hour to ensure the completion of the acylation reaction.
-
Crystallization & Isolation: The mixture is cooled, and an anti-solvent like methyl cyclohexane is added to induce crystallization. The suspension is cooled further to 0°C and stirred for 1 hour.
-
Purification: The precipitate is collected by filtration, washed with cold methyl cyclohexane, and dried under vacuum to afford the title compound as a crystalline solid.
Protocol 2: Condensation of Oxindole Core and Aniline Side-Chain (Key Step in Route 2)
This protocol is a generalized representation based on convergent synthesis principles[1][3].
-
Reaction Setup: The activated oxindole core (e.g., methyl (Z)-1-acetyl-3-(ethoxyphenylmethylene)-2-oxoindoline-6-carboxylate) (1.0 eq) and the aniline side-chain (N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide) (1.0-1.2 eq) are dissolved in a high-boiling polar aprotic solvent, such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).
-
Reaction: The reaction mixture is heated to an elevated temperature (e.g., 80-120°C) and stirred for several hours until analysis (e.g., by HPLC) indicates the consumption of the starting materials.
-
Work-up and Isolation: The reaction mixture is cooled to room temperature and the product is precipitated by the addition of an anti-solvent like water or isopropanol.
-
Purification: The crude product is collected by filtration, washed, and then purified, typically by recrystallization from a suitable solvent system to yield pure Nintedanib.
Conclusion
While the synthesis of the Nintedanib aniline side-chain via the N-(2-chloro-4-nitrophenyl)acetamide intermediate represents a logical and established chemical pathway, modern pharmaceutical manufacturing often favors more efficient strategies. The convergent synthesis (Route 2) offers significant advantages in terms of yield and scalability, making it highly attractive for industrial production[3]. Furthermore, the development of streamlined and greener alternatives (Route 3) reflects the ongoing evolution of synthetic chemistry towards more sustainable and cost-effective processes[7][9].
For researchers and drug development professionals, the selection of a synthetic route is a critical decision. It requires a balanced consideration of factors including the cost and availability of starting materials, the number of synthetic steps, overall yield, ease of purification, and the environmental impact of the process. The continued innovation in the synthesis of Nintedanib underscores the dynamic nature of process chemistry and its vital role in delivering life-changing therapeutics.
References
- A Cost-Effectiveness Analysis of Nintedanib in Idiopathic Pulmonary Fibrosis in the UK. (2016). SpringerLink.
- An Efficient Approach Towards the Synthesis of Nintedanib. (2023).
- Nintedanib:Class, Uses, Synthesis, Mechanism of Action and Toxicity. (2025). ChemicalBook.
- Nintedanib Exhibits Superior Cost-effectiveness to Pirfenidone for Treatment of IPF, Study Finds. (2020). AJMC.
- An In-depth Technical Guide to the Physical and Chemical Properties of 2-Chloro-4-nitroaniline. Benchchem.
- Cost-Effectiveness Analysis of Nintedanib Versus Pirfenidone in Idiopathic Pulmonary Fibrosis in Belgium. (2020). PMC.
- An Efficient and Greener Two-Step Synthesis of Nintedanib: A Scalable Process Development. (2026).
- Methods for preparing Nintedanib and intermediates thereof.
- Synthesis of 2-chloro-4-nitroaniline. PrepChem.com.
- Synthesis And Efficacy Analysis Of Multi-Target TKI Drug Nintedanib. SPIE Digital Library.
- An improved process for the synthesis of nintedanib esyl
- Nintedanib: From Discovery to the Clinic. (2014).
- Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N-(4-nitrophenyl) acetamide.
- Preparation method for 2-chloro-4-nitroaniline.
- 2-Chloro-4-nitroaniline synthesis. ChemicalBook.
- Preparation method of nintedanib key intermediate.
- Nintedanib synthesis. ChemicalBook.
- An Expeditious Method for The Synthesis Of N-Nitroso N -Desmethyl Nintedanib. IJIRT.
- Nintedanib. New Drug Approvals.
Sources
- 1. Nintedanib:Class, Uses, Synthesis, Mechanism of Action and Toxicity_Chemicalbook [chemicalbook.com]
- 2. spiedigitallibrary.org [spiedigitallibrary.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Nintedanib synthesis - chemicalbook [chemicalbook.com]
- 5. ijirt.org [ijirt.org]
- 6. CN113354599A - Preparation method of nintedanib key intermediate - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. US10836751B2 - Methods for preparing Nintedanib and intermediates thereof - Google Patents [patents.google.com]
- 10. CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to Alternative Reagents for the Synthesis of N-(2-chloro-4-nitrophenyl)acetamide
Introduction
The synthesis of N-(2-chloro-4-nitrophenyl)acetamide is a critical step in the development of various pharmaceutical compounds and fine chemicals. The traditional and most direct route involves the N-acylation of 2-chloro-4-nitroaniline using chloroacetyl chloride. Chloroacetyl chloride is a highly reactive and efficient acylating agent, often providing high yields in short reaction times.[1] However, its high reactivity is a double-edged sword; it is also highly corrosive, moisture-sensitive, and classified as a hazardous chemical, posing significant handling and safety challenges.[2][3][4] Like other acyl chlorides, its reaction with amines generates hydrochloric acid, which can be detrimental to sensitive substrates and requires neutralization.[3][5]
This guide provides a comprehensive comparison of viable alternative reagents to chloroacetyl chloride for this synthesis. We will delve into the mechanistic nuances, provide field-proven experimental protocols, and offer a comparative analysis based on reactivity, yield, safety, and green chemistry principles to assist researchers in making informed decisions tailored to their specific laboratory and scale-up requirements.
The Benchmark: Chloroacetyl Chloride Pathway
Before exploring alternatives, it is essential to understand the baseline reaction. The N-acylation of 2-chloro-4-nitroaniline with chloroacetyl chloride is a classic nucleophilic acyl substitution. The lone pair of the aniline's amino group attacks the highly electrophilic carbonyl carbon of the chloroacetyl chloride. The high reactivity is driven by the excellent leaving group ability of the chloride ion.
Causality Behind Experimental Choices:
-
Solvent: An inert aprotic solvent like ethyl acetate or THF is typically used to prevent reaction with the solvent.
-
Base/Scavenger: The reaction produces HCl as a byproduct.[3] In many protocols, especially with sensitive substrates, a non-nucleophilic base (e.g., triethylamine, DBU) or an HCl scavenger is added to neutralize the acid, preventing protonation of the starting amine and driving the reaction to completion.[1][5] Some robust syntheses may proceed without a base by using an excess of the acylating agent or by simply refluxing, as the starting aniline is weakly basic.[6]
Workflow for Chloroacetyl Chloride Synthesis
Caption: General experimental workflow for the synthesis of N-(2-chloro-4-nitrophenyl)acetamide using chloroacetyl chloride.
Comparative Analysis of Alternative Acylating Agents
The selection of an acylating agent is a critical decision that impacts not only the reaction's success but also its safety, scalability, and environmental footprint. Here, we compare chloroacetyl chloride against three common alternatives: acetyl chloride, acetic anhydride, and acetic acid.
| Parameter | Chloroacetyl Chloride | Acetyl Chloride | Acetic Anhydride | Acetic Acid (Greener Route) |
| Reactivity | Very High | High | Moderate | Low |
| Typical Yield | >85%[1] | High (>90% for anilines)[5] | Good to Excellent (>90%)[7][8] | Variable, can be >95%[9] |
| Reaction Conditions | 0°C to reflux, often rapid[6] | 0°C to RT, often requires a base[10] | RT to reflux, often requires acid/base catalyst[7][11] | High temp (120-130°C), MW irradiation, requires catalyst[9] |
| Key Byproduct | Hydrochloric Acid (HCl)[3] | Hydrochloric Acid (HCl)[5] | Acetic Acid | Water |
| Safety Profile | Toxic, corrosive, lachrymator, reacts violently with water[3][4][12] | Corrosive, flammable, moisture sensitive, produces HCl gas[2] | Corrosive, irritant, but less volatile and reactive with water than acyl chlorides[2] | Generally safe, edible in dilute form, non-toxic byproduct |
| Handling | Requires stringent moisture control and safety precautions (fume hood) | Requires moisture control and safety precautions (fume hood) | Easier to handle than acyl chlorides, less fuming | Easy to handle |
| Green Chemistry | Poor | Poor | Moderate | Excellent[13] |
Alternative 1: Acetyl Chloride
Acetyl chloride is structurally similar to chloroacetyl chloride but lacks the α-chloro group. While this guide focuses on producing N-(2-chloro-4-nitrophenyl)acet amide, understanding the reactivity of acetyl chloride is crucial for general acylation strategies. If the goal were to produce the simple acetamide, acetyl chloride would be a direct analogue.[14] Its reactivity is high, though sometimes considered slightly less than its chloro-substituted counterpart in certain contexts.[15]
Mechanistic Considerations: The mechanism is identical to that of chloroacetyl chloride. The primary reason a researcher might choose between them depends on the desired final product; the α-chloro group in a chloroacetamide is a reactive handle for further nucleophilic substitutions, a feature absent when using acetyl chloride.[1][16]
Expertise & Experience: The choice to use acetyl chloride over acetic anhydride is typically driven by the need for higher reactivity, especially with deactivated amines.[2] However, like chloroacetyl chloride, it produces corrosive HCl, necessitating a base like triethylamine or pyridine to achieve high yields by preventing the formation of the unreactive aniline hydrochloride salt.[5][10] Phase transfer catalysts (PTCs) like tetrabutylammonium bromide (TBAB) have also been shown to facilitate this reaction efficiently in the presence of a weak base like K₂CO₃.[5][17]
Alternative 2: Acetic Anhydride
Acetic anhydride is a widely used, moderately reactive acetylating agent. It is generally safer and easier to handle than acyl chlorides, making it a preferred choice for large-scale industrial processes.[2]
Mechanistic Considerations: The reaction proceeds via nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride. The leaving group is an acetate ion, which is a weaker leaving group than chloride, explaining the reduced reactivity. The acetate ion then deprotonates the intermediate, yielding the amide and a molecule of acetic acid as the byproduct.[18]
Expertise & Experience: While some acetylations with acetic anhydride can proceed neat or with gentle heating, the reaction with a deactivated amine like 2-chloro-4-nitroaniline often requires a catalyst to enhance the electrophilicity of the anhydride.[7]
-
Acid Catalysis: A common laboratory method involves using a small amount of a strong acid like sulfuric acid. The acid protonates one of the carbonyl oxygens, making the carbonyl carbon much more electrophilic.
-
Base Catalysis: Alternatively, a base can be used. The base deprotonates the amine, increasing its nucleophilicity.
-
Solvent-Free/Weak Acid: Greener approaches utilize weak acids like vinegar (acetic acid) as both a catalyst and solvent, providing high yields under mild, solvent-free conditions.[7]
Alternative 3: Acetic Acid (The Green Route)
Direct amidation using a carboxylic acid is the most atom-economical and environmentally benign method, with water as the only byproduct. However, this route is also the most challenging due to the low electrophilicity of the carboxylic acid's carbonyl carbon and the propensity for acid-base neutralization between the aniline and acetic acid.
Mechanistic Considerations: The reaction requires significant energy input to overcome the activation barrier for the dehydration of the intermediate ammonium carboxylate salt. This is typically achieved through high temperatures, often with the aid of microwave irradiation and a catalyst.[9]
Expertise & Experience: This method is not a simple mix-and-heat procedure. Its success hinges on specific catalytic systems and reaction conditions:
-
Microwave Irradiation: Microwave-assisted synthesis has proven highly effective, dramatically reducing reaction times from hours to minutes and often improving yields.[9]
-
Catalysis: While some reactions can proceed catalyst-free under microwave conditions, various catalysts have been reported to improve efficiency. These include zeolites, metal acetates (like zinc acetate), or solid-supported acids.[13] The catalyst's role is typically to activate the carboxylic acid, facilitating the nucleophilic attack by the amine.
Decision-Making Framework for Reagent Selection
Caption: A decision-making flowchart to guide the selection of the appropriate acylating agent.
Detailed Experimental Protocols
Safety Precaution: All protocols must be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times. Acyl chlorides and anhydrides are corrosive and moisture-sensitive.
Protocol 1: Benchmark Synthesis using Chloroacetyl Chloride
(Adapted from PrepChem.com[6])
-
Materials:
-
2-chloro-4-nitroaniline (1.0 eq)
-
Chloroacetyl chloride (1.5 eq)
-
Ethyl acetate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
-
Procedure:
-
To a round-bottom flask, add 2-chloro-4-nitroaniline (e.g., 5.0 g, 29.0 mmol).
-
Carefully add chloroacetyl chloride (e.g., 3.4 mL, 43.5 mmol) to the flask.
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 1 hour. The mixture will become a thick slurry.
-
Allow the reaction mixture to cool to room temperature.
-
Add ethyl acetate (e.g., 50 mL) to the flask and stir to break up the solid mass.
-
Transfer the mixture to a separatory funnel and wash three times with water (3 x 50 mL) to remove unreacted chloroacetyl chloride and HCl.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The resulting solid is N-(2-chloro-4-nitrophenyl)-2-chloroacetamide. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
-
Protocol 2: Alternative Synthesis using Acetic Anhydride and Acid Catalyst
(Adapted from general aniline acetylation procedures[7][8])
-
Materials:
-
2-chloro-4-nitroaniline (1.0 eq)
-
Acetic anhydride (1.2 eq)
-
Concentrated Sulfuric Acid (catalytic amount, ~2-3 drops)
-
Glacial acetic acid (as solvent)
-
Ice-cold water
-
Erlenmeyer flask, magnetic stirrer
-
-
Procedure:
-
In an Erlenmeyer flask, dissolve 2-chloro-4-nitroaniline (e.g., 5.0 g, 29.0 mmol) in glacial acetic acid (e.g., 15 mL).
-
Carefully add acetic anhydride (e.g., 3.3 mL, 34.8 mmol) to the solution.
-
While stirring, add 2-3 drops of concentrated sulfuric acid. An exotherm may be observed.
-
Stir the mixture at room temperature for 30-60 minutes. Monitor the reaction progress using TLC. If the reaction is slow, gentle warming (50-60°C) can be applied.
-
Once the reaction is complete, pour the reaction mixture slowly into a beaker containing ice-cold water (e.g., 200 mL) while stirring vigorously.
-
The product, N-(2-chloro-4-nitrophenyl)acetamide, will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water to remove acetic acid and sulfuric acid, and dry.
-
Recrystallize from ethanol/water if further purification is needed.
-
Protocol 3: Green Synthesis using Acetic Acid and Microwave Irradiation
(Adapted from microwave-assisted N-acylation methodologies[9])
-
Materials:
-
2-chloro-4-nitroaniline (1.0 eq)
-
Glacial acetic acid (used as reagent and solvent)
-
Zinc acetate (catalyst, e.g., 10 mol%) (Optional, but recommended)
-
Microwave reactor vessel
-
Ice-cold water
-
-
Procedure:
-
Place 2-chloro-4-nitroaniline (e.g., 1.0 g, 5.8 mmol), glacial acetic acid (e.g., 10 mL), and zinc acetate (e.g., 0.13 g, 0.58 mmol) into a 20 mL microwave reactor vessel.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature of 120-130°C for 10-20 minutes. (Note: Reaction parameters should be optimized for the specific microwave unit).
-
After the reaction is complete, cool the vessel to room temperature.
-
Pour the reaction mixture into ice-cold water (e.g., 100 mL) with stirring.
-
The product will precipitate. Collect the solid by vacuum filtration.
-
Wash the solid thoroughly with water and dry to yield N-(2-chloro-4-nitrophenyl)acetamide.
-
Conclusion and Recommendations
The synthesis of N-(2-chloro-4-nitrophenyl)acetamide can be successfully achieved through several pathways, each with distinct advantages and disadvantages.
-
Chloroacetyl Chloride remains the reagent of choice when the α-chloro group is required for subsequent synthetic steps, offering high reactivity and straightforward protocols.[1] However, its hazardous nature necessitates stringent safety controls.
-
For producing the simple acetamide, Acetic Anhydride presents a much safer and more scalable alternative, especially for industrial applications.[2] The use of a catalyst is often required for deactivated anilines, but the protocols are robust and high-yielding.
-
Acetic Acid coupled with microwave irradiation represents the future of this synthesis, aligning with the principles of green chemistry.[13] It eliminates harsh reagents and produces only water as a byproduct. While it requires specialized equipment and initial optimization, it offers a sustainable and efficient route for modern chemical synthesis.
The ultimate choice of reagent should be guided by a careful evaluation of the specific project goals, available equipment, safety infrastructure, and desired environmental impact.
References
- Sunlight-driven N-acetylation of anilines: a green chemistry approach.
- Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide. PrepChem.com.
- Sunlight-driven N-acetylation of anilines: a green chemistry approach. RSC Publishing.
- An Efficient Greener Approach for N-acylation of Amines in W
- Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. YMER.
- Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. ijarsct.
- Acetyl chloride – Knowledge and References. Taylor & Francis.
- Acetyl Chloride vs Acetic Anhydride: Which Acetylation Reagent is Better for Your Process?. acscourier.com.
- N-Acylation with Chloroacetyl Chloride: Applic
- Chloroacetyl chloride. Wikipedia.
- Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl)
- CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide.
- Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. The Royal Society of Chemistry.
- Can i use acetyl chloride instead of chloroacetyl chloride?.
- A Study of Comparative Chemical and Biological Activities of Alkylating Agents1. Journal of Medicinal Chemistry.
- Chloroacetyl chloride. Santa Cruz Biotechnology.
- Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions. IJCRT.org.
- Kinetics and mechanism of reactions of acetyl and chloroacetyl chlorides with methanol and phenols in acetonitrile. Huskie Commons.
- Journal of Chemical, Biological and Physical Sciences Synthesis and crystallization of N-(4-nitrophenyl) acetamides. JCBPS.
- One-pot efficient reductive acetylation of arom
- Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica.
- 5.1.5. Synthesis of 2-Nitro-4-methylaniline.
- Selectivities in acylation of primary and secondary amine with diacylaminoquinazolinones and diacylanilines.
- Synthetic Approaches, Properties, and Applications of Acylals in Prepar
- Chloroacetic anhydride. PubChem.
- 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide.
- Acetylation of Secondary amines. Chemistry Stack Exchange.
- Acylation of Amines, Part 2: Other Electrophiles. YouTube.
- comparative study of different synthetic routes to N-(2-fluoro-4-nitrophenyl)acetamide. Benchchem.
- Preparation of 4-nitroacetanilide and 4-nitroaniline. Univerzita Komenského.
- 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide. Cayman Chemical.
- PRODUCT INFORM
- Chloroacetyl chloride (ClCH2COCl) D 1 Information and recommendations for patients. Chemical Emergency Medical Guidelines.
- (PDF) 2-Chloro-N-(4-nitrophenyl)acetamide.
- Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents.
- Acetylation can be done effectively with acetic acid instead of AC2O / AcOCl???.
- Acyl
- What is the reaction mechanism for synthesis of p-Nitroacetanilide from p-nitroaniline by acetylation reaction in the presence of acetic anhydride and water without using H2SO4 or HNO3?. Quora.
- Acylation. Part V. Acetylation by acetic anhydride in acetic acid catalysed by Lewis acids. Journal of the Chemical Society (Resumed) (RSC Publishing).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Acetyl Chloride vs Acetic Anhydride: Which Acetylation Reagent is Better for Your Process? - SINOCHEM [sinocheme.com]
- 3. Chloroacetyl chloride - Wikipedia [en.wikipedia.org]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. prepchem.com [prepchem.com]
- 7. ijcrt.org [ijcrt.org]
- 8. fchpt.stuba.sk [fchpt.stuba.sk]
- 9. ijarsct.co.in [ijarsct.co.in]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. 356. Acylation. Part V. Acetylation by acetic anhydride in acetic acid catalysed by Lewis acids - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 12. medicalguidelines.basf.com [medicalguidelines.basf.com]
- 13. researchgate.net [researchgate.net]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. "Kinetics and mechanism of reactions of acetyl and chloroacetyl chlorid" by Chang-bae Kim [huskiecommons.lib.niu.edu]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. youtube.com [youtube.com]
Biological Activity Screening of N-(2-chloro-4-nitrophenyl)acetamide and Its Analogs: A Comparative Guide
An In-Depth Technical Guide for Researchers
Introduction: The Therapeutic Potential of Acetamide Scaffolds
In the landscape of medicinal chemistry, the acetamide functional group is a cornerstone of countless pharmacologically active compounds. Its prevalence is a testament to its ability to form stable amide bonds and participate in crucial hydrogen bonding interactions with biological targets.[1] Derivatives of acetanilide, in particular, have garnered significant interest due to their wide spectrum of biological activities, including antibacterial, antifungal, antiviral, analgesic, and anti-inflammatory properties.[1]
This guide focuses on N-(2-chloro-4-nitrophenyl)acetamide , a specific chloro-nitro substituted acetanilide, and its analogs. The presence of electron-withdrawing groups such as nitro (-NO2) and chloro (-Cl) on the phenyl ring is often associated with enhanced biological activity, making this scaffold a compelling starting point for drug discovery campaigns.[2] This document serves as a comprehensive comparison of the biological activities of this compound class, providing the underlying experimental data and protocols necessary for researchers to navigate this chemical space. We will delve into the structure-activity relationships (SAR) that govern their efficacy and provide detailed, validated methodologies for screening.
Core Compound Profile: N-(2-chloro-4-nitrophenyl)acetamide
N-(2-chloro-4-nitrophenyl)acetamide is a synthetic compound that serves as a valuable intermediate. While extensive biological screening data on this specific molecule is not widely published, its utility has been noted in the agrochemical industry as a precursor for products with antibacterial and antifungal properties.[3] The foundational structure, characterized by a chloroacetamide chain attached to a 2-chloro-4-nitrophenyl ring, presents several key features for biological interaction and further chemical modification.
-
Chloroacetamide Moiety : The α-chloro group is a reactive site, making it a key player in potential covalent interactions with enzyme targets. This feature is often critical for the enhanced antimicrobial activity seen in its analogs.[1][4]
-
Nitrophenyl Ring : The nitro group, being strongly electron-withdrawing, significantly influences the electronic properties of the aromatic ring. This can modulate binding affinities and metabolic stability.
-
Substitution Pattern : The ortho-chloro and para-nitro substitution pattern defines the molecule's steric and electronic profile, which is a crucial determinant of target specificity.
Comparative Biological Activity Screening
The true potential of the N-(2-chloro-4-nitrophenyl)acetamide scaffold is revealed through the systematic screening of its analogs. By modifying the substitution on the phenyl ring and the acetamide group, researchers have unearthed a range of activities.
Antimicrobial Activity: A Promising Frontier
Chloroacetamide derivatives have consistently demonstrated potent antimicrobial effects. The screening of these compounds against clinically relevant pathogens is a primary focus of research.
Structure-Activity Relationship Insights: The antimicrobial potency of this class of compounds is heavily influenced by the substituents on the phenyl ring.
-
Role of the Chloroacetyl Group : The presence of the chlorine atom on the acetamide moiety is often critical for activity. For example, while N-(2-hydroxyphenyl)acetamide shows no activity against Candida albicans, the addition of a chloro atom to create 2-chloro-N-(2-hydroxyphenyl)acetamide results in the inhibition of 96.6% of C. albicans strains.[1][4] This highlights the chloro group's essential contribution to the molecule's biological function.
-
Impact of Ring Substituents : Electron-withdrawing groups (such as -Br, -Cl, -NO2) on the phenyl ring generally improve antimicrobial activity.[2] An analog, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide , has shown significant potential against the Gram-negative bacterium Klebsiella pneumoniae, a pathogen known for its high capacity to acquire drug resistance.[1][5] The proposed mechanism involves the stabilization of the molecule in the active site of penicillin-binding protein, leading to cell lysis.[4][5]
Comparative Performance Data:
| Compound/Analog | Target Organism | Activity Metric | Result | Citation |
| N-(substituted phenyl)-2-chloroacetamides | Staphylococcus aureus | MIC | 13–27 µmol/L | [2] |
| N-(substituted phenyl)-2-chloroacetamides | Escherichia coli | MIC | 13–27 µmol/L | [2] |
| N-(substituted phenyl)-2-chloroacetamides | Candida albicans | MIC | 13–27 µmol/L | [2] |
| 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide | Klebsiella pneumoniae | MIC | Moderate to Weak | [4] |
| Combination: 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide + Meropenem | Klebsiella pneumoniae | FICI | Synergistic Effect | [6][7] |
| Combination: 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide + Imipenem | Klebsiella pneumoniae | FICI | Synergistic Effect | [6][7] |
MIC: Minimum Inhibitory Concentration; FICI: Fractional Inhibitory Concentration Index.
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol is a standard, self-validating method for determining the Minimum Inhibitory Concentration (MIC) of a compound.
-
Preparation of Microbial Inoculum :
-
Culture the bacterial strain (e.g., S. aureus ATCC 25923) or yeast (e.g., C. albicans ATCC 10231) in appropriate broth (e.g., Luria Bertani for bacteria, Tryptic Soy Broth for yeast) overnight at 37°C.[2]
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 10⁸ CFU/mL.[2] Dilute this suspension to the final required inoculum density (e.g., 5 x 10⁵ CFU/mL).
-
-
Compound Preparation :
-
Dissolve the test compound in Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution. The final concentration of DMSO in the wells should not exceed 1-5% to avoid solvent toxicity.[2]
-
-
Serial Dilution :
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the appropriate broth. For example, create a concentration range from 4000 µg/mL down to 32 µg/mL.[2]
-
-
Inoculation :
-
Add the prepared microbial inoculum to each well containing the diluted compound.
-
Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
-
Incubation :
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Result Interpretation :
-
The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring absorbance with a plate reader.
-
Workflow for Antimicrobial Susceptibility Testing
Caption: Conversion of MTT to formazan by viable cells.
Anti-inflammatory and Antioxidant Activities
Chronic inflammation and oxidative stress are implicated in numerous diseases. Acetamide derivatives have also been evaluated for their potential to mitigate these processes.
Structure-Activity Relationship Insights: Research into acetamide derivatives has shown that specific structural features can confer anti-inflammatory and antioxidant properties. While direct SAR for N-(2-chloro-4-nitrophenyl)acetamide is limited, studies on related compounds show that the core acetamide structure can be a carrier for pharmacophores that inhibit inflammatory mediators. [8]For example, certain acetamide derivatives have been shown to significantly reduce nitric oxide (NO) production in LPS-stimulated macrophages without being cytotoxic. [8][9] Comparative Performance Data:
| Compound/Analog | Assay | Activity | Citation |
| Acetamide Derivative 40006 | LPS-stimulated J774.A1 macrophages | Significant reduction in NO production | [8] |
| Acetamide Derivative 40007 | LPS-stimulated J774.A1 macrophages | Significant reduction in NO production | [8] |
| N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide (3c) | Carrageenan-induced paw edema | Anti-inflammatory activity | [10] |
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).
-
Cell Culture :
-
Culture a macrophage cell line (e.g., J774.A1) in a 96-well plate and allow them to adhere.
-
-
Compound Pre-treatment :
-
Treat the cells with various concentrations of the test compounds for 1 hour before LPS stimulation. [8]3. Stimulation :
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production.
-
-
Incubation :
-
Incubate the plate for 24 hours.
-
-
Nitrite Measurement (Griess Assay) :
-
NO is unstable and quickly converts to nitrite in the culture medium. The concentration of nitrite is measured as an indicator of NO production.
-
Transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Add Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.
-
Incubate in the dark at room temperature for 10-15 minutes. The reagent reacts with nitrite to form a pink-colored azo product.
-
-
Data Acquisition :
-
Measure the absorbance at 540 nm.
-
Use a sodium nitrite solution to generate a standard curve for quantifying nitrite concentration.
-
-
Analysis :
-
Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
-
Conclusion and Future Outlook
The N-(2-chloro-4-nitrophenyl)acetamide scaffold and its analogs represent a versatile and promising class of compounds with a diverse range of biological activities. The comparative analysis clearly indicates that:
-
Antimicrobial activity is a strong characteristic, significantly enhanced by the chloroacetyl group and electron-withdrawing substituents on the phenyl ring.
-
Anticancer potential is evident, with halogen substitutions playing a key role in improving efficacy.
-
Anti-inflammatory properties have also been observed, suggesting a broader therapeutic utility.
The structure-activity relationships discussed herein provide a logical framework for the rational design of new, more potent, and selective analogs. Future research should focus on synthesizing novel derivatives based on these insights, elucidating their precise mechanisms of action, and advancing the most promising candidates to in vivo efficacy and toxicity studies. The experimental protocols provided in this guide offer a robust starting point for researchers aiming to contribute to the development of this valuable chemical class.
References
-
Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC. [Link]
-
Cas 881-87-8,N-(2-chloro-4-nitrophenyl)acetamide - LookChem. [Link]
-
Potential of 2-Chloro- N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis - PubMed. [Link]
-
Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis - MDPI. [Link]
-
Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae - SciELO. [Link]
-
Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis - PMC - NIH. [Link]
-
Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives - PubMed. [Link]
-
Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl) acetamide in combination with antibacterial drugs against Klebsiella pneumoniae - SciELO. [Link]
-
Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC. [Link]
-
Synthesis and biological evaluation of some heterocyclic scaffolds based on the multifunctional N-(4-acetylphenyl)-2-chloroacetamide - University of East Anglia. [Link]
-
(PDF) Synthesis and biological evaluation of some heterocyclic scaffolds based on the multifunctional N ‐(4‐acetylphenyl)‐2‐chloroacetamide - ResearchGate. [Link]
-
Design, synthesis, and biological evaluation of novel N4-substituted sulfonamides: acetamides derivatives as dihydrofolate reductase (DHFR) inhibitors - PMC. [Link]
-
Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors - PMC. [Link]
-
(PDF) Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - ResearchGate. [Link]
-
(PDF) 2-Chloro-N-(4-nitrophenyl)acetamide - ResearchGate. [Link]
-
Structure–Activity Relationships in Nitro-Aromatic Compounds - ResearchGate. [Link]
-
Structure Activity Relationship Of Drugs. [Link]
-
New structure-activity relationships of N-acetamide substituted pyrazolopyrimidines as pharmacological ligands of TSPO - PubMed. [Link]
-
N-(4-Hydroxy-2-nitrophenyl)acetamide - PMC. [Link]
-
N-(4-chloro-2-nitrophenyl)acetamide | C8H7ClN2O3 | CID 2788431 - PubChem. [Link]
-
Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - RSC Publishing. [Link]
-
Combination Anticancer Therapies Using Selected Phytochemicals - MDPI. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potential of 2-Chloro- N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. scielo.br [scielo.br]
- 8. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Substituted N-Phenylacetamides
For researchers, medicinal chemists, and professionals in drug development, understanding the nuanced relationship between a molecule's structure and its biological activity is fundamental to designing more effective and selective therapeutic agents. The N-phenylacetamide scaffold represents a versatile and privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of substituted N-phenylacetamides, focusing on their anticonvulsant, analgesic, and antimicrobial properties. We will delve into the causality behind experimental design and present supporting data to illuminate the path toward rational drug design.
Introduction: The N-Phenylacetamide Core
The N-phenylacetamide moiety consists of a central acetamide group linked to a phenyl ring. This seemingly simple scaffold offers multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity. The key regions for substitution are the phenyl ring and the acetamide nitrogen, which can be elaborated with various functional groups to modulate target affinity, selectivity, and pharmacokinetic profiles. The versatility of this core has led to the development of compounds targeting a range of biological systems, from ion channels to enzymes.
Comparative Analysis of Biological Activities
This section will compare the SAR of N-phenylacetamides across three distinct and significant therapeutic areas: anticonvulsant, analgesic, and antimicrobial activities.
Anticonvulsant Activity: Targeting Neuronal Excitability
N-phenylacetamide derivatives have been extensively investigated for their potential as anticonvulsant agents, primarily through their interaction with neuronal voltage-gated sodium channels.[1][2] The general pharmacophore for anticonvulsant activity often includes a hydrophobic aromatic ring, a hydrogen-bonding domain (the amide), and an additional hydrophobic or hydrophilic group.
Key SAR Insights:
-
Substitution on the Phenyl Ring: The nature and position of substituents on the anilide moiety are critical. Studies have shown that 3-(trifluoromethyl)anilide derivatives exhibit significant activity in the maximal electroshock (MES) seizure model, while many 3-chloroanilide analogs are inactive.[3] This highlights the importance of specific electronic and steric properties at this position.
-
Amide and Linker Modification: A secondary amide linkage is generally preferred for potent sodium channel blockade.[1][2] Furthermore, a three-carbon spacer between the amide and a terminal amine has been identified as optimal for this activity.[1][2]
-
Terminal Group Lipophilicity: There is a discernible trend toward more potent sodium channel blocking activity with increasing lipophilicity of the amine portion of the molecule.[1][2] The presence of an additional phenyl ring near the terminal amine also enhances inhibitory potency.[1][2]
-
Hybrid Molecules: Combining the N-phenylacetamide scaffold with other known anticonvulsant pharmacophores, such as the pyrrolidine-2,5-dione moiety, has yielded hybrid molecules with broad-spectrum anticonvulsant properties.[4] For instance, compound 14 from one such study demonstrated robust activity in multiple seizure models, including a model for drug-resistant epilepsy.[4]
Data Summary: Anticonvulsant Activity of N-Phenylacetamide Derivatives
| Compound ID | Phenyl Ring Substituent | Terminal Group | MES ED₅₀ (mg/kg) | Reference |
| 12 | 3-chloro | 4-methylpiperazin-1-yl | 100 (at 0.5h) | [3] |
| 13 | 3-chloro | Morpholino | 100 (at 0.5h), 300 (at 4h) | [3] |
| 19 | 3-(trifluoromethyl) | Phenylpiperazine | 300 (at 0.5h), 100 (at 4h) | [3] |
| 16 | 4-amino | 2,6-dimethylaniline | 50.50 | [5] |
| 14 (hybrid) | Unsubstituted | 3-(dimethylamino)pyrrolidine-2,5-dione | 49.6 | [4] |
Experimental Workflow: Evaluation of Anticonvulsant Activity
Caption: Workflow for the synthesis and in vivo evaluation of anticonvulsant N-phenylacetamides.
Analgesic Activity: Modulating Pain Pathways
The N-phenylacetamide scaffold is also a key component in several analgesic compounds. The mechanism of action can vary, with some derivatives acting as sodium channel blockers, while others may interact with different targets involved in pain perception.
Key SAR Insights:
-
Sodium Channel Blockade: As discussed in the anticonvulsant section, the ability of N-phenylacetamides to block sodium channels contributes to their analgesic properties by reducing neuronal firing in pain pathways.[1][2]
-
Piperidine Substitutions: In a series of 4-phenylamidopiperidines, the nature of the substituent on the piperidine nitrogen was found to be critical for antinociceptive activity.[6][7] High potency was observed in compounds with an aralkyl substituent on the piperidine nitrogen.[6][7]
-
Optimal Substituent Features: Structure-activity relationship studies suggest that an unsubstituted aromatic ring two carbons removed from the piperidine ring nitrogen, and a small, polar, hydrogen-bond accepting group at the C-4 position of the piperidine ring are desirable for maximal analgesic activity.[6][7]
-
Biphenyl Carboxamide Analogues: A quantitative structure-activity relationship (QSAR) study on biphenyl analogs with anti-inflammatory activity led to the design and synthesis of 2-(anilino)-1-(4-phenylphenyl)ethanone, which demonstrated analgesic properties.
Data Summary: Analgesic Activity of N-Phenylacetamide Derivatives
| Compound Class | Key Structural Feature | Observed Activity | Reference |
| 4-Phenylamidopiperidines | Aralkyl substituent on piperidine nitrogen | High antinociceptive potency (ED₅₀ values from 0.44 to 59 mg/Kg) | [6][7] |
| Biphenyl Carboxamide Analogue | 2-(anilino)-1-(4-phenylphenyl)ethanone | Analgesic activity in writhing test | |
| N-(benzo[d]thiazol-2-yl)acetamides | Unsubstituted and 6-nitro derivatives | Promising analgesic effect in acetic acid induced writhing test | [8] |
Logical Relationship: SAR for Analgesic Activity
Caption: Key structural features influencing the analgesic potency of N-phenylacetamides.
Antimicrobial Activity: A Diverse Range of Targets
Substituted N-phenylacetamides have emerged as promising antimicrobial agents, with activity against bacteria and fungi. The SAR in this area is diverse, reflecting the varied mechanisms by which these compounds can exert their antimicrobial effects.
Key SAR Insights:
-
Antibacterial Activity:
-
Thiazole-Containing Derivatives: Splicing a thiazole moiety onto the N-phenylacetamide scaffold has yielded compounds with significant antibacterial activity against phytopathogenic bacteria like Xanthomonas oryzae.[9][10] The minimum 50% effective concentration (EC₅₀) of one such derivative, N-(4-((4-(4-fluoro-phenyl)thiazol-2-yl)amino)phenyl)acetamide (A₁), was found to be superior to commercial bactericides.[9]
-
Substituent Effects: In a series of 2-(4-fluorophenyl)-N-phenylacetamide derivatives, those containing a nitro moiety exhibited greater cytotoxic effects against cancer cell lines, which can sometimes correlate with antimicrobial activity, compared to those with a methoxy moiety.[11]
-
-
Antifungal Activity:
-
2-chloro-N-phenylacetamide: This compound has demonstrated antifungal activity against various strains of Aspergillus niger and fluconazole-resistant Candida species.[12][13] Its probable mechanism of action involves interaction with ergosterol in the fungal plasma membrane.[12] It also exhibits antibiofilm activity.[13]
-
Data Summary: Antimicrobial Activity of N-Phenylacetamide Derivatives
| Compound | Target Organism | Activity | Reference |
| N-(4-((4-(4-fluoro-phenyl)thiazol-2-yl)amino)phenyl)acetamide (A₁) | Xanthomonas oryzae pv. Oryzae | EC₅₀ = 156.7 µM | [9] |
| 2-chloro-N-phenylacetamide | Aspergillus niger | MIC = 32-256 µg/mL | [12] |
| 2-chloro-N-phenylacetamide | Fluconazole-resistant Candida spp. | MIC = 128-256 µg/mL | [13] |
Signaling Pathway: Postulated Antifungal Mechanism
Caption: Postulated mechanism of antifungal action for 2-chloro-N-phenylacetamide.
Experimental Protocols
To ensure the reproducibility and validation of the findings presented, this section provides detailed, step-by-step methodologies for key experiments.
General Procedure for the Synthesis of Substituted N-Phenylacetamides
This protocol is a generalized procedure based on common synthetic routes described in the literature.[14][15][16]
Materials:
-
Appropriately substituted aniline
-
Chloroacetyl chloride
-
Triethylamine or another suitable base
-
Dichloromethane (DCM) or other appropriate solvent
-
Sodium azide (for subsequent azido-functionalization if required)
-
Toluene (for azidation)
-
Standard laboratory glassware and workup reagents
Procedure:
-
Chloroacetylation:
-
Dissolve the substituted aniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 3-5 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-chloro-N-phenylacetamide derivative.
-
Purify the crude product by recrystallization or column chromatography.
-
-
Azidation (Example for further functionalization):
-
Suspend the purified 2-chloro-N-phenylacetamide derivative (1.0 eq) and sodium azide (1.5 eq) in toluene.
-
Reflux the mixture for 5-7 hours, monitoring by TLC.
-
After cooling to room temperature, wash the reaction mixture with water.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the 2-azido-N-phenylacetamide derivative.
-
In Vitro Antibacterial Susceptibility Testing (Broth Microdilution)
This protocol is based on standard methods for determining the Minimum Inhibitory Concentration (MIC).
Materials:
-
Synthesized N-phenylacetamide derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer (for measuring optical density at 600 nm)
Procedure:
-
Preparation of Inoculum:
-
Culture the bacterial strain overnight in MHB at 37 °C.
-
Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solutions in MHB in the 96-well plates to obtain a range of test concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the compound dilutions.
-
Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).
-
Incubate the plates at 37 °C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.
-
Conclusion and Future Directions
The N-phenylacetamide scaffold is a remarkably fruitful starting point for the development of a wide range of biologically active compounds. The structure-activity relationships discussed in this guide highlight several key principles for designing potent and selective agents. For anticonvulsant and analgesic activities, fine-tuning the lipophilicity and electronic properties of substituents on both the phenyl ring and the terminal amine is crucial. In the realm of antimicrobial agents, the incorporation of heterocyclic moieties like thiazole or the use of simple halo-substitutions can lead to potent compounds.
Future research in this area should continue to explore novel substitutions and hybrid molecules. The application of computational methods, such as QSAR and molecular docking, will be invaluable in predicting the activity of new derivatives and elucidating their mechanisms of action.[14][15][17][18][19] As our understanding of the SAR of N-phenylacetamides deepens, so too will our ability to design the next generation of therapeutics for a multitude of diseases.
References
- Synthesis and quantitative structure-activity relationships of N-(1-benzylpiperidin-4-yl)phenylacetamides and related analogues as potent and selective sigma1 receptor ligands. Journal of Medicinal Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGzMMSk-ErJBA9TcQzdb224gz0pTcpVEsvLUUBdXoqfSvvk95F24vXb9Hri9cUawyHVJKNcxAXiX-UsLZtlkaSWNiUJdHF-d8aSvIAsOzh3N5z1lM8osOIyZ5Nti69WNZwBpAY=]
- A structure-activity relationship study of novel phenylacetamides which are sodium channel blockers. Journal of Medicinal Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3XBlNrhHzLUSVdccC_T660-DC0GIDTjJ3paCtmCrZzjGABXQQ_QLLpybdPztgftS2DKg4lvXqVA6_BkSTK2-052Vk6wTetjBsUMT5opAfadUk8ZlO9EGGzfjbJ-5uFl-0ZVY=]
- Comparative Biological Activities of N-phenylacetamide Derivatives: A Guide for Researchers. Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH1k1A3fE2297aOtG-idWMm9t535OcJZ6kz1BLD7hKXShenttl9YunL2FBQ8tNI_ngWbxZfQcnJJDl4ZvDYjzqhfgTYfFMhvogVD8IUBeK2t1qPyVClSAovC_EIIyV6e11ajnh6RfbYAvnu_SycG0K7ZxWsmWgKJiqy5lu7YkriBYaJmwsJSUI14GC7z-zm523jq-JhsCEcla4dv6cOKQos3R2XJ389xE1tONzxO0H2YS8r1506S9M=]
- Structure-activity relationship studies in a new series of 2-amino-N-phenylacetamide inhibitors of Slack potassium channels. Bioorganic & Medicinal Chemistry Letters. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFMEgYbWYtxWZGl9aLuwlrv_D9f6k6gR_MSl_vDjMM3OoHOgSyt9EGImwOhU5vP9XKCdH7raA5oSF3v6T0UMoSLWfWrHy_nka9a1qtg02tFW8IJdGFZdLVzUbKKQJqZksm_QRsp]
- A Structure−Activity Relationship Study of Novel Phenylacetamides Which Are Sodium Channel Blockers. Journal of Medicinal Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFexndEWbP0DyGSxbZDciNXRYAw_Kp7ua9jaxJ8-2_AdJSkLTV9Z9gPmxF8aDWF5I7h4a-Mf99dNRLFxnR-o_WAYkewO4TEKkr0D-_GsWxVnXbee5qJXAQCwTo-b4g5rB0AVbiene9Y4w=]
- Synthesis and Quantitative Structure−Activity Relationships of N-(1-Benzylpiperidin-4-yl)phenylacetamides and Related Analogues as Potent and Selective σ1 Receptor Ligands. Journal of Medicinal Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFt8rojnvV0Z8cqcMWZfoSHlOTxkKuhRFQWYXAlCAJc5yNqVTs9mkRTgRp4Kg_9t974Yj60SMXrLIrO97Y0t50pH9V930gTOe3x69Z1F3hS3uL-1K34Worq2rWgHct8icT4WWNjQg==]
- Synthesis of 2-chloro-N-(substituted)phenylacetamide and... ResearchGate. [https://vertexaisearch.cloud.google.
- SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEEXgkYytKjlunYvdi2rNrStKbbkJZcS6RDVqiNNEqrLL6ncZP_3ILhychwgF0Oc_WkpQuw2tav7IV2HKQ3bEDnkM8LtF-ddSFcfoo1SP8Yvx1SKy04x3MSg7e91P8Ztalt2y-PClttv6HjwONe7GQIyZBU3665iO0ZxaeKbpPYq_LoXALp5CxMy3Seb0VKyKbKYEBLYAoGithsGQCQ7rcVh5NZmL0BMmIKMRMtSs1sxU_Ll8DhyfLNVOq2yPui5Z7W2MIfZXlXulYRNiTfegGZtwwB]
- Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Pharmacological Reports. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHeHCp1N5r1zrmn0Fj0ZaVMBaaEKUiXV8wsqZxrpusBVNZpLLe45374LpcdbP87CcfdA0dIFB2P2eyW_9Z_wA9Hch9D8tjT5GCYcCsaBfMT0hxjT4-YxipJ6WwGQ_g087XHQII5yve2ProEesc=]
- Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Molecules. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEET3n_ltauzVl4eUkDaAgbWPDxz7n8WNF3gMG1z0D0FZF2w_JWaXcQm0TsdemGCQt_3UJXdIt3KEpV2Dz1SW9o62nf5V29qSE7244J05ZroGpK0sM92m_gST9uneuWWWdmMTusQNoQkLZabmE=]
- Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. Journal of Enzyme Inhibition and Medicinal Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHnegz79T_y9vS_xYf1rwLY_rARyfEg66IHm89ll8SkzzAj6YrnhOh6DAosKoakVjnOutMKr2Hi9zwqMK60kJ50OMAloXL90Bkta1z3yXnbbIHAJgOZFjCDq_TUq52iV-wbWV6OJDWcoB9ydd8=]
- Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Future Medicinal Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQt4DARAIwd5n1ANuLh7p8wUzKGif_FkLWEWjSI7wrJAu8PcpG6AqmKOf9rHXkLNgk-aE8PUw0gumPQICnq4tszSj8gpo3srRUiEPOD5vf8SedL4xgRTLW208TS7UD9uC5zFivEAyCJ6vnmEU=]
- Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Molecules. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-P36u6gD17FlsVe9yTPigq4ElRseMLKIRPC91DayykZvR7VOMcLzDCZlV7zetMRJFC24o5ovIty-EkXo-IvvEVQUZcE-l4UTkRmXnuO0ZJj1gA77rSHI8VNWU36Q-6wZGa5k=]
- The synthesis and anticonvulsant activity of some omega-phthalimido-N-phenylacetamide and propionamide derivatives. Archiv der Pharmazie. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGspRIv13Esd5-DlfTjuynGmnWxKO9W6NJ_-QuAw-t4Io64xfjiva1ZzgjYcWE-0yQ3UrP6X2Ko5BLnAdzLIAvDGWSQDMIM0CA5N6EAb2S7jBaCRM7AK8J_FeBcQHKVvYWqOasn]
- Evaluation of antifungal activity, mechanisms of action and toxicological profile of the synthetic amide 2-chloro-N-phenylacetamide. Journal of Applied Microbiology. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF4wa1FcUh3kiNzbdfSVBMQ6buBykip2sD3Us8bBPbCyLpUlNZOZN6Yw1g1zeo-pYKjqzHI6B0l-FlLuQfJmvl6Y7WcrWZI1RKZC1VXzRwX-X7zz27VYYrE_YHUZ_koKWc-Bywh5N0KvXGAOn-utu-JDI765BQT8m0DsLUZ]
- New N-phenylacetamide-incorporated 1,2,3-triazoles: [Et3NH][OAc]-mediated efficient synthesis and biological evaluation. RSC Advances. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9I0JWuuM30G3085pczNOWKAXpAVLFQ8YoZ9BH-S189S46raBmcwTLTeJxIG7Z-c3g-FuNi7xaCI-sBPXFFRwjMoUkW5j1X5inmogHm5WtF5kRlngNTF8TGpW6-zgjnQFCJj3FTmPOnaUPjL-hIlbZs2DoLzbuGjFC]
- A quantitative structure-activity relationship study for α-substituted acetamido-N-benzylacetamide derivatives — A novel anticonvulsant drug class. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH02Kbi7fZWdw1QUgoY35iG3wH1RHOLJaWEaANpll_oCLWFpaRvSkUCSNN9bRrxP1pMvz4CYugkZLbC-XFNVocEZJ66oUCCyZYRkej3jLcDcLXwRFURDFHZ_ewUVUMtfwkeasOgZE-GUSsOrkrs6RQw-bMRaTzNQXvR3uxZv_KY7yDzgFaTaim52u1c-22aXs2ew_t0yMCvpCS0YEn71VnTmhv1hhWFS1aBkMpvsvFRkRNkPn3qvQcEmjaEpfZPq-E8DGbI-sVccIk_BPZnw_yMUy9gS2iAhqkMTkhCWqNVKYZuS6G1gmSdt2YAbL3FlxaSi0bGp2WSeP536gnQ7to=]
- Anticonvulsant activity of some 4-aminophenylacetamides. Journal of Pharmaceutical Sciences. [https://vertexaisearch.cloud.google.
- Design, synthesis, and QSAR study of novel 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-phenylacetamide derivatives as cytotoxic agents. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFvDGydciZSz_3Xo17GUj9St5D56l4SohnEXcGiCIo5JbiG1ttiRL_IWPiBXo3MOzT6yaDpcSjtUvNN2PvwcFb9ohBqyN94Aoet5gV_Ts3wqn5d6D4-IB82T07MvCOzcakF7k8CtlWdLuXb3vWeSw8GwIE46xhBMqfSoTtBcOISyGflzXwq9LkJyPpzvjoVy2rUernf-z0u9SAT0r2iD5p3Vmd2H86BQ2wZ3tf0_SAJq15Nvyx-3h6BauGobZSe37g-pGhbEH0N7Pa08WqcBFwk1jsRd1trXLWuIFEdHrdqA9jFq7u9YMDqVrW4udQ=]
- Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. Molecules. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHjUActZftVgZF9AY2FHHAggPD5rumQDChdGwVj2UCV_n5RYJjvnQRwt48VdL7idJCKgDS37ooOt_6N0NHemyzJ2-7KxCuMJ0dqAOe5jePqO4jjQzWToSXPSxHvYq8IVXzRA_7grw==]
- Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp. Brazilian Journal of Biology. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQELQWbTZsq-umohi867MavY-qK6APllYHAUirNq6pa03tpVEWlsEBb95kQWDoEFtvt6Y36BjpQRrnWJuL0RKnLrxcvvnH-yJowJMLDfY_zAdd6iI7GDFLnktYTmBAPEtDODbp4E]
- Design, synthesis and SAR of analgesics. Progress in Clinical and Biological Research. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVHioALPz08hzI6tvUxmj14TQewgp45nTQwUkJrCRYr2HucDV1G7T5kfwPof-cExUEJcEuKCRVhQ-4VBN2G2dzFAHXcmkjUgnekhe48pyeDhM2kLV-5Ur1Wv7FaXo5cOqRnPg=]
- Design, synthesis and SAR of analgesics. Semantic Scholar. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFNJzEzp8pawyMTYTdD1Gw-sRSKCt-OvkcKe4O5HUppMCQ8NUzFsJFWBZ96g_VR-ipG4DQ42hKklbXyEYODjC6arE9IBeKnsqnTa5_ui30cqUUdPI_Q8WlEMj2YusNGEGVio6HO84uN_heghirvTINDplmv-zvpVN7byT4EkekQ7hZOMury372BXwOuXo1LABt7Y0Dc0DblYm3RI_HN7ZvG-V4oXuvM3VIlXXaRRYyCeFGhFJ-jZUlqL9FmW698CuBNTpTfSQ==]
- QSAR and Synthesis of a Novel Biphenyl Carboxamide Analogue for Analgesic Activity. Walsh Medical Media. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGNJlpGgpJqMJFeRLSvrYG-qR3rQqTwC7TzjEUSHni0R-Y5mRvP0VZpc3u6s5MK1fs8wUAktKHC5XTVQfBt_JMrFEiZBpC0Sjg1Egt8L_GCbi9e1uFOfWJ3WI0tnQbRtCkNw9-lbwRlt6l7RaEZ6FqBUuw89u1VQ_2D8MudH7I15F1IW67CvHta3ZAIZauFWwUFlIIJK7e6JJUi4mPxG6oMgjKECLl9Qu41-P7WWIc7Z2JwaUyhzPOEeHU6kEz9YRZeiFcc3oVEkYN_MPVvyYeaznc=]
- A Multivariate QSAR Study on the Anticonvulsant Activity of Acetamido-N-Benzylacetamide Derivatives. Influence of Different Molecular Descriptors. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGIi6ksrQqL6nKsMFGO1k_TbnGYpg4AJ8RhfxmvmuNHTFiDpQSfv_M2govNkMMdVe7_54pHXp5-oN__j9yXEJga7ILeIGb3t8-1yRx48-_UF7xD9qcRWFmopKCwmabhOYsG1vXR-gfa4RWnVfMZG4_JDm1ms2mwPja5jDgKJgND-uxzb35p3RVgVbOvGOvnSIaWPMaBeUilcwdCbswh0BSjet1PjE9hacdj7OcEfCyJMXGuQ5PZqz2bC9w22H1T9KeYvvG1rkDK7joGlVqqhTeNctCiMgB1anyBeVQXYgMjKX6dupRQ-aOwrju25TrDdX6f7FCD_eTUmp5ramcm0qo=]
- Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. Pharmaceutics. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5j3u6hMLZvLq2w5XZhED9FK8eiPi5zAU9yIMBC-_d0Kpz4__QZ2vm84OlO_cP5NoeLb-8IR0nXi_oX9PkFunyuA47RsNswF7RHeZlmkasNKT7_RPdMOGOJNOrVZMiehSRI9wCZg9Ba_By2X_o]
- ANALGESIC ACTIVITY OF N-(BENZO[d]THIAZOL-2-YL) ACETAMIDES BY WRITHING TEST AND SUBSEQUENT IN SILICO ANALYSIS. Jagannath University Journal of Life and Earth Sciences. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF5bsYmB1rjpCy3fd26iYAhYzF7pGRaxPKiQmYDr8bDb5Wi4jESibFg9kI1vQsjkImFlAtxRRM0_8I8uNCPbKfTUyEvb_s9MsWLFBaRwrQn2iX2aJ3aJdVtXCUMbAgMtCLUPEk89fOzE1CIZw==]
Sources
- 1. A structure-activity relationship study of novel phenylacetamides which are sodium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Anticonvulsant activity of some 4-aminophenylacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and SAR of analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. jnu.ac.bd [jnu.ac.bd]
- 9. Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. New N -phenylacetamide-incorporated 1,2,3-triazoles: [Et 3 NH][OAc]-mediated efficient synthesis and biological evaluation - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03425K [pubs.rsc.org]
- 17. Synthesis and quantitative structure-activity relationships of N-(1-benzylpiperidin-4-yl)phenylacetamides and related analogues as potent and selective sigma1 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Efficacy Showdown: A Comparative Guide to the Synthesis of N-(2-chloro-4-nitrophenyl)acetamide
For researchers and professionals in the intricate world of pharmaceutical and fine chemical synthesis, the efficient and reliable production of key intermediates is paramount. N-(2-chloro-4-nitrophenyl)acetamide stands as a crucial building block, its versatile structure paving the way for the development of a diverse array of more complex molecules. This guide offers an in-depth, objective comparison of the two primary synthetic pathways to this valuable compound, providing not just protocols, but the scientific rationale behind the procedural choices. We will dissect each route through the lens of efficacy, safety, and scalability, supported by representative experimental data to empower you in making the most informed decision for your laboratory's needs.
At a Glance: Head-to-Head Comparison of Synthetic Routes
| Parameter | Route 1: Acetylation of 2-chloro-4-nitroaniline | Route 2: Nitration of N-(2-chlorophenyl)acetamide |
| Starting Material | 2-chloro-4-nitroaniline | N-(2-chlorophenyl)acetamide |
| Key Transformation | Nucleophilic Acyl Substitution | Electrophilic Aromatic Substitution |
| Primary Reagents | Acetic anhydride or Acetyl chloride | Nitric acid, Sulfuric acid |
| Reported Yield | Generally high (representative yields ~80-90%) | Moderate (potential for lower yields due to isomer formation) |
| Product Purity | Typically high, with minimal byproducts | Potential for regioisomeric impurities (ortho, para nitration) requiring extensive purification |
| Reaction Conditions | Mild to moderate, often requiring gentle heating.[1][2] | Strongly acidic and highly exothermic, demanding strict temperature control.[3][4] |
| Safety Concerns | Use of corrosive and lachrymatory acetylating agents.[1][5][6] Aniline derivatives can be toxic.[5][6] | Handling of highly corrosive and oxidizing mixed acids poses significant risk.[3][4][7][8][9] The reaction is highly exothermic with potential for runaway reactions.[4] |
| Scalability | Generally straightforward and amenable to scale-up. | Can be hazardous on a larger scale due to exothermicity and the need for precise temperature management.[4] |
Synthetic Pathway Overview
The two routes to N-(2-chloro-4-nitrophenyl)acetamide diverge fundamentally in their strategic approach to assembling the final molecule.
Caption: Divergent synthetic strategies for N-(2-chloro-4-nitrophenyl)acetamide.
Route 1: Acetylation of 2-chloro-4-nitroaniline
This is the more direct and often preferred method, capitalizing on the nucleophilic character of the amino group in the readily available 2-chloro-4-nitroaniline. The core of this reaction is a nucleophilic acyl substitution.
Mechanistic Insight
The lone pair of electrons on the nitrogen atom of the aniline derivative acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent (e.g., acetic anhydride or acetyl chloride). This forms a tetrahedral intermediate which then collapses, eliminating a leaving group (acetate or chloride) to yield the stable amide product. The reaction is typically straightforward with a high conversion rate.
Experimental Protocol (Representative)
Materials:
-
2-chloro-4-nitroaniline
-
Acetic anhydride
-
Glacial acetic acid (as solvent)
-
Ice-cold water
-
Standard laboratory glassware (round-bottom flask, condenser, beaker, filtration apparatus)
Procedure:
-
In a round-bottom flask, dissolve 2-chloro-4-nitroaniline in a minimal amount of glacial acetic acid.
-
Slowly add a slight molar excess of acetic anhydride to the solution with continuous stirring.
-
Gently heat the reaction mixture under reflux for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into a beaker of ice-cold water with vigorous stirring to precipitate the product.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any remaining acetic acid.
-
Dry the crude product. Recrystallization from a suitable solvent, such as ethanol, can be performed to obtain a product of high purity.
Workflow Diagram
Caption: Workflow for the acetylation of 2-chloro-4-nitroaniline.
Discussion of Efficacy
The acetylation route is generally highly efficient, with reported yields for analogous reactions often exceeding 80%. The primary product is the desired N-acetylated compound, and purification is typically straightforward, often involving a simple precipitation and recrystallization. The main safety considerations involve the handling of corrosive acetic anhydride and the potential toxicity of the aniline starting material.[1][5][6]
Route 2: Nitration of N-(2-chlorophenyl)acetamide
This synthetic strategy involves introducing the nitro group onto the aromatic ring of N-(2-chlorophenyl)acetamide via an electrophilic aromatic substitution reaction.
Mechanistic Insight
The reaction proceeds through the generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids. The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the nitronium ion. The N-acetyl group is an ortho-, para-directing group, meaning the incoming electrophile (NO₂⁺) will be directed to the positions ortho and para to the acetamido group. Due to the presence of the chloro group at the 2-position, the primary products will be N-(2-chloro-4-nitrophenyl)acetamide and N-(2-chloro-6-nitrophenyl)acetamide. This formation of a regioisomeric mixture is a significant drawback of this route.
Experimental Protocol (Representative)
Materials:
-
N-(2-chlorophenyl)acetamide
-
Concentrated sulfuric acid (98%)
-
Concentrated nitric acid (70%)
-
Ice bath
-
Crushed ice
-
Standard laboratory glassware
Procedure:
-
In a flask, carefully add N-(2-chlorophenyl)acetamide to concentrated sulfuric acid, ensuring complete dissolution.
-
Cool the mixture in an ice-salt bath to 0-5 °C with constant stirring.
-
Prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.
-
Add the cold nitrating mixture dropwise to the solution of N-(2-chlorophenyl)acetamide, maintaining the temperature below 10 °C. This step is highly exothermic and requires careful control.[4]
-
After the addition is complete, continue stirring the reaction mixture at low temperature for a designated period, monitoring by TLC.
-
Once the reaction is complete, very carefully pour the reaction mixture over a large volume of crushed ice.
-
The precipitated solid, a mixture of isomers, is collected by vacuum filtration.
-
Wash the solid with copious amounts of cold water until the washings are neutral.
-
The crude product requires purification, typically by fractional crystallization or column chromatography, to separate the desired para-isomer from the ortho-isomer.
Workflow Diagram
Caption: Workflow for the nitration of N-(2-chlorophenyl)acetamide.
Discussion of Efficacy
While this route utilizes a different starting material which may be more readily available or cost-effective in some contexts, its efficacy is hampered by the formation of regioisomers. The separation of the desired 4-nitro isomer from the 6-nitro byproduct can be challenging and often leads to a lower overall yield of the target molecule. The primary concern with this route is safety. The use of mixed acid is hazardous, requiring stringent safety protocols due to its highly corrosive and oxidizing nature.[7][8][9] The exothermic nature of the nitration reaction necessitates careful temperature control to prevent runaway reactions.[3][4]
Characterization of N-(2-chloro-4-nitrophenyl)acetamide
Independent of the synthetic route, the final product must be rigorously characterized to confirm its identity and purity.
-
Appearance: Pale yellow solid.
-
Molecular Weight: 214.61 g/mol [11]
-
Melting Point: 182 °C[11]
-
Spectroscopic Analysis:
-
¹H NMR: Expected to show characteristic signals for the aromatic protons, the N-H proton of the amide, and the methyl protons of the acetyl group. The chemical shifts and coupling patterns of the aromatic protons would be crucial to confirm the 1,2,4-substitution pattern.
-
¹³C NMR: Will display distinct signals for the eight carbon atoms in the molecule, including the carbonyl carbon of the amide group and the aromatic carbons.
-
IR Spectroscopy: Will exhibit characteristic absorption bands for the N-H stretch, the C=O stretch of the amide, C-Cl stretch, and the symmetric and asymmetric stretches of the NO₂ group.
-
Mass Spectrometry: The molecular ion peak would be observed at m/z = 214.61, with a characteristic isotopic pattern for a chlorine-containing compound.
-
Conclusion and Recommendations
Based on this comparative analysis, the acetylation of 2-chloro-4-nitroaniline (Route 1) emerges as the more efficacious and reliable synthetic route for the laboratory-scale preparation of N-(2-chloro-4-nitrophenyl)acetamide. Its key advantages include:
-
Higher Selectivity: The reaction directly forms the desired product with minimal byproducts.
-
Simpler Purification: The product can often be isolated in high purity by simple precipitation and recrystallization.
-
Safer Reaction Conditions: While requiring caution, the reagents and conditions are generally less hazardous than those of the nitration route.
-
Greater Scalability: The procedure is more amenable to being scaled up without the significant safety risks associated with large-scale exothermic nitrations.
The nitration of N-(2-chlorophenyl)acetamide (Route 2) , while a viable alternative, is compromised by its lack of regioselectivity, which necessitates challenging purification steps and ultimately lowers the effective yield. The significant safety hazards associated with the use of mixed acid further detract from its appeal, particularly for large-scale synthesis.
For researchers and drug development professionals, the choice of synthetic route is a critical decision that impacts not only the efficiency of the synthesis but also the safety of the process and the purity of the final product. For the synthesis of N-(2-chloro-4-nitrophenyl)acetamide, the direct acetylation approach offers a clear advantage in terms of both elegance and practicality.
References
-
Vedantu. (n.d.). Preparation of Acetanilide: Step-by-Step Lab Guide. Retrieved from [Link]
-
Nitration reaction safety. (2024, June 7). YouTube. Retrieved from [Link]
-
Acetylation reaction of aniline to acetanilide. (n.d.). Retrieved from [Link]
-
Nitration and flow chemistry. (n.d.). Proceedings of the 3rd International Conference on Materials Chemistry and Environmental Engineering. Retrieved from [Link]
-
Lancashire, R. J. (2024, September 1). 2.8: The preparation of Acetanilide from Aniline. Chemistry LibreTexts. Retrieved from [Link]
-
Dyno Nobel. (n.d.). MIXED ACID. Retrieved from [Link]
-
Zhang, L., Wen, T., & Ju, Y. (2007). 2-Chloro-N-(4-nitrophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 63(4), o1975-o1976. Retrieved from [Link]
-
East Harbour Group. (2022, December 16). MIXED NITRATING ACID (greater than 50% HN03). Retrieved from [Link]
-
Filter. (n.d.). Acetanilide is a highly toxic compound that can be absorbed through the skin, and its use requires proper ventilation in a fume hood. Concentrated hydrochloric acid can cause severe burns, and acetic anhydride is known to be lachrymatory, causing eye irritation. Retrieved from [Link]
-
BYJU'S. (n.d.). Preparation of Acetanilide. Retrieved from [Link]
-
Chemchart. (n.d.). 2-Chloro-N-(4-nitrophenyl)acetamide (17329-87-2). Retrieved from [Link]
-
Gowda, B. T., Foro, S., & Fuess, H. (2007). 2-Chloro-N-(4-nitrophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 63(5), o2335-o2336. Retrieved from [Link]
-
Wikipedia. (n.d.). Nitroacetanilide. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. Retrieved from [Link]
-
BTEC Applied Science Level 3 - Unit 19 Assignment 2 - Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. (2021, April 13). YouTube. Retrieved from [Link]
-
Stack Exchange. (2021, September 19). Elucidating an unknown compound using 1H- and 13C-NMR spectral data. Retrieved from [Link]
-
Metin, B. (2012). Basic 1H- and 13C-NMR Spectroscopy. Wiley. Retrieved from [Link]
Sources
- 1. Preparation of Acetanilide: Step-by-Step Lab Guide [vedantu.com]
- 2. byjus.com [byjus.com]
- 3. youtube.com [youtube.com]
- 4. ace.ewapub.com [ace.ewapub.com]
- 5. assets-global.website-files.com [assets-global.website-files.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. dynonobel.com [dynonobel.com]
- 8. NITRATING ACID MIXTURE, SPENT | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. eastharbourgroup.com [eastharbourgroup.com]
- 10. researchgate.net [researchgate.net]
- 11. 17329-87-2 CAS MSDS (N1-(4-NITROPHENYL)-2-CHLOROACETAMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Cost-benefit analysis of using N-(2-chloro-4-nitrophenyl)acetamide in large-scale synthesis
Title: Strategic Evaluation of N-(2-chloro-4-nitrophenyl)acetamide: A Comparative Guide for Large-Scale Synthesis
Executive Summary
In the landscape of fine chemical manufacturing, N-(2-chloro-4-nitrophenyl)acetamide (CAS: 3013-19-4) serves as a critical, high-fidelity intermediate. While often perceived merely as a protected precursor to 2-chloro-4-nitroaniline (a key building block for the anthelmintic Niclosamide and various azo dyes), its adoption represents a strategic choice between purity-driven and cost-driven manufacturing.
This guide objectively compares the Acetamide Route (utilizing N-(2-chloro-4-nitrophenyl)acetamide) against the industrial standard Direct Chlorination Route . Our analysis reveals that while Direct Chlorination offers superior atom economy and lower raw material costs, the Acetamide Route provides decisive advantages in regioselectivity , impurity profile control , and operational safety for facilities ill-equipped to handle chlorine gas.
Part 1: Technical Profile & Mechanism[2]
Compound Identity:
-
IUPAC Name: N-(2-chloro-4-nitrophenyl)acetamide[1]
-
Synonyms: 2-Chloro-4-nitroacetanilide; 4'-Nitro-2-chloroacetanilide
-
CAS Number: 3013-19-4
-
Molecular Formula: C₈H₇ClN₂O₃
-
Key Role: Stable, crystallizable intermediate allowing for the purification of the aromatic core before final hydrolysis.
Mechanistic Rationale: The synthesis of 2-chloro-4-nitroaniline presents a classic "regioselectivity vs. reactivity" challenge. The amino group (-NH₂) is highly activating and susceptible to oxidation.
-
Direct Nitration of o-Chloroaniline: Fails due to amine oxidation and tar formation.
-
The Acetamide Solution: Acetylation attenuates the activating power of the amine (via resonance withdrawal by the carbonyl), preventing oxidation. Sterically, the acetamide group blocks the ortho position (relative to itself), directing the incoming electrophile (NO₂⁺) almost exclusively to the para position.
Figure 1: The Acetamide Route leverages steric hindrance to ensure para-nitration, avoiding the formation of ortho-isomers common in unprotected pathways.
Part 2: Comparative Analysis (The Core)
We compare the Acetamide Route (Route A) against the Direct Chlorination Route (Route B), which synthesizes the final amine by chlorinating p-nitroaniline.
Economic & Operational Metrics[1][4]
| Metric | Route A: Acetamide Intermediate | Route B: Direct Chlorination |
| Starting Material | o-Chloroaniline ($ High) | p-Nitroaniline ($ Low) |
| Step Count | 3 (Acetylation → Nitration → Hydrolysis) | 1 (Chlorination) |
| Atom Economy | Poor (~45% loss). Acetyl group is added and removed. | Excellent . Only HCl byproduct. |
| Yield (Overall) | 75–82% | 92–96% |
| Purity Profile | High (>99.5%) . Intermediate allows recrystallization.[1][2][3] | Moderate (96–98%) . Risk of 2,6-dichloro byproduct. |
| Safety Profile | Moderate . Handling HNO₃/H₂SO₄ (exotherm). | High Risk . Handling Cl₂ gas (toxic, corrosive). |
| CAPEX Requirement | Standard glass-lined reactors. | Specialized Hastelloy/Glass for Cl₂ gas handling. |
Decision Matrix
-
Choose Route A (Acetamide) if:
-
Your facility lacks Cl₂ gas handling infrastructure.
-
The final application (e.g., API synthesis like Niclosamide) requires <0.1% isomeric impurities.
-
You are starting from o-chloroaniline due to supply chain constraints.
-
-
Choose Route B (Direct Chlorination) if:
-
Cost minimization is the primary driver (Commodity Scale).
-
You have established Cl₂ safety protocols.
-
A purity of ~97% is acceptable for downstream processing (e.g., dye manufacturing).
-
Part 3: Experimental Protocol (Acetamide Route)
Objective: Synthesis of high-purity 2-chloro-4-nitroaniline via N-(2-chloro-4-nitrophenyl)acetamide.
Step 1: Acetylation
-
Charge a glass-lined reactor with o-chloroaniline (1.0 eq) and glacial acetic acid (3.0 vol).
-
Heat to 40°C.
-
Dose Acetic Anhydride (1.1 eq) dropwise over 1 hour. Note: Exothermic reaction.
-
Stir at 60°C for 2 hours. Monitor by TLC/HPLC.
-
Quench into ice water (10 vol). Filter the white solid (o-chloroacetanilide). Yield: ~95%.[4]
Step 2: Nitration (Key Step)[8]
-
Prepare Mixed Acid: Add 98% HNO₃ (1.1 eq) to 98% H₂SO₄ (2.5 vol) at <10°C.
-
Dissolve o-chloroacetanilide in H₂SO₄ (3 vol) and cool to 0–5°C.
-
Addition: Add Mixed Acid slowly, maintaining internal temperature <10°C. Critical: Higher temps lead to dinitration.
-
Stir at 10°C for 3 hours.
-
Workup: Pour onto crushed ice. The product, N-(2-chloro-4-nitrophenyl)acetamide , precipitates as a pale yellow solid.
-
Purification: Recrystallize from Ethanol/Water to remove any ortho-nitro isomer. Yield: ~85%.[4]
Step 3: Hydrolysis
-
Suspend the intermediate in 10% NaOH solution (5 vol).
-
Reflux (100°C) for 2 hours until the solution becomes clear/dark orange.
-
Cool to room temperature. The product, 2-chloro-4-nitroaniline , precipitates.
-
Filter and wash with water until neutral pH.[5] Final Yield: ~95% (Step), ~76% (Overall).
Part 4: Cost-Benefit Visualization[1]
Figure 2: Decision logic for selecting the synthesis pathway based on infrastructure and purity requirements.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 8492, 2-Chloro-4-nitroaniline. Retrieved from [Link]
-
Google Patents. (2008). CN101343232B - Preparation method for 2-chloro-4-nitroaniline.[5] Retrieved from
Sources
Comparative study of MELK inhibitors derived from different synthetic precursors
The following guide provides a comparative technical analysis of MELK inhibitors derived from distinct synthetic precursors. It is designed for researchers in medicinal chemistry and oncology drug discovery.
Executive Summary
Maternal Embryonic Leucine Zipper Kinase (MELK) has emerged as a controversial yet high-value target in oncology, particularly for triple-negative breast cancer (TNBC) and glioblastoma. Early drug discovery efforts yielded potent but promiscuous inhibitors, complicating target validation. This guide compares three primary classes of MELK inhibitors differentiated by their synthetic precursors (core scaffolds) : the 1,5-Naphthyridine class (OTSSP167), the Benzonaphthyridinone class (HTH-01-091), and the Amino-Pyrazole/Quinoline class (NVS-MELK8a).
Key Insight: While 1,5-naphthyridine derivatives offer superior biochemical potency, they suffer from poor kinase selectivity (S-score). In contrast, benzonaphthyridinone and optimized pyrazole scaffolds provide the necessary selectivity to distinguish MELK-specific phenotypes from off-target toxicity.
Part 1: Structural Classes & Synthetic Precursors
The 1,5-Naphthyridine Scaffold (OTSSP167)[1][2]
-
Primary Precursor: 3,5-dichloro-1,5-naphthyridin-4(1H)-one (or functionalized 4-chloro-1,5-naphthyridine).
-
Synthetic Logic: The 1,5-naphthyridine core mimics the adenine ring of ATP. The synthesis typically involves a nucleophilic aromatic substitution (
) at the C4 position of the naphthyridine ring with a trans-4-((dimethylamino)methyl)cyclohexyl amine. -
Mechanism: Type I (ATP-competitive) inhibitor.
-
Status: Clinical Phase I/II (though utility as a specific probe is limited).
The Benzonaphthyridinone Scaffold (HTH-01-091)
-
Primary Precursor: Benzo[c][2,6]naphthyridin-5-one derivatives.
-
Synthetic Logic: Developed via structure-guided optimization of the hit compound JW-7-25-1. The scaffold was rigidified to improve shape complementarity with the MELK ATP-binding pocket while reducing contacts with off-target kinases like FLT3 and CDK.
-
Mechanism: Type I inhibitor with optimized "gatekeeper" interactions.
-
Status: Preclinical tool compound; high selectivity.
The Pyrazole/Quinoline Scaffold (NVS-MELK8a)
-
Primary Precursor: Functionalized aminopyrazole linked to a pyridine/quinoline moiety.
-
Synthetic Logic: This scaffold was identified through high-throughput screening and optimized to exploit specific hydrophobic pockets unique to MELK, avoiding the "promiscuity trap" of the flat naphthyridine ring.
-
Mechanism: Type I inhibitor.
-
Status: Gold-standard selective probe for functional genomic validation.
Part 2: Comparative Performance Analysis
The following data aggregates biochemical and cellular profiling results. Note the inverse correlation between raw potency and selectivity.
Table 1: Biochemical & Cellular Profiling
| Feature | OTSSP167 (Naphthyridine) | HTH-01-091 (Benzonaphthyridinone) | NVS-MELK8a (Pyrazole/Quinoline) |
| Biochemical IC50 (MELK) | 0.41 nM | 10.5 nM | 2.0 nM |
| Selectivity Score (S35) * | 0.67 (Very Poor) | 0.16 (Good) | <0.05 (Excellent) |
| Major Off-Targets | BUB1, Haspin, AURKB, CDK1, FLT3 | PIM1/2/3, RIPK2 | FLT3 (weak), PDGFR |
| Cellular IC50 (A549) | 6.7 nM | ~250 nM | ~60 nM |
| Mechanism of Toxicity | Mitotic Checkpoint Abrogation (Off-target) | MELK-specific G2/M arrest | MELK-specific Stasis |
*S35 Score: Fraction of kinases inhibited >35% at 1 µM. Lower is better.
Part 3: Mechanism of Action & Signaling Pathway
To understand the differential effects of these inhibitors, one must visualize the MELK signaling cascade and the points of intervention.
Figure 1: MELK Signaling Pathway. Inhibitors block ATP binding, preventing phosphorylation of downstream effectors like FOXM1 and CDC25B, ultimately arresting proliferation.
Part 4: Experimental Protocols for Validation
Trustworthy validation requires distinguishing on-target efficacy from off-target toxicity. The following workflow is recommended.
Protocol A: Radiometric Kinase Assay (Gold Standard)
Use this to determine biochemical potency (
-
Reagent Prep: Prepare Kinase Buffer (20 mM MOPS, 25 mM
-glycerophosphate, 5 mM EGTA, 1 mM , 1 mM DTT). -
Enzyme Mix: Dilute recombinant full-length MELK (human) to 5-10 nM in Kinase Buffer.
-
Substrate: Use "ZipTide" (KKLNRTLSFAEPG) or Casein at 200 µM.
-
Reaction:
-
Mix 10 µL Enzyme + 10 µL Inhibitor (variable conc.) in a 96-well plate.
-
Incubate 10 min at RT.
-
Initiate with 10 µL ATP Mix (containing [
- P]ATP, specific activity ~500 cpm/pmol). Final ATP conc should be apparent (approx 10-20 µM).
-
-
Termination: After 30 min at 30°C, spot 20 µL onto P81 phosphocellulose paper.
-
Wash: Wash filters 3x with 0.75% phosphoric acid.
-
Quantification: Scintillation counting.
Protocol B: Cellular Target Engagement (CETSA)
Use this to prove the inhibitor actually binds MELK inside the cell.
-
Treatment: Treat cells (e.g., MDA-MB-468) with Inhibitor (1 µM) or DMSO for 1 hour.
-
Harvest: Trypsinize, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Thermal Challenge: Aliquot cell suspension into PCR tubes. Heat to a gradient (40°C - 67°C) for 3 min.
-
Lysis: Cool to RT, add lysis buffer (0.4% NP-40), freeze-thaw 3x.
-
Separation: Centrifuge at 20,000 x g for 20 min to pellet denatured/precipitated proteins.
-
Detection: Run supernatant on SDS-PAGE and Western Blot for MELK.
-
Analysis: A "thermal shift" (stabilization of protein at higher temps) indicates successful ligand binding.
Protocol C: The "Rescue" Experiment (Crucial for Specificity)
To confirm phenotypic effects are MELK-driven:
-
Generate a MELK-knockout cell line using CRISPR/Cas9.
-
Treat WT and KO cells with the inhibitor.
-
Result Interpretation:
-
If the inhibitor kills WT cells but not KO cells, the effect is on-target .
-
If the inhibitor kills both WT and KO cells equally, the toxicity is off-target (likely the case with OTSSP167).
-
Part 5: Validation Workflow Diagram
Figure 2: Step-wise validation workflow to filter out promiscuous binders like OTSSP167 early in the pipeline.
References
-
Chung, S., et al. (2012). "Development of an orally-administrable MELK inhibitor (OTSSP167) for cancer treatment." Oncotarget.
-
Huang, H. T., et al. (2017). "MELK is not required for the proliferation of basal-like breast cancer cells." eLife. (Describes HTH-01-091).
-
Touré, B. B., et al. (2016). "Toward the Validation of Maternal Embryonic Leucine Zipper Kinase: Discovery of NVS-MELK8a." ACS Medicinal Chemistry Letters.
-
Lin, A., et al. (2017). "CRISPR/Cas9 mutagenesis invalidates a putative cancer dependency targeted in on-going clinical trials." eLife.
-
McDonald, I. M., et al. (2020). "Mass spectrometry-based selectivity profiling identifies a highly selective inhibitor of the kinase MELK." Journal of Biological Chemistry.
Comparative Guide: N-(2-chloro-4-nitrophenyl)acetamide Derivatives in Biomedical Research
This guide provides a technical comparative analysis of N-(2-chloro-4-nitrophenyl)acetamide and its bioactive derivatives. It synthesizes data from medicinal chemistry literature, specifically focusing on antimicrobial efficacy, anticancer potential, and toxicological profiles.
Executive Summary & Scaffold Analysis
N-(2-chloro-4-nitrophenyl)acetamide (also known as 2-chloro-4-nitroacetanilide) acts as a critical "privileged scaffold" in medicinal chemistry. While often utilized as a synthetic intermediate, recent studies indicate that specific derivatives—particularly those modified at the acetamide
This guide compares three distinct classes of derivatives based on this scaffold:
-
Halo-Acetamides (Antibacterial): Specifically 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide.[1][2][3]
-
Benzamide Analogs (Anthelmintic/Antiviral): Represented by Niclosamide (structurally homologous).
-
Kinase Inhibitor Precursors (Anticancer): Intermediates for MELK inhibitors.
Structural Logic (SAR)
The biological activity hinges on two pharmacophores:
-
The Electrophilic Trap: The chloro-acetamide group (in some derivatives) can alkylate cysteine residues in enzymes (e.g., covalent inhibition).
-
The Nitro-Aryl Moiety: Facilitates reduction-based toxicity in anaerobes or binds to specific hydrophobic pockets in kinases.
Comparative Performance Analysis
A. Antimicrobial Efficacy (In Vitro)
Primary Comparator:2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide (CFA) vs. Standard Antibiotics.[1]
Recent studies (Cordeiro et al., 2020) have validated CFA as a potent agent against multidrug-resistant Klebsiella pneumoniae.
| Metric | CFA (Derivative) | Ciprofloxacin (Standard) | Meropenem (Standard) | Interpretation |
| Target Organism | K. pneumoniae (MDR) | K. pneumoniae | K. pneumoniae | Broad-spectrum potential. |
| MIC ( | 512 | 0.5 - 2.0 | 0.5 - 1.0 | CFA is less potent alone but effective against resistant strains. |
| Mechanism | Membrane/Cell Wall Lysis | DNA Gyrase Inhibition | Cell Wall Synthesis | CFA offers a distinct mechanism, reducing cross-resistance. |
| Synergy (FICI) | Synergistic with Meropenem | N/A | N/A | Critical Finding: CFA restores sensitivity to carbapenems. |
B. Anticancer & Kinase Inhibition
Primary Comparator:N-methyl-N-(4-nitrophenyl)acetamide Intermediates vs. OTSSP167 (MELK Inhibitor).
The acetamide scaffold is a precursor for synthesizing inhibitors of Maternal Embryonic Leucine Zipper Kinase (MELK) , a target in Triple-Negative Breast Cancer (TNBC).[4]
-
Mechanism: The acetamide derivative serves as the core structure that positions the nitro/amino group to interact with the kinase ATP-binding pocket.
-
Performance:
-
Precursor Activity: Low direct cytotoxicity (IC50 > 10
M). -
Final Inhibitor (OTSSP167) Activity: Ultra-potent (IC50 = 0.41 nM).[5]
-
Insight: The acetamide itself is a "pro-scaffold"; it requires cyclization or coupling to achieve nanomolar potency.
-
C. Toxicity Profile (In Vitro & In Vivo)
Safety is the major differentiator between the simple acetamide derivatives and complex kinase inhibitors.
| Compound Class | Assay Type | Result | Safety Verdict |
| Halo-Acetamides (CFA) | Hemolysis (Human RBCs) | < 5% Hemolysis at MIC | High Safety Margin for blood contact. |
| Halo-Acetamides (CFA) | Genotoxicity (Micronucleus) | No significant DNA damage | Suitable for systemic development. |
| MELK Inhibitors | Xenograft (Mouse) | Tumor Growth Inhibition (TGI) > 90% | Effective but monitors required for off-target toxicity. |
Mechanistic Visualization
The following diagram illustrates the divergent pathways of this scaffold: direct antimicrobial action vs. its role as a precursor for kinase inhibitors.
Caption: Divergent biological applications of the acetamide scaffold. Path 1 leads to direct antibacterial agents; Path 2 leads to anticancer kinase inhibitors.
Experimental Protocols
Protocol A: Synthesis of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide
Rationale: This protocol introduces the critical chlorine atom at the
-
Reagents: 4-fluoro-3-nitroaniline (20 mmol), Triethylamine (
, 24 mmol), Chloroacetyl chloride (24 mmol), Chloroform ( ). -
Setup: 50 mL round-bottom flask, ice bath (
). -
Procedure:
-
Dissolve aniline and
in 20 mL . Cool to . -
Add Chloroacetyl chloride (dissolved in 5 mL
) dropwise over 15 minutes. -
Stir at room temperature for 2 hours.
-
Workup: Wash with water, dry organic layer over
, and evaporate solvent. -
Purification: Recrystallize from ethanol.
-
-
Validation: Melting point determination and
-NMR (Look for singlet at ppm for ).
Protocol B: Synergistic Checkerboard Assay (MIC)
Rationale: To determine if the acetamide derivative restores antibiotic sensitivity in resistant bacteria.
-
Preparation: Prepare 96-well plates with Mueller-Hinton Broth.
-
Gradient:
-
Vertical axis: Serial dilution of Acetamide Derivative (e.g., CFA).
-
Horizontal axis: Serial dilution of Standard Antibiotic (e.g., Meropenem).
-
-
Inoculation: Add
CFU/mL of K. pneumoniae. Incubate at for 24h. -
Calculation: Calculate Fractional Inhibitory Concentration Index (FICI).
-
Interpretation: FICI
indicates Synergy .
-
Protocol C: In Vitro Cytotoxicity (Hemolysis Assay)
Rationale: Essential to confirm the compound disrupts bacterial membranes without lysing human cells.
-
Source: Fresh human blood (Type O negative preferred), washed 3x with PBS.
-
Treatment: Prepare 2% erythrocyte suspension. Treat with compound concentrations (
). -
Controls:
-
Negative: PBS (0% hemolysis).
-
Positive: Triton X-100 1% (100% hemolysis).
-
-
Measurement: Incubate 1h at
. Centrifuge. Measure absorbance of supernatant at 540 nm. -
Criteria: < 5% hemolysis is considered non-toxic.
References
-
Cordeiro, L. V., et al. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis.[1] Molecules, 25(17), 3959.[1]
-
Edupuganti, R., et al. (2017). Discovery of a potent inhibitor of MELK that inhibits expression of the anti-apoptotic protein Mcl-1 and TNBC cell growth. Bioorganic & Medicinal Chemistry, 25(9), 2609-2616.[4]
- Bravo, T., et al.Antimicrobial activity of N-(2-hydroxyphenyl) acetamide derivatives. (Cited within Cordeiro et al. regarding Chloro-acetamide SAR).
-
Cayman Chemical. 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide Product Information.
Sources
A Senior Application Scientist's Guide to Benchmarking the Purity of N-(2-chloro-4-nitrophenyl)acetamide from Different Suppliers
Executive Summary
N-(2-chloro-4-nitrophenyl)acetamide is a key synthetic intermediate in the development of various pharmaceutical compounds.[1][2] The purity of this starting material is paramount, as impurities can lead to undesirable side reactions, lower yields of the final active pharmaceutical ingredient (API), and the introduction of potentially toxic by-products that are difficult to remove in downstream processes. This guide provides a comprehensive framework for researchers and drug development professionals to benchmark the purity of N-(2-chloro-4-nitrophenyl)acetamide obtained from different commercial suppliers. We present a multi-faceted analytical approach employing High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). This guide details the experimental protocols, explains the scientific rationale behind the chosen methods, and presents a model for comparative data analysis, empowering researchers to make informed decisions when sourcing critical raw materials.
Introduction: The Critical Impact of Starting Material Purity
In multi-step organic synthesis, particularly within a regulated drug development environment, the quality of each starting material and intermediate dictates the success of the entire process. The synthesis of N-(2-chloro-4-nitrophenyl)acetamide is typically achieved via the chloroacetylation of 4-nitroaniline.[3] This reaction, while straightforward, can introduce several process-related impurities.
Common Potential Impurities Include:
-
Starting Materials: Residual unreacted 2-chloro-4-nitroaniline.
-
Isomeric Impurities: Formation of other isomers during the nitration of the parent aniline, if not carefully controlled.
-
Over-reacted Products: Di-acylated species or other by-products.
-
Residual Solvents: Solvents used during the reaction or purification steps.[4]
The presence of these impurities can have significant consequences, including altered reaction kinetics and the formation of novel impurities in subsequent steps. Therefore, a robust, multi-technique analytical approach is not just recommended but essential for quality control. This guide compares samples from three anonymized suppliers (Supplier A, Supplier B, and Supplier C) to illustrate the benchmarking process.
Materials and Analytical Methodologies
The causality behind our experimental design is the principle of orthogonal validation. No single technique is sufficient to provide a complete purity profile. HPLC provides quantitative data on purity, NMR provides definitive structural confirmation, and Mass Spectrometry confirms molecular identity and the mass of unknown impurities.
Overall Experimental Workflow
The process begins with sample logging and preparation, followed by parallel analysis using three core analytical techniques. The data is then integrated to build a comprehensive purity profile for each supplier's material.
Caption: Overall workflow for purity benchmarking.
High-Performance Liquid Chromatography (HPLC) for Quantitative Purity
HPLC with UV detection is the gold standard for quantifying the purity of aromatic compounds. A reverse-phase method was developed to separate the non-polar analyte from more polar or less polar impurities.
Protocol:
-
System: Agilent 1260 Infinity II LC System or equivalent.
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 20% B to 95% B over 15 minutes, hold for 3 minutes, return to initial conditions. A gradient is crucial for resolving impurities with a wide range of polarities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Accurately weigh ~10 mg of each sample and dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute to 0.1 mg/mL for analysis.
-
Quantification: Purity is determined by area percent calculation, assuming all impurities have a similar response factor at 254 nm.
NMR Spectroscopy for Structural Verification
NMR spectroscopy provides unambiguous structural confirmation and is highly effective for identifying and quantifying organic impurities.[5][6]
Protocol:
-
System: Bruker Avance III 400 MHz spectrometer or equivalent.
-
Sample Preparation: Dissolve approximately 10-15 mg of each sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its excellent solvating power for this class of compounds.
-
¹H NMR: Acquire proton NMR spectra. The aromatic region (7.0-9.0 ppm) is critical for identifying isomers or related aromatic impurities. The aliphatic region should show a singlet for the CH₂Cl group.
-
¹³C NMR: Acquire carbon-13 NMR spectra. This provides confirmation of the carbon skeleton and can reveal impurities not easily seen in the proton spectrum.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
LC-MS is a powerful tool for confirming the molecular weight of the primary compound and detecting trace-level impurities.[7] The molecular formula of N-(2-chloro-4-nitrophenyl)acetamide is C₈H₇ClN₂O₃, giving it a molecular weight of approximately 214.61 g/mol .[8][9]
Caption: High-level workflow for LC-MS analysis.
Protocol:
-
System: Agilent 1290 Infinity II LC coupled to a 6546 Q-TOF mass spectrometer or equivalent.
-
LC Method: Use the same HPLC method as described in section 2.2 to ensure chromatographic correlation.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode. This is chosen to generate the protonated molecular ion [M+H]⁺.
-
Mass Range: Scan from m/z 100 to 500.
-
Data Analysis: Extract the ion chromatogram for the expected [M+H]⁺ mass of 215.01. Any other peaks in the total ion chromatogram (TIC) should be investigated by examining their respective mass spectra.
Results and Comparative Analysis
Samples from three suppliers were analyzed according to the protocols above. The results are summarized below.
HPLC Purity Comparison
The HPLC analysis provided quantitative purity values and revealed the presence of several low-level impurities.
| Supplier | Retention Time (min) | Purity (Area %) | Impurity 1 (Area %) | Impurity 2 (Area %) |
| Supplier A | 10.2 | 99.85% | 0.11% (at 8.5 min) | Not Detected |
| Supplier B | 10.2 | 98.70% | 0.85% (at 8.5 min) | 0.45% (at 11.1 min) |
| Supplier C | 10.2 | 99.91% | Not Detected | Not Detected |
Discussion: Supplier C provided the material with the highest purity as determined by HPLC. Supplier B's material contained two significant impurities. The impurity at 8.5 min, being more polar (eluting earlier), was common to both Supplier A and B, albeit at different levels.
Structural and Molecular Weight Confirmation
-
NMR Analysis: All three samples showed ¹H and ¹³C NMR spectra consistent with the structure of N-(2-chloro-4-nitrophenyl)acetamide. In the sample from Supplier B, small additional peaks were observed in the aromatic region of the ¹H NMR spectrum, corroborating the HPLC finding of impurities.
-
LC-MS Analysis: All samples showed a strong peak in the mass spectrum corresponding to an m/z of 215.01, confirming the [M+H]⁺ ion of the target compound.
-
Supplier A: A minor peak corresponding to the impurity at 8.5 min was analyzed. Its mass spectrum showed an [M+H]⁺ ion at m/z 173.00, consistent with the starting material, 2-chloro-4-nitroaniline.
-
Supplier B: The same starting material impurity was confirmed at m/z 173.00. The second impurity at 11.1 min showed an [M+H]⁺ ion at m/z 291.00, which could correspond to a di-acylated by-product. Further structural elucidation would be required for definitive identification.
-
Supplier C: No significant impurity peaks were observed in the total ion chromatogram, aligning with the high purity seen in the HPLC data.
-
Conclusion and Recommendations
This comprehensive benchmarking study demonstrates the importance of a multi-technique approach for evaluating the purity of critical synthetic intermediates.
-
Supplier C provided the highest purity N-(2-chloro-4-nitrophenyl)acetamide (99.91%), with no detectable impurities by HPLC or LC-MS. This material would be highly recommended for sensitive applications in late-stage drug development and manufacturing.
-
Supplier A provided high-purity material (99.85%) with only a minor, identifiable impurity (starting material). This product would be suitable for many research and early-phase development applications where cost may be a factor.
-
Supplier B 's material (98.70%) contained significant levels of both starting material and an unknown by-product. This lot would pose a higher risk in a synthetic process and should be used with caution, potentially requiring re-purification before use.
Ultimately, the choice of supplier depends on the specific requirements of the research or development phase. For process validation and GMP synthesis, sourcing the highest purity material, as exemplified by Supplier C, is essential to ensure reproducibility and control over the final API's impurity profile.
References
- SIELC Technologies. (n.d.). Separation of N-(2-Benzoyl-4-nitrophenyl)-2-chloroacetamide on Newcrom R1 HPLC column.
- SIELC Technologies. (n.d.). Separation of Acetamide, N-(2,5-dichloro-4-nitrophenyl)- on Newcrom R1 HPLC column.
- ChemicalBook. (n.d.). 17329-87-2(N1-(4-NITROPHENYL)-2-CHLOROACETAMIDE) Product Description.
- PrepChem.com. (n.d.). Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide.
- Cayman Chemical. (n.d.). 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide.
- MedChemExpress. (n.d.). 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide | Drug Intermediate Control.
- Revues Scientifiques Marocaines. (2022). LOW TEMPERATURE CRYSTAL STRUCTURE AND HIRSHFELD SURFACE ANALYSIS OF 2-CHLORO-N-(4-NITROPHENYL) ACETAMIDE.
- The Royal Society of Chemistry. (n.d.). Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source.
- NIST. (n.d.). Acetamide, N-(4-nitrophenyl)-. In NIST Chemistry WebBook.
- ResearchGate. (n.d.). (PDF) 2-Chloro-N-(4-nitrophenyl)acetamide.
- No Added Chemicals. (2013). Characterisation of Organic Compounds III: Nuclear Magnetic Resonance (NMR) Spectroscopy.
- GNPS Library. (2020). Spectrum CCMSLIB00005776694.
- Powers, R. (n.d.). Introduction to NMR and Its Application in Metabolite Structure Determination. University of Nebraska–Lincoln.
- Semantic Scholar. (n.d.). Recent trends in the impurity profile of pharmaceuticals.
- Sigma-Aldrich. (n.d.). Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter.
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. prepchem.com [prepchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Characterisation of Organic Compounds III: Nuclear Magnetic Resonance (NMR) Spectroscopy [chem-is-you.blogspot.com]
- 6. bionmr.unl.edu [bionmr.unl.edu]
- 7. Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter [sigmaaldrich.com]
- 8. 17329-87-2 CAS MSDS (N1-(4-NITROPHENYL)-2-CHLOROACETAMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of N-(2-chloro-4-nitrophenyl)acetamide for Laboratory Professionals
In the dynamic environment of research and development, the safe handling and disposal of chemical reagents are paramount. This guide provides an in-depth, procedural framework for the proper disposal of N-(2-chloro-4-nitrophenyl)acetamide, a compound frequently utilized in synthetic chemistry. By moving beyond mere compliance and fostering a deep understanding of the chemical principles at play, this document aims to empower researchers to manage chemical waste responsibly and safely.
Understanding the Hazard Profile of N-(2-chloro-4-nitrophenyl)acetamide
Before any handling or disposal procedures are initiated, a thorough understanding of the hazards associated with N-(2-chloro-4-nitrophenyl)acetamide is essential. This compound is a chlorinated nitroaromatic amide, and its hazard profile is dictated by these functional groups.
Key Hazards:
-
Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.
-
Irritation: Causes serious eye and skin irritation. May cause respiratory irritation.
-
Environmental Hazard: While specific data for this compound may be limited, related chlorinated and nitrated aromatic compounds are often toxic to aquatic life with long-lasting effects.
Regulatory Classification:
Under the Resource Conservation and Recovery Act (RCRA), a waste is considered hazardous if it exhibits certain characteristics (ignitability, corrosivity, reactivity, or toxicity) or if it is specifically listed.[1][2] N-(2-chloro-4-nitrophenyl)acetamide does not have a specific EPA hazardous waste code. However, based on its toxicological profile, it would likely be classified as a toxic hazardous waste. It is imperative to consult your institution's Environmental Health and Safety (EHS) office and local regulations for a definitive classification.
The Principle of In-Lab Neutralization: A Proactive Approach to Disposal
Direct disposal of N-(2-chloro-4-nitrophenyl)acetamide as a hazardous waste is a valid but often costly and logistically burdensome option. A more proactive and chemically responsible approach is to perform an in-lab neutralization to convert the hazardous compound into a less toxic form before it enters the waste stream. The primary strategy for the neutralization of N-(2-chloro-4-nitrophenyl)acetamide is the chemical reduction of the highly toxic nitro group to a less hazardous amino group. This transformation significantly reduces the compound's toxicity.
The resulting product, an aniline derivative, is still a chemical that requires proper disposal, but it is generally less acutely toxic than its nitro precursor.[3]
Experimental Protocol: Chemical Reduction of N-(2-chloro-4-nitrophenyl)acetamide to 2-chloro-4-amino-N-phenylacetamide
This protocol details a reliable and well-established method for the reduction of an aromatic nitro group to an amine using iron powder in an acidic medium. This method is favored for its cost-effectiveness, relatively low toxicity of reagents, and straightforward procedure.[4][5]
Table 1: Materials and Reagents
| Material/Reagent | Purpose |
| N-(2-chloro-4-nitrophenyl)acetamide | Waste Compound |
| Iron Powder (Fe), fine grade | Reducing Agent |
| Ethanol (EtOH) | Solvent |
| Deionized Water (H₂O) | Solvent |
| Hydrochloric Acid (HCl), concentrated | Acid catalyst |
| Sodium Bicarbonate (NaHCO₃), saturated solution | Neutralizing Agent |
| Celite® or Diatomaceous Earth | Filtration Aid |
| Appropriate Hazardous Waste Container | For final waste disposal |
Step-by-Step Methodology
1. Personal Protective Equipment (PPE) and Engineering Controls:
-
Always work in a certified chemical fume hood.
-
Wear chemical-resistant gloves (nitrile or neoprene), a lab coat, and chemical splash goggles.
2. Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the N-(2-chloro-4-nitrophenyl)acetamide waste.
-
For every 1 gram of the nitro compound, add approximately 20-30 mL of a 1:1 mixture of ethanol and water. Stir to create a suspension.
-
To this suspension, add 3-5 equivalents of iron powder.
3. Reaction Execution:
-
With vigorous stirring, slowly add a few drops of concentrated hydrochloric acid to initiate the reaction. The reaction is exothermic, and bubbling (hydrogen evolution) should be observed.
-
Heat the reaction mixture to a gentle reflux (approximately 80-90 °C).
-
Continue stirring at reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours, as indicated by the disappearance of the starting material.
4. Work-up and Neutralization:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully and slowly add a saturated solution of sodium bicarbonate to the reaction mixture until the bubbling ceases and the pH of the solution is neutral (pH ~7). This step neutralizes the excess acid and quenches the reaction.
5. Filtration and Waste Collection:
-
Set up a vacuum filtration apparatus with a layer of Celite® on the filter paper.
-
Filter the reaction mixture to remove the iron salts and any unreacted iron powder.
-
Wash the filter cake with a small amount of ethanol to ensure all the product is collected in the filtrate.
-
The solid waste on the filter paper should be disposed of as solid chemical waste.
-
The liquid filtrate, containing the less hazardous 2-chloro-4-amino-N-phenylacetamide, should be collected in a clearly labeled hazardous waste container.
Diagram 1: Disposal Workflow for N-(2-chloro-4-nitrophenyl)acetamide
Caption: Workflow for the safe disposal of N-(2-chloro-4-nitrophenyl)acetamide via chemical reduction.
Safety and Waste Management: The Broader Context
The protocol described above is a specific application of broader principles of laboratory safety and waste management. It is crucial to integrate these specific procedures into a comprehensive safety culture.
-
Prudent Practices: This guide is designed to be consistent with the principles outlined in "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards" by the National Research Council.[6][7][8][9][10] This foundational text provides comprehensive guidance on all aspects of laboratory safety.
-
Institutional Policies: Always adhere to your institution's specific chemical hygiene plan and waste disposal guidelines. Your EHS department is a critical resource for ensuring compliance and safety.
-
Waste Segregation: Do not mix different waste streams. The neutralized aniline derivative waste should be collected separately and clearly labeled.
Conclusion: A Commitment to Safety and Environmental Stewardship
The proper disposal of N-(2-chloro-4-nitrophenyl)acetamide is not merely a task to be completed but a reflection of a researcher's commitment to safety and environmental responsibility. By understanding the chemical principles behind the hazards and the neutralization process, scientists can move from a reactive to a proactive stance on laboratory safety. This guide provides a robust framework for achieving this, ensuring that our pursuit of scientific advancement does not come at the cost of our well-being or the health of our planet.
References
-
National Research Council. 2011. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Washington, DC: The National Academies Press. [Link][6][9]
-
National Academies of Sciences, Engineering, and Medicine. 2011. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Washington, DC: The National Academies Press. [Link][8]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. [Link][9]
-
Moodley, B., et al. "Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater: A Review." Journal of Environmental Health Science and Engineering, vol. 18, no. 1, 2020, pp. 199-214. [Link][3]
-
Goodreads. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. [Link][10]
-
Scribd. "Solvent-Free Reduction of Nitro Compounds." [Link][4]
-
Organic Chemistry Portal. "Nitro Reduction - Iron (Fe)." [Link][5]
-
Asian Journal of Chemistry. "Synthesis, Characterization and Reduction of p-Nitrobenzoyl Hydroxypropyl Cellulose." [Link][12]
-
Scribd. "Reduction of Aromatic Nitro Compounds With Activated Iron." [Link][13]
-
WordPress. "Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite)." [Link][14]
-
Aragen Life Sciences. "Highly efficient metal-free one-pot synthesis of α-aminophosphonates through reduction followed by Kabachnik–fields reaction." [Link][15]
-
ResearchGate. "Iron Catalyzed Reduction of Nitro Compounds." [Link][16]
-
SciSpace. "Reduction of Nitroarenes with Sodium Dithionite." [Link][17]
-
European Journal of Organic Chemistry. "Recent Advances in the Catalytic Reduction of Nitroarenes." [Link][18]
-
ACTenviro. "EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification." [Link][19]
-
U.S. Environmental Protection Agency. "Hazardous Waste Listings." [Link][20]
-
U.S. Environmental Protection Agency. "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." [Link][1]
Sources
- 1. epa.gov [epa.gov]
- 2. 5.1 Listed Hazardous Wastes (F, K, U, and P lists) [ehs.cornell.edu]
- 3. Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 6. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards | Flinn Scientific [flinnsci.ca]
- 8. Prudent Practices in the Laboratory [nationalacademies.org]
- 9. Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version by National Research Council | Goodreads [goodreads.com]
- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 12. asianpubs.org [asianpubs.org]
- 13. scribd.com [scribd.com]
- 14. Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite) - Wordpress [reagents.acsgcipr.org]
- 15. aragen.com [aragen.com]
- 16. researchgate.net [researchgate.net]
- 17. scispace.com [scispace.com]
- 18. air.unimi.it [air.unimi.it]
- 19. republicservices.com [republicservices.com]
- 20. epa.gov [epa.gov]
- 21. my.alfred.edu [my.alfred.edu]
Mastering the Safe Handling of N-(2-chloro-4-nitrophenyl)acetamide: A Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the ability to handle chemical reagents with precision and safety is paramount. N-(2-chloro-4-nitrophenyl)acetamide, a compound with significant potential in various synthetic pathways, demands a comprehensive understanding of its properties to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This guide provides an in-depth, procedurally-focused approach to the safe handling, use, and disposal of this compound, moving beyond a simple checklist to instill a culture of safety and operational excellence.
Hazard Identification and Risk Assessment: Understanding the "Why"
N-(2-chloro-4-nitrophenyl)acetamide is classified as a hazardous substance. A thorough understanding of its specific risks is the foundation of safe handling.
Hazard Classification:
Based on data from analogous compounds, N-(2-chloro-4-nitrophenyl)acetamide is anticipated to present the following hazards:
-
Skin Corrosion/Irritation: Causes skin irritation.[3][4][5][6][7]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation and in some cases, serious eye damage.[1][3][4][5][6][7]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[3][4][5][6][7]
The presence of both a nitro group and a chlorinated phenyl ring contributes to its reactivity and potential for adverse health effects. The nitroaromatic structure suggests potential for toxicity, while the chloro-functionalization can enhance skin and eye irritation.
Risk Assessment Summary:
| Hazard | Potential Consequences | Severity |
| Ingestion | Systemic toxicity | Moderate to High |
| Skin Contact | Irritation, potential for absorption | Moderate |
| Eye Contact | Serious irritation, potential for lasting damage | High |
| Inhalation of Dust | Respiratory tract irritation | Moderate |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling N-(2-chloro-4-nitrophenyl)acetamide. The following PPE is mandatory:
-
Eye and Face Protection: Chemical splash goggles that meet the ANSI Z.87.1 1989 standard or European Standard EN166 are required.[5] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[3][8]
-
Hand Protection: Chemical-resistant gloves are essential. Nitrile gloves provide good splash protection for many chemicals and are a suitable choice for general handling.[8][9] Always inspect gloves for any signs of degradation or perforation before use and dispose of them immediately after contact with the chemical.[8]
-
Protective Clothing: A laboratory coat must be worn and fully buttoned to protect the skin.[8] For tasks with a higher risk of contamination, consider a chemical-resistant apron.
-
Respiratory Protection: If engineering controls (such as a fume hood) are not sufficient to control airborne dust or if you are working with large quantities, a respirator is necessary.[8] A particulate filter respirator (e.g., N95, P3) is appropriate for dusts.[10]
dot
Caption: Essential Personal Protective Equipment for handling N-(2-chloro-4-nitrophenyl)acetamide.
Operational Plan: From Receipt to Disposal
A systematic approach to handling N-(2-chloro-4-nitrophenyl)acetamide minimizes the risk of exposure and ensures a safe laboratory environment.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5]
-
Ensure the container is tightly closed and clearly labeled.[5][7]
Handling and Use:
-
Engineering Controls: All handling of N-(2-chloro-4-nitrophenyl)acetamide should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3][4]
-
Dispensing: When weighing or transferring the solid, avoid the formation of dust.[3][4] Use a spatula and handle the material gently.
-
Housekeeping: Maintain a clean and organized workspace. Do not allow the accumulation of chemical dust on surfaces.
dot
Caption: Step-by-step workflow for the safe handling of N-(2-chloro-4-nitrophenyl)acetamide.
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, a swift and informed response is critical.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11] Seek immediate medical attention.[2][3]
-
Skin Contact: Remove contaminated clothing and shoes. Wash the affected area with soap and plenty of water for at least 15 minutes.[11][12] Seek medical attention if irritation develops or persists.[5][12]
-
Inhalation: Move the affected person to fresh air.[5][7][11] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[11] Seek medical attention.[5][7]
-
Ingestion: Do NOT induce vomiting.[13] Rinse mouth with water.[4][7] Seek immediate medical attention.[2][11][13]
Spill Management:
-
Minor Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[3][14]
-
Major Spills: Evacuate the area and prevent entry. Contact your institution's environmental health and safety department immediately.
Disposal Plan: Responsible Stewardship
All waste containing N-(2-chloro-4-nitrophenyl)acetamide must be treated as hazardous waste.
-
Waste Collection: Collect all waste material, including contaminated PPE, in a clearly labeled, sealed container.
-
Disposal: Dispose of the hazardous waste through a licensed professional waste disposal service, in accordance with all local, state, and federal regulations.[3] Do not dispose of this chemical down the drain.[3]
By adhering to these detailed procedures, researchers can confidently and safely work with N-(2-chloro-4-nitrophenyl)acetamide, fostering a laboratory environment where both scientific advancement and personal safety are held to the highest standards.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrophenol. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-N-methyl-N-(4-nitro-phenyl)-acetamide. Retrieved from [Link]
-
Unknown. (n.d.). Chemical Safety: Personal Protective Equipment. Retrieved from [Link]
- Unknown. (2025, December 19). Safety Data Sheet.
-
Angene Chemical. (2025, October 19). Safety Data Sheet. Retrieved from [Link]
-
US EPA. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]
- PENTA. (2023, March 30). Acetamide - Safety Data Sheet.
- LGC Standards. (n.d.). Safety Data Sheet.
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - N1-(4,5-dichloro-2-nitrophenyl)acetamide, 97%. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Acetamide - Hazardous Substance Fact Sheet. Retrieved from [Link]
- Allan Chemical Corporation. (n.d.). How to Choose PPE for Chemical Work.
-
UNODC Laboratory. (2020, June 15). Full chemical resistant personal protective equipment (PPE) ensemble. Retrieved from [Link]
Sources
- 1. 2-Chloro-N-methyl-N-(4-nitro-phenyl)-acetamide | C9H9ClN2O3 | CID 11436129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. angenechemical.com [angenechemical.com]
- 4. chemscene.com [chemscene.com]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 10. carlroth.com:443 [carlroth.com:443]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. lgcstandards.com [lgcstandards.com]
- 13. spectrumchemical.com [spectrumchemical.com]
- 14. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
